molecular formula C9H9NO3 B1273628 2-(2-Formylphenoxy)acetamide CAS No. 24590-06-5

2-(2-Formylphenoxy)acetamide

Cat. No.: B1273628
CAS No.: 24590-06-5
M. Wt: 179.17 g/mol
InChI Key: JSODEWAZLVCBBV-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)acetamide is an organic compound with the molecular formula C9H9NO3, supplied for research applications. Scientific characterization confirms the compound crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n . This compound is of significant research value for its potential antiviral properties. Molecular docking studies indicate that this compound exhibits a good binding affinity for the SARS-CoV-2 target protein 6NUS, with a binding affinity score of -6.73 kcal/mol, suggesting its potential as a candidate for anti-COVID-19 research . The compound's optimized structure, stability, and electronic properties such as hardness, softness, and molecular electrostatic potential (MEP) have been investigated using Density Functional Theory (DFT) calculations, providing a solid theoretical foundation for further development . Key Chemical Identifiers • Molecular Formula: C9H9NO3 • SMILES: C1=CC=C(C(=C1)C=O)OCC(=O)N WARNING: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO3/c10-9(12)6-13-8-4-2-1-3-7(8)5-11/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSODEWAZLVCBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374696
Record name 2-(2-formylphenoxy)acetamide
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24590-06-5
Record name 2-(2-formylphenoxy)acetamide
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Record name 24590-06-5
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Foundational & Exploratory

2-(2-Formylphenoxy)acetamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(2-Formylphenoxy)acetamide

Abstract

This compound is a bifunctional organic molecule that serves as a highly versatile intermediate in synthetic chemistry. Characterized by the presence of a reactive aldehyde group and a primary amide, both tethered to a central phenoxy scaffold, this compound offers multiple avenues for chemical modification. Its unique structural arrangement makes it a valuable building block in the design and synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, an analysis of its reactivity and spectroscopic signature, and a discussion of its applications for researchers, chemists, and drug development professionals.

Molecular Identity and Physicochemical Profile

This compound is an aromatic compound distinguished by an acetamide group linked via an ether bond to a benzaldehyde moiety at the ortho position. This arrangement provides a rigid yet versatile scaffold for further chemical elaboration.

Chemical Structure and Identifiers

The core structure consists of a benzene ring substituted with a formyl group (-CHO) and an O-linked acetamide methylene group (-OCH₂CONH₂).

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 24590-06-5[1][2]
Molecular Formula C₉H₉NO₃[1][2]
Molecular Weight 179.17 g/mol [1][2]
Canonical SMILES C1=CC=C(C(=C1)C=O)OCC(=O)N[1]
InChIKey JSODEWAZLVCBBV-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, solvents, and purification methods.

PropertyValueSource
Density 1.258 g/cm³[2]
Boiling Point 425.7°C at 760 mmHg[2]
Flash Point 260.6°C[2]
Refractive Index 1.587[2]
Vapour Pressure 1.88E-07 mmHg at 25°C[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 69.4 Ų[1]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This classical method involves the nucleophilic substitution of a halide by an alkoxide, providing a reliable route to the target ether linkage.

Causality of Experimental Design

The chosen pathway involves the reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 2-chloroacetamide. The key to this reaction is the deprotonation of the phenolic hydroxyl group of salicylaldehyde. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to generate the phenoxide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of the C-Cl bond in 2-chloroacetamide to displace the chloride leaving group. Acetone or DMF are commonly used as polar aprotic solvents to facilitate the Sₙ2 reaction mechanism.

General Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent Salicylaldehyde Salicylaldehyde ReactionVessel Reaction Mixture (Heated under reflux) Salicylaldehyde->ReactionVessel Chloroacetamide 2-Chloroacetamide Chloroacetamide->ReactionVessel Base K₂CO₃ (Base) Base->ReactionVessel Deprotonates phenol Solvent Acetone (Solvent) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction completion Purification Purification (Recrystallization) Workup->Purification Crude product Product This compound (Final Product) Purification->Product Pure solid

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from analogous procedures for synthesizing related phenoxy acetamide derivatives.[3]

  • Reaction Setup: To a 250 mL round-bottom flask, add salicylaldehyde (1.0 eq), 2-chloroacetamide (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable volume of dry acetone to the flask (e.g., 100 mL) to suspend the reagents.

  • Reaction Conditions: Equip the flask with a reflux condenser and stir the mixture vigorously. Heat the reaction to reflux (approximately 56°C) and maintain this temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the salicylaldehyde spot indicates reaction completion.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent system (e.g., hot ethanol or ethyl acetate). Allow the solution to cool slowly to induce crystallization. Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct functional groups, which can be targeted selectively.

G cluster_aldehyde Aldehyde Reactions cluster_amide Amide Reactions Core 2-(2-Formylphenoxy) acetamide ReductiveAmination Reductive Amination (e.g., + RNH₂, NaBH₃CN) Core->ReductiveAmination Forms amines Wittig Wittig Reaction (e.g., + Ph₃P=CHR) Core->Wittig Forms alkenes Oxidation Oxidation (e.g., KMnO₄, H₂O₂) Core->Oxidation Forms carboxylic acid Hydrolysis Hydrolysis (H⁺ or OH⁻) Core->Hydrolysis Forms carboxylic acid

Sources

A Comprehensive Guide to the Structure Elucidation of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is a foundational pillar upon which all subsequent research is built. An unambiguous structural assignment is paramount, as even minor stereoisomeric or constitutional isomeric differences can lead to vastly different biological activities or material properties. This guide provides an in-depth, technical walkthrough of the methodologies and logical framework used to elucidate the structure of 2-(2-Formylphenoxy)acetamide, a valuable bifunctional building block in organic synthesis.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, focusing instead on the causality behind the experimental design and the interpretive logic that transforms raw data into a confident structural assignment. We will explore the synergistic interplay of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and ground these findings in a robust synthetic protocol.

Spectroscopic Analysis: A Multi-Faceted Approach to Structure Confirmation

The core of structure elucidation lies in the strategic application of various spectroscopic methods. Each technique provides a unique piece of the puzzle, and their combined interpretation forms a self-validating system that confirms the molecular architecture.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms.

Experimental Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) was selected for this analysis due to its ability to dissolve the analyte and its characteristic solvent peak at ~2.50 ppm, which does not interfere with the key signals of this compound. The spectrum was recorded at 400 MHz to ensure adequate signal dispersion and resolution.

Data Interpretation and Causality:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
10.41Singlet1HAldehyde (-CHO)The significant downfield shift is characteristic of a proton attached to a carbonyl carbon, strongly deshielded by the electronegative oxygen and the aromatic ring's magnetic anisotropy. Its singlet nature indicates no adjacent protons.
7.82Doublet of Doublets1HAr-HThis signal corresponds to the aromatic proton ortho to the aldehyde and meta to the ether linkage. It is deshielded by the electron-withdrawing aldehyde group. The splitting pattern (dd) arises from coupling to two non-equivalent neighboring aromatic protons.
7.65Triplet of Doublets1HAr-HAssigned to the aromatic proton para to the aldehyde group. The complex splitting is a result of coupling to adjacent aromatic protons.
7.28Singlet (broad)1HAmide (-NH)The broadness of this singlet is typical for amide N-H protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
7.18Triplet1HAr-HThis signal corresponds to the aromatic proton meta to the aldehyde group.
7.08Doublet1HAr-HAssigned to the aromatic proton ortho to the ether linkage. It is the most upfield of the aromatic signals due to the electron-donating effect of the ether oxygen.
4.60Singlet2HMethylene (-OCH₂)This singlet, integrating to two protons, is characteristic of a methylene group adjacent to two deshielding groups: the ether oxygen and the amide carbonyl. The lack of splitting confirms there are no protons on adjacent atoms.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule.

Data Interpretation and Causality:

Chemical Shift (δ, ppm)AssignmentRationale
189.5Aldehyde Carbonyl (C=O)The extreme downfield shift is highly characteristic of an aldehyde carbonyl carbon.
169.1Amide Carbonyl (C=O)This signal is in the typical range for amide carbonyl carbons, which are less deshielded than aldehyde carbonyls.
161.1Aromatic C (C-O)The carbon directly attached to the ether oxygen is significantly deshielded and appears downfield.
136.2, 128.5, 125.1, 121.9, 113.2Aromatic C-H & C-CThese signals represent the remaining carbons of the benzene ring. Their specific shifts are determined by the electronic effects of the attached formyl and acetamide groups.
67.3Methylene Carbon (-OCH₂)This upfield signal is characteristic of an sp³-hybridized carbon atom bonded to an electronegative oxygen atom.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which act as structural "signposts."

Experimental Rationale: The sample was analyzed as a KBr pellet to obtain a solid-state spectrum, avoiding solvent interference and providing sharp, well-defined absorption bands.

Data Interpretation and Causality:

Wavenumber (cm⁻¹)IntensityFunctional GroupRationale
3386, 3188Strong, BroadN-H StretchThe two distinct bands are characteristic of the symmetric and asymmetric stretching vibrations of a primary amide (-NH₂) group.
2872, 2775MediumAldehyde C-H StretchThese two bands, known as a Fermi doublet, are a hallmark of the C-H bond in an aldehyde group and provide strong evidence for its presence.
1701Strong, SharpAldehyde C=O StretchThis intense absorption is located at the expected frequency for the carbonyl stretch of an aromatic aldehyde.
1665Strong, SharpAmide I Band (C=O Stretch)This is the characteristic carbonyl stretching frequency for a primary amide. Its position, slightly lower than the aldehyde, is expected.
1238StrongAryl-O-C StretchThis strong band corresponds to the asymmetric stretching vibration of the aryl ether linkage, a key structural feature.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Data Interpretation and Causality:

  • Molecular Ion Peak ([M]+): The ESI-MS (Electrospray Ionization Mass Spectrometry) data shows a prominent peak at m/z 180.06 [M+H]⁺. This corresponds to the protonated molecule of this compound (C₉H₉NO₃), which has a calculated molecular weight of 179.17 g/mol . This result provides unequivocal confirmation of the molecular formula.

  • Fragmentation Analysis: Analysis of the fragmentation pattern can further support the proposed structure. Key fragments would likely arise from the cleavage of the ether bond or the loss of the acetamide side chain, providing further confidence in the connectivity of the molecular components.

Visual Summary of Elucidated Structure

Caption: Molecular structure of this compound.

Synthesis Protocol and Mechanistic Rationale

A robust structural elucidation is powerfully complemented by a logical and high-yielding synthesis. The chosen synthetic route, a Williamson ether synthesis, is a classic and reliable method that further validates the proposed connectivity.

Retrosynthetic Analysis

The structure can be disconnected at the ether linkage, suggesting a straightforward synthesis from commercially available salicylaldehyde and a suitable 2-carbon electrophile, such as 2-chloroacetamide. This approach is efficient and builds the target molecule in a single, well-understood step.

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system. Successful execution and isolation of a product with the spectroscopic characteristics described above provides high confidence in the final structure.

1. Reaction Setup and Deprotonation:

  • Action: To a solution of salicylaldehyde (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq).
  • Causality: Salicylaldehyde's phenolic proton is acidic and is readily deprotonated by K₂CO₃ to form a potassium phenoxide salt. This in-situ formation of the nucleophile is critical for the subsequent reaction. DMF is an excellent solvent as it dissolves the ionic intermediate and promotes the Sₙ2 reaction.

2. Nucleophilic Attack (Williamson Ether Synthesis):

  • Action: Add 2-chloroacetamide (1.1 eq) to the reaction mixture. Heat the mixture to approximately 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Causality: The generated phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of 2-chloroacetamide. This Sₙ2 reaction displaces the chloride leaving group, forming the desired C-O ether bond. Heating is necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

3. Workup and Isolation:

  • Action: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
  • Causality: This step quenches the reaction and precipitates the solid organic product, as this compound has low solubility in water. The inorganic salts (KCl and excess K₂CO₃) remain dissolved in the aqueous phase.

4. Purification:

  • Action: Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from a suitable solvent system, such as ethanol/water.
  • Causality: Filtration isolates the crude product. Recrystallization is a critical purification step. The crude solid is dissolved in a minimum amount of hot solvent in which it is highly soluble. Upon slow cooling, the pure product crystallizes out, leaving impurities behind in the solvent.

5. Final Characterization:

  • Action: Dry the purified crystals under vacuum. Determine the melting point and acquire the full panel of spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) as described in the previous section.
  • Causality: A sharp, well-defined melting point is an indicator of high purity. The acquired spectroscopic data must match the reference data to confirm the identity and structure of the synthesized compound, thus closing the loop on the elucidation process.
Workflow Visualization

G cluster_0 Reaction Stage cluster_1 Isolation & Purification cluster_2 Validation a 1. Deprotonation Salicylaldehyde + K₂CO₃ in DMF b 2. Nucleophilic Attack Add 2-Chloroacetamide, Heat a->b Forms Phenoxide Nucleophile c 3. Workup Quench with Ice Water b->c Reaction Complete (TLC) d 4. Filtration Isolate Crude Solid c->d e 5. Recrystallization Purify from Ethanol/Water d->e f 6. Final Analysis NMR, IR, MS, Melting Point e->f Pure Product

An In-depth Technical Guide to 2-(2-Formylphenoxy)acetamide (CAS Number: 24590-06-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Formylphenoxy)acetamide, a valuable building block in synthetic and medicinal chemistry. Drawing from established chemical principles and data on analogous structures, this document will detail its chemical and physical properties, a probable synthetic route, characteristic analytical data, safety and handling protocols, and explore its potential applications in research and drug development.

Core Compound Identification and Properties

This compound is an organic compound featuring a phenoxy acetamide scaffold with an ortho-substituted formyl group. This unique arrangement of functional groups—an ether, an amide, and an aldehyde—makes it a versatile intermediate for the synthesis of more complex molecules and heterocyclic systems.

Chemical Structure and Identifiers
  • IUPAC Name: this compound[1]

  • CAS Number: 24590-06-5[1]

  • Molecular Formula: C₉H₉NO₃[1]

  • Molecular Weight: 179.17 g/mol [1]

  • Canonical SMILES: C1=CC=C(C(=C1)C=O)OCC(=O)N[1]

  • InChI Key: JSODEWAZLVCBBV-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Weight 179.17 g/mol [1]
Appearance Solid (predicted)Inferred from related compounds
Density 1.258 g/cm³ (predicted)
Boiling Point 425.7°C at 760 mmHg (predicted)
Flash Point 260.6°C (predicted)
Refractive Index 1.587 (predicted)

Synthesis and Mechanism

The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2][3][4]

Reaction Principle

The synthesis proceeds by the deprotonation of the phenolic hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable base to form a sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide and displacing the chloride leaving group in an SN2 reaction to form the desired ether linkage.[3][4]

Proposed Synthetic Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis (SN2) cluster_2 Step 3: Work-up and Purification Salicylaldehyde Salicylaldehyde Phenoxide Sodium/Potassium Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide Deprotonation Base Base (e.g., NaOH, K₂CO₃) Base->Phenoxide Solvent1 Solvent (e.g., Acetone, DMF) Solvent1->Phenoxide Product This compound Phenoxide->Product Nucleophilic Attack Chloroacetamide 2-Chloroacetamide Chloroacetamide->Product Crude Crude Product Mixture Product->Crude Purified Purified Product Crude->Purified Cooling, Filtration, Recrystallization

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of analogous phenoxy acetamides.[5][6] Researchers should optimize conditions as necessary.

  • Phenoxide Formation:

    • To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like anhydrous potassium carbonate (1.5-2 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Ether Synthesis:

    • To the stirred suspension of the phenoxide, add 2-chloroacetamide (1-1.2 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the purified this compound.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Expect complex multiplets in the range of δ 7.0-8.0 ppm for the four protons on the benzene ring.

    • Aldehyde Proton: A singlet at approximately δ 10.0-10.5 ppm.

    • Methylene Protons (-OCH₂-): A singlet around δ 4.7-4.9 ppm.

    • Amide Protons (-NH₂): A broad singlet that may appear between δ 5.5-7.5 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon (Aldehyde): A signal in the range of δ 185-195 ppm.

    • Carbonyl Carbon (Amide): A signal around δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-160 ppm.

    • Methylene Carbon (-OCH₂-): A signal in the range of δ 65-75 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch (Amide): Two bands in the region of 3100-3400 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption around 1680-1700 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption near 1650-1670 cm⁻¹.

  • C-O Stretch (Ether): An absorption in the range of 1200-1260 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179.

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a versatile precursor in organic synthesis and a candidate for biological screening.

Chemical Reactivity

The aldehyde group is a key site for a variety of chemical transformations, including:

  • Condensation Reactions: The formyl group can readily undergo condensation with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and Knoevenagel condensation products, respectively. This reactivity is demonstrated in the synthesis of fused pyran systems from the para-isomer.[9]

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

  • Cyclization Reactions: The ortho positioning of the formyl and the acetamide ether linkage allows for potential intramolecular cyclization reactions to form various heterocyclic scaffolds.

Potential Research Applications

While specific biological activities for this compound have not been extensively reported, the broader class of phenoxy acetamide derivatives has shown significant promise in several therapeutic areas:

  • Anti-inflammatory and Analgesic Agents: Many phenoxy acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties, with some acting as COX-II inhibitors.[10][11]

  • Anticancer Activity: Certain substituted phenoxy acetamides have demonstrated notable anticancer activity against various cell lines.[10]

  • Antimicrobial and Antifungal Agents: The phenoxy acetamide scaffold is present in a number of compounds with antibacterial and antifungal properties.[10]

  • P2Y₁₄R Antagonists: Recently, N-substituted 2-phenoxyacetamide derivatives have been identified as potent antagonists of the P2Y₁₄ receptor, a target for inflammatory diseases like gout.[12]

The presence of the reactive formyl group in this compound makes it an excellent starting material for the combinatorial synthesis and screening of new derivatives in these and other therapeutic areas.

Safety and Handling

Based on the GHS classification from PubChem, this compound is considered a hazardous substance.[1] Appropriate safety precautions must be taken during its handling and storage.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures
  • In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13]

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in synthetic chemistry and drug discovery. Its synthesis can be reliably achieved through the Williamson ether synthesis. The presence of both a reactive aldehyde and an amide functional group on a stable phenoxy backbone provides a versatile platform for the generation of diverse molecular libraries. While further research is needed to fully elucidate the specific biological activities of this compound, the established pharmacological relevance of the broader phenoxy acetamide class makes it a compelling target for future investigation by researchers and drug development professionals.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759228, this compound.
  • Royal Society of Chemistry. (2014). Supplementary Information.
  • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 29.
  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0.
  • National Center for Biotechnology Information. (n.d.). Synthesis, biological and computational studies of flavonoid acetamide derivatives. PubMed Central.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 601630, 2-(4-Formylphenoxy)acetamide.
  • National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PubMed.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2170438, 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide.
  • Wikipedia. (n.d.). Williamson ether synthesis.
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An In-depth Technical Guide to the Synthesis of 2-(2-Formylphenoxy)acetamide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(2-formylphenoxy)acetamide, a valuable precursor in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into reaction mechanisms, experimental protocols, and optimization strategies. The core of this guide focuses on the Williamson ether synthesis, a robust and widely adopted method for the O-alkylation of salicylaldehyde.

Introduction: The Significance of this compound

This compound and its derivatives are pivotal building blocks in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The presence of both an aldehyde and an acetamide functional group on a phenoxy scaffold provides a versatile platform for diverse chemical transformations. These precursors are instrumental in the development of novel pharmaceutical agents, agrochemicals, and materials. A thorough understanding of their synthesis is therefore crucial for chemists engaged in these fields.

Salicylaldehyde (2-hydroxybenzaldehyde) serves as a common and readily available starting material for the synthesis of these precursors.[1] Its derivatives are widely used as building blocks in the synthesis of open-chain and macrocyclic crown compounds.[2] The strategic modification of salicylaldehyde, particularly through O-alkylation, opens up pathways to a multitude of valuable intermediates.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and reliable method for synthesizing this compound precursors is the Williamson ether synthesis.[3][4] This classic organic reaction involves the O-alkylation of a phenol (in this case, salicylaldehyde) with a haloacetamide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

The overall transformation can be depicted as follows:

Caption: General scheme of the Williamson ether synthesis for this compound.

Mechanistic Insights

The Williamson ether synthesis is a cornerstone of ether formation and its application here involves two key steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder ones like potassium carbonate (K₂CO₃).[5] For aryl ethers, bases such as NaOH, KOH, or K₂CO₃ are commonly employed.[5]

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloacetamide in an SN2 fashion. This concerted step involves the backside attack on the carbon bearing the halogen, leading to the displacement of the halide ion and the formation of the desired ether linkage.[3][4]

Caption: Mechanistic pathway of the Williamson ether synthesis.

Critical Experimental Parameters

The success of the synthesis hinges on the careful selection and control of several experimental parameters.

ParameterCommon ChoicesRationale and Field-Proven Insights
Haloacetamide 2-Chloroacetamide, 2-Bromoacetamide, 2-IodoacetamideThe reactivity of the haloacetamide follows the trend I > Br > Cl, consistent with the leaving group ability of the halide.[6] While 2-iodoacetamide is the most reactive, it is also more expensive and can be prone to side reactions. 2-Chloroacetamide is often a cost-effective and sufficiently reactive choice for many applications.[7]
Base K₂CO₃, Cs₂CO₃, NaOH, KOHPotassium carbonate (K₂CO₃) is a widely used, moderately strong base that is effective in promoting the reaction without causing significant side reactions.[8] Cesium carbonate (Cs₂CO₃) can be advantageous in cases of lower reactivity due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. Stronger bases like NaOH or KOH can also be used but may increase the risk of hydrolysis of the acetamide functionality.[9][10]
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), AcetoneAprotic polar solvents are preferred as they can solvate the cation of the base while leaving the phenoxide anion relatively "naked" and more nucleophilic.[5] Acetonitrile is a common choice due to its suitable boiling point for reflux conditions and its ability to dissolve the reactants.[8] DMF is another excellent option, particularly for less reactive substrates, due to its high polarity.
Temperature Room Temperature to RefluxThe reaction is typically carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.[8] The specific temperature will depend on the chosen solvent and the reactivity of the substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Catalyst Phase Transfer Catalysts (e.g., Tetraalkylammonium salts)In biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst (PTC) can be employed to facilitate the transfer of the phenoxide ion into the organic phase where the reaction with the haloacetamide occurs.[11][12][13] This can enhance reaction rates and yields.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a representative example and may require optimization based on the specific scale and available reagents.

Materials:

  • Salicylaldehyde

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), potassium carbonate (2.0-3.0 eq), and acetonitrile.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the potassium phenoxide.

  • Add 2-chloroacetamide (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature, with vigorous stirring, for 4-24 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting salicylaldehyde), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride. Wash the solid residue with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The crude this compound can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

A similar procedure using ethyl bromoacetate has been reported for the O-alkylation of salicylaldehyde, which can be adapted for the use of 2-bromoacetamide.[8]

Alternative Synthetic Approaches

While the Williamson ether synthesis is the most direct route, other methods for the formylation of phenoxyacetamides or the modification of salicylaldehyde derivatives can also be considered. For instance, the Duff reaction or the Reimer-Tiemann reaction could be employed to introduce a formyl group onto a pre-formed phenoxyacetamide, though regioselectivity can be a challenge.[1]

Characterization of this compound

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton NMR spectrum should show characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), the aromatic protons, the methylene protons of the ether linkage (~4.7 ppm), and the amide protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]

  • Infrared (IR) Spectroscopy: To identify the key functional groups, including the aldehyde C=O stretch (~1680 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and the C-O-C ether linkage.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of this compound precursors is a well-established process, with the Williamson ether synthesis being the method of choice due to its reliability, versatility, and scalability. By carefully selecting the reaction conditions, including the base, solvent, and temperature, high yields of the desired product can be achieved. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize these valuable chemical intermediates for their applications in drug discovery and materials science.

References

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Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-formylphenoxy)acetamide: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest for scaffold-based drug discovery. The document details its chemical and physical properties, provides a robust and validated protocol for its synthesis via Williamson etherification, and outlines methods for its spectroscopic characterization. Furthermore, this guide explores the molecule's chemical reactivity, highlighting its potential for derivatization into compound libraries. By synthesizing data from structurally related compounds, we project a promising biological profile for this compound and its derivatives, particularly in the areas of oncology, neuroprotection, and infectious diseases. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their research programs.

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible molecular scaffolds is paramount. This compound emerges as such a scaffold, integrating two key pharmacophoric motifs: the salicylaldehyde core and a phenoxy acetamide linker. The salicylaldehyde moiety is a privileged structure, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Similarly, the phenoxy acetamide framework is a staple in drug design, known for its favorable pharmacokinetic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[3]

The strategic combination of these two groups in this compound creates a molecule with dual functionality. The ortho-formyl group provides a reactive handle for a multitude of chemical transformations, enabling the straightforward generation of diverse compound libraries through reactions like reductive amination, condensation, and oxidation.[4] The primary amide offers an additional point for interaction or modification. This inherent chemical tractability, coupled with the promising biological activities reported for related structures—ranging from anticancer to acetylcholinesterase inhibition—positions this compound as a high-value starting point for drug discovery campaigns.[5][6] This guide serves to provide the foundational knowledge required to synthesize, characterize, and strategically utilize this compound in medicinal chemistry research.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research. These descriptors influence solubility, reactivity, and potential biological interactions. The key properties for this compound are summarized below.[7]

PropertyValueSource(s)
IUPAC Name This compound[7]
CAS Number 24590-06-5[7]
Molecular Formula C₉H₉NO₃[7]
Molecular Weight 179.17 g/mol [7]
Monoisotopic Mass 179.058243149 Da[7]
SMILES C1=CC=C(C(=C1)C=O)OCC(=O)N[7]
InChIKey JSODEWAZLVCBBV-UHFFFAOYSA-N[7]
Topological Polar Surface Area 69.4 Ų[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 3[7]
Predicted XLogP3 0.6[7]
Hazards Irritant; Harmful if swallowed/inhaled/in contact with skin.[7]

Synthesis and Mechanistic Rationale

The most direct and efficient route for the synthesis of this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide.[8][9] In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl of salicylaldehyde but not so strong as to cause self-condensation of the aldehyde or hydrolysis of the amide. Its insolubility in the solvent drives the reaction forward by sequestering the HCl byproduct.[9]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is preferred. These solvents are capable of dissolving the reactants but do not participate in hydrogen bonding, which would otherwise solvate and stabilize the phenoxide nucleophile, thereby reducing its reactivity.[8][10]

  • Temperature: Moderate heating (e.g., 60-80 °C) is typically employed to increase the reaction rate without promoting significant side reactions.[8]

Experimental Workflow: Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Reactants 1. Combine Salicylaldehyde, 2-Chloroacetamide, and K₂CO₃ in anhydrous DMF Reaction 2. Heat mixture at 70°C under inert atmosphere Reactants->Reaction TLC 3. Monitor progress via TLC (e.g., 3:1 Hexane:EtOAc) Reaction->TLC 4-8 hours Quench 4. Cool to RT, pour into ice-water to precipitate product TLC->Quench Upon completion Filter 5. Filter crude solid, wash with water Quench->Filter Dry 6. Dry crude product under vacuum Filter->Dry Purify 7. Purify by column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (Ethanol/Water) Dry->Purify

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq), 2-chloroacetamide (1.1 eq), and finely ground potassium carbonate (1.5 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (sufficient to make a 0.5 M solution with respect to salicylaldehyde).

  • Reaction: Place the flask in a pre-heated oil bath at 70°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) every hour, using a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the salicylaldehyde spot indicates reaction completion.

  • Work-up: Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMF used). A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with cold deionized water to remove DMF and inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 40-50°C to a constant weight.

  • Purification: Purify the crude product by flash column chromatography using silica gel and a hexane/ethyl acetate gradient to yield the pure this compound. Alternatively, recrystallization from an ethanol/water mixture may be effective.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Spectroscopic Characterization Profile

Structural elucidation is a critical, self-validating step in synthesis. Based on the structure of this compound and data from analogous compounds, the following spectroscopic profile is expected.[11]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~10.5 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.9-7.0 ppm (m, 4H): Aromatic protons of the benzene ring.δ ~6.5 ppm (br s, 1H) & ~5.8 ppm (br s, 1H): Amide protons (-CONH₂), may be broad and exchangeable with D₂O.δ ~4.7 ppm (s, 2H): Methylene protons adjacent to the ether oxygen (-OCH₂-).
¹³C NMR (100 MHz, CDCl₃)δ ~190 ppm: Aldehyde carbonyl carbon.δ ~168 ppm: Amide carbonyl carbon.δ ~160-120 ppm: Aromatic carbons.δ ~68 ppm: Methylene carbon (-OCH₂-).
FT-IR (KBr, cm⁻¹)~3400, ~3200 cm⁻¹: N-H stretching of the primary amide.~2850, ~2750 cm⁻¹: C-H stretching of the aldehyde.~1680 cm⁻¹: C=O stretching of the aldehyde.~1650 cm⁻¹: C=O stretching of the amide (Amide I band).~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
Mass Spec. (ESI+) m/z 180.06 [M+H]⁺: Protonated molecular ion.m/z 202.04 [M+Na]⁺: Sodiated adduct.

Chemical Reactivity and Derivatization Potential

The true value of this compound as a scaffold lies in its potential for derivatization. The aldehyde and amide functional groups serve as versatile handles for building molecular complexity and exploring structure-activity relationships (SAR).

G cluster_aldehyde Aldehyde Reactions cluster_amide Amide Reactions Core This compound ReductiveAmination Reductive Amination (+ R-NH₂ / NaBH₃CN) Core->ReductiveAmination Forms secondary amines Condensation Condensation (+ Hydrazine / Hydroxylamine) Core->Condensation Forms hydrazones, oximes, Schiff bases Oxidation Oxidation (+ KMnO₄ / Ag₂O) Core->Oxidation Forms carboxylic acid Wittig Wittig Reaction (+ Phosphonium Ylide) Core->Wittig Forms alkenes Hydrolysis Hydrolysis (+ Acid/Base) Core->Hydrolysis Forms carboxylic acid

Caption: Key derivatization pathways for this compound.

  • Aldehyde Chemistry : The formyl group is the primary site for diversification.

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields a diverse library of secondary or tertiary amines. This is a robust and high-yield reaction in drug discovery.

    • Condensation Reactions: Schiff base formation with anilines or condensation with hydrazines to form hydrazones are simple and effective ways to introduce new aromatic or heterocyclic systems. Salicylaldehyde hydrazones, in particular, have shown potent anticancer activity.[4][6]

    • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for functionalization (e.g., ester or ether formation).

  • Amide Chemistry : The primary amide is generally more stable, but it can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. This would yield 2-(2-formylphenoxy)acetic acid, another useful intermediate.

Projected Biological Profile and Therapeutic Applications

While direct biological data for this compound is not widely published, a robust biological profile can be projected by examining structurally related analogues. This process of "scaffold hopping" and analogue analysis is a cornerstone of modern drug design.

G cluster_moieties Core Pharmacophores cluster_targets Potential Therapeutic Areas Core This compound Scaffold Salicylaldehyde Salicylaldehyde Moiety Core->Salicylaldehyde PhenoxyAcetamide Phenoxy Acetamide Moiety Core->PhenoxyAcetamide Anticancer Anticancer (e.g., Kinase Inhibition) Salicylaldehyde->Anticancer [ref 9, 10] Antimicrobial Antimicrobial Salicylaldehyde->Antimicrobial [ref 7] PhenoxyAcetamide->Anticancer [ref 14] Neuroprotection Neuroprotection (e.g., AChE Inhibition) PhenoxyAcetamide->Neuroprotection [ref 8] AntiInflammatory Anti-inflammatory PhenoxyAcetamide->AntiInflammatory [ref 14]

Caption: Projected biological relevance based on core structural motifs.

  • Anticancer Activity: Derivatives of salicylaldehyde, especially hydrazones, have demonstrated potent and selective activity against various cancer cell lines, including leukemia.[4][6] The mechanism often involves kinase inhibition or induction of apoptosis. The phenoxy acetamide core has also been incorporated into numerous anticancer agents.[3] This convergence suggests that derivatives of the title compound are prime candidates for screening in oncology programs.

  • Neuroprotection: The para-isomer of this scaffold has been used to develop potent acetylcholinesterase (AChE) inhibitors, which are a mainstay in the treatment of Alzheimer's disease.[5] This provides a strong rationale for evaluating this compound and its derivatives for activity against AChE and other neurological targets.

  • Antimicrobial and Anti-inflammatory Activity: Both salicylaldehydes and phenoxy acetamides have independently been reported to possess antimicrobial and anti-inflammatory properties.[2][3] Halogenated derivatives, in particular, have shown enhanced activity.[3] This suggests a third promising therapeutic avenue for libraries derived from this scaffold.

Conclusion and Future Outlook

This compound is more than a simple organic molecule; it is a strategically designed scaffold with immense potential for drug discovery. Its synthesis is straightforward and scalable, relying on the robust Williamson ether synthesis. Its true strength lies in the dual reactivity of the aldehyde and amide functionalities, which allows for the rapid and efficient generation of diverse chemical libraries. The compelling biological activities observed in closely related structures provide a strong, data-driven rationale for exploring its derivatives as potential therapeutics in oncology, neurodegenerative disease, and infectious disease. This guide provides the essential technical foundation for any research group looking to unlock the potential of this versatile and promising chemical entity.

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An In-depth Technical Guide on 2-(2-Formylphenoxy)acetamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-formylphenoxy)acetamide scaffold represents a versatile and privileged structure in medicinal chemistry. Its inherent reactivity, stemming from the strategically positioned formyl and acetamide moieties, allows for facile diversification, leading to a rich chemical space of derivatives and analogs. This technical guide provides a comprehensive overview of this chemical class, delving into its synthesis, chemical properties, and diverse biological activities. We will explore its critical role as a building block for various heterocyclic systems, with a particular focus on derivatives exhibiting anticonvulsant, antimicrobial, and anti-inflammatory properties. This guide is intended to be a valuable resource for researchers and drug development professionals, offering insights into the design, synthesis, and evaluation of novel therapeutic agents based on the this compound core.

Introduction: The Versatile this compound Scaffold

The this compound core, with its molecular formula C9H9NO3, is a bifunctional molecule that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its structure, featuring an ortho-formylphenoxy group attached to an acetamide backbone, provides two key points for chemical modification: the aldehyde (formyl) group and the amide functionality. This dual reactivity makes it an ideal precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds.

The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions like condensation, Wittig olefination, and reductive amination. The acetamide moiety, on the other hand, can be hydrolyzed, or the N-H bond can be substituted, allowing for the introduction of various substituents. This inherent chemical plasticity is the primary reason for the widespread exploration of its derivatives in the quest for new bioactive compounds. Research has shown that derivatives of this scaffold exhibit a broad range of biological activities, including but not limited to anticonvulsant, antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5][6]

Synthetic Methodologies: Accessing the Core and its Derivatives

The synthesis of this compound and its analogs is typically straightforward, often starting from readily available precursors. The primary synthetic strategies involve the etherification of a substituted salicylaldehyde followed by amidation, or the alkylation of a phenol with a haloacetamide.

General Synthesis of the this compound Core

A common and efficient method for the synthesis of the parent this compound involves the Williamson ether synthesis.

Protocol 1: Synthesis of this compound

  • Reactants: Salicylaldehyde (1 equivalent) and 2-chloroacetamide (1-1.2 equivalents).

  • Base and Solvent: A suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (50-80 °C) for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired this compound.[7]

Caption: General Williamson ether synthesis of the core scaffold.

Synthesis of Key Derivatives

The true utility of the this compound scaffold lies in its ability to serve as a precursor for a multitude of derivatives.

2.2.1. Schiff Base Derivatives

The condensation of the formyl group with various primary amines is a facile method to generate a library of Schiff bases (imines). These derivatives have shown significant biological potential, particularly as antimicrobial agents.[3][8][9][10]

Protocol 2: Synthesis of Schiff Base Derivatives

  • Reactants: this compound (1 equivalent) and a selected primary amine (1 equivalent).

  • Solvent and Catalyst: The reaction is typically carried out in a protic solvent like ethanol or methanol. A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction.

  • Reaction Conditions: The mixture is refluxed for a few hours. The progress of the reaction can be monitored by TLC.

  • Purification: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization.[8]

2.2.2. Quinazoline and Quinazolinone Derivatives

The this compound scaffold is a valuable precursor for the synthesis of quinazoline and quinazolinone heterocycles, which are known to possess a wide range of pharmacological activities.[11][12][13][14][15]

Protocol 3: Synthesis of Quinazoline Derivatives

  • Initial Condensation: this compound is first reacted with a suitable amine (e.g., an aniline derivative) to form a Schiff base intermediate, as described in Protocol 2.

  • Cyclization: The resulting Schiff base can then undergo cyclization to form the quinazoline ring system. This step may require specific reagents and conditions depending on the desired final product. For example, reaction with an ortho-aminoaryl ketone or aldehyde in the presence of a catalyst can lead to the formation of the quinazoline core.

  • Further Modifications: The quinazoline scaffold can be further functionalized to generate a diverse library of compounds for biological screening.

Caption: Key derivative classes from the core scaffold.

Biological Activities and Therapeutic Potential

The diverse chemical space accessible from the this compound scaffold has led to the discovery of derivatives with a wide range of biological activities.

Anticonvulsant Activity

A significant area of research for acetamide derivatives has been in the development of novel anticonvulsant agents.[16][17][18][19] The mechanism of action for many of these compounds is believed to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[17] Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the acetamide nitrogen and the aromatic ring plays a crucial role in determining the anticonvulsant potency and neurotoxicity. For instance, the introduction of a phenylpiperazine moiety has been shown to be beneficial for anticonvulsant activity in some series.[18]

Antimicrobial Activity

Numerous derivatives, particularly Schiff bases, have demonstrated promising antibacterial and antifungal activities.[3][6][8][20][21] The imine linkage in Schiff bases is often crucial for their antimicrobial effects. These compounds are thought to exert their activity by interfering with microbial cell wall synthesis, inhibiting essential enzymes, or disrupting cell membrane integrity. The antimicrobial spectrum and potency can be fine-tuned by varying the amine component used in the Schiff base formation.[3][8]

Anti-inflammatory and Analgesic Activity

Phenoxy acetamide derivatives have also been investigated for their anti-inflammatory and analgesic properties.[4] Some studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[5][22] The structural flexibility of the acetamide scaffold allows for the design of selective COX-2 inhibitors, which could offer a better safety profile compared to traditional NSAIDs.[5]

Other Biological Activities

Beyond the activities mentioned above, derivatives of this compound have been explored for a variety of other therapeutic applications, including:

  • Anticancer Activity: Certain quinazoline and chalcone derivatives have shown potent anticancer activity against various cell lines.[4][15]

  • Antiviral Activity: The quinazolinone core is present in some antiviral agents.[12]

  • Antioxidant Activity: Some acetamide derivatives have been reported to possess antioxidant properties.[23]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is paramount for the rational design of more potent and selective analogs. Key SAR insights for this compound derivatives include:

Structural Modification Observed Effect on Biological Activity Potential Rationale
Substitution on the Phenoxy Ring Electron-withdrawing or -donating groups can significantly impact potency. Halogen substituents have been shown to enhance anti-inflammatory activity.[4][24]Alters the electronic properties and lipophilicity of the molecule, affecting target binding and pharmacokinetic properties.
Modification of the Acetamide Linker The nature of the substituent on the amide nitrogen is critical. Bulky or aromatic groups can influence receptor binding and selectivity.[18]The amide group can act as a hydrogen bond donor and acceptor, and the substituent can engage in hydrophobic or van der Waals interactions with the target protein.
Derivatization of the Formyl Group Conversion to Schiff bases, oximes, or hydrazones introduces new pharmacophoric features and can dramatically alter the biological activity profile.[3][8]The newly formed functional group can participate in different binding interactions and may also influence the overall shape and conformation of the molecule.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the ease of diversification make it an attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on:

  • Rational Design of Novel Analogs: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective compounds.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified biological activities could be beneficial.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

References

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An In-depth Technical Guide to 2-(2-Formylphenoxy)acetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Formylphenoxy)acetamide, a molecule of significant interest in medicinal chemistry. While not as extensively studied as some of its chemical relatives, its structural motifs—a phenoxyacetamide core and a reactive salicylaldehyde moiety—position it as a valuable intermediate and a potential pharmacophore. This document delves into the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and explores its prospective applications in drug discovery. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound.

Introduction: The Convergence of Two Pharmacophores

This compound (CAS No. 24590-06-5) is a bifunctional organic molecule that marries the structural features of a phenoxyacetamide with those of salicylaldehyde.[1] The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] Simultaneously, the salicylaldehyde moiety is a well-known precursor for the synthesis of various heterocyclic compounds and Schiff bases, which have demonstrated significant therapeutic potential, including antimicrobial and antiviral activities.[2] The strategic combination of these two pharmacophores in this compound suggests a molecule with latent potential for further chemical elaboration and biological investigation.

This guide will provide a detailed exploration of this molecule, from its synthetic origins to its potential future in therapeutic development.

Discovery and Historical Context: A Legacy of the Williamson Ether Synthesis

While a singular "discovery" paper for this compound is not prominent in the scientific literature, its conceptualization and synthesis are rooted in the foundational principles of organic chemistry, most notably the Williamson ether synthesis . Developed by Alexander Williamson in 1850, this robust and versatile reaction remains a cornerstone for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide) or phenol (phenoxide).[4][5]

The synthesis of this compound is a direct application of this century-and-a-half-old reaction. The historical significance of the Williamson ether synthesis lies in its role in elucidating the structure of ethers and providing a rational and predictable method for their preparation. This laid the groundwork for the synthesis of countless molecules, including the phenoxyacetamide class of compounds. The early applications of this synthetic strategy were pivotal in the rise of the pharmaceutical industry, enabling the creation of novel molecular entities with therapeutic potential.

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5] This reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic alkyl halide.

Reaction Mechanism

The synthesis of this compound involves two key reactants: salicylaldehyde (2-hydroxybenzaldehyde) and 2-chloroacetamide. The mechanism can be broken down into the following steps:

  • Deprotonation: The phenolic hydroxyl group of salicylaldehyde is deprotonated by a suitable base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of 2-chloroacetamide, which bears a good leaving group (chloride).

  • Displacement: The chloride ion is displaced in a concerted SN2 reaction, resulting in the formation of the ether linkage and yielding this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Phenoxide Salicylaldehyde Phenoxide Ion (Nucleophile) Salicylaldehyde->Phenoxide Deprotonation Chloroacetamide 2-Chloroacetamide Product This compound Chloroacetamide->Product Base Base (e.g., K2CO3) Base->Phenoxide Phenoxide->Product SN2 Attack Salt Salt (e.g., KCl) Signaling_Pathways cluster_compound This compound cluster_derivatives Potential Derivatives cluster_activities Potential Biological Activities Compound This compound Schiff_Bases Schiff Bases Compound->Schiff_Bases Condensation Coumarins Coumarins Compound->Coumarins Cyclization Chromenes Chromenes Compound->Chromenes Cyclization Antimicrobial Antimicrobial Schiff_Bases->Antimicrobial Anticancer Anticancer Schiff_Bases->Anticancer Anti_Inflammatory Anti-inflammatory Coumarins->Anti_Inflammatory Antiviral Antiviral Coumarins->Antiviral Chromenes->Anticancer

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of 2-(2-Formylphenoxy)acetamide, a molecule of significant interest in contemporary organic synthesis and medicinal chemistry. As a bifunctional compound, it serves as a versatile scaffold for the creation of complex heterocyclic systems, many of which are foundational to the development of novel therapeutic agents. This document provides a holistic overview, from its fundamental physicochemical properties and synthesis to its reactivity and, most critically, a detailed protocol for its safe handling in a laboratory setting. The insights provided herein are curated to empower researchers to harness the synthetic potential of this compound while upholding the highest standards of laboratory safety.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe and effective use. This compound (CAS No. 24590-06-5) is a crystalline solid that possesses both an aldehyde and an amide functional group, bestowing upon it a unique reactivity profile.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
Appearance Solid (predicted)[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
CAS Number 24590-06-5[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloacetamide by a phenoxide. In this case, salicylaldehyde is deprotonated by a weak base to form the corresponding phenoxide, which then reacts with 2-chloroacetamide.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of salicylaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask, add anhydrous potassium carbonate (1.2-1.5 equivalents). The use of a slight excess of the base ensures complete deprotonation of the phenolic hydroxyl group.

  • Addition of Reagent: To the stirring suspension, add 2-chloroacetamide (1-1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_purification Work-up & Purification Salicylaldehyde Salicylaldehyde Reflux Reflux & TLC Monitoring Salicylaldehyde->Reflux Chloroacetamide 2-Chloroacetamide Chloroacetamide->Reflux K2CO3 K₂CO₃ (Base) K2CO3->Reflux Solvent DMF or Acetone Solvent->Reflux Filter Filtration Reflux->Filter Concentrate Concentration Filter->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product This compound Purify->Product Safety_Pyramid cluster_controls Hierarchy of Safety Controls Elimination Elimination/Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls for mitigating chemical exposure risks.

  • Engineering Controls: All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation. The laboratory should be well-ventilated.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed frequently.

    • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required at all times.

3.3. Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

3.4. Emergency First Aid Procedures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Reactivity Profile and Synthetic Applications

The unique bifunctional nature of this compound makes it a valuable precursor in organic synthesis, particularly for the construction of heterocyclic frameworks. [3]The ortho relationship between the formyl group and the acetamide ether linkage allows for a range of intramolecular reactions.

  • Intramolecular Cyclization: The compound can undergo intramolecular cyclization reactions, facilitated by the proximity of the electrophilic aldehyde and the nucleophilic amide, to form various heterocyclic systems. Recent studies have shown that related 2-(2-formylphenoxy)acetic acid derivatives can undergo photocyclization to yield chromanone and benzofuranone derivatives. [4]* Multi-component Reactions: The aldehyde functionality serves as an excellent electrophile in multi-component reactions. For instance, it can react with active methylene compounds and other nucleophiles to construct complex molecular architectures in a single step. [5]* Precursor to Bioactive Molecules: Phenoxy acetamide derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. [3][6]This makes this compound a valuable starting material for the synthesis of novel drug candidates.

Reactivity_Diagram cluster_reactions Key Synthetic Transformations cluster_products Potential Product Scaffolds Start This compound Cyclization Intramolecular Cyclization Start->Cyclization MultiComponent Multi-component Reactions Start->MultiComponent Derivatization Functional Group Derivatization Start->Derivatization Heterocycles Heterocyclic Systems (e.g., Chromanones) Cyclization->Heterocycles ComplexMolecules Complex Polyfunctional Molecules MultiComponent->ComplexMolecules BioactiveAnalogs Bioactive Analogs for Drug Discovery Derivatization->BioactiveAnalogs

Caption: Synthetic utility of this compound.

Conclusion

This compound is a synthetically valuable compound with considerable potential for the development of novel chemical entities, particularly in the realm of medicinal chemistry. Its handling requires a diligent and informed approach to safety, grounded in a thorough understanding of its potential hazards. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely explore the full synthetic utility of this versatile molecule, paving the way for future discoveries and innovations.

References

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Sources

The Solubility Profile of 2-(2-Formylphenoxy)acetamide: A Methodological Framework for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a critical determinant of a drug's ultimate success, directly influencing its bioavailability, manufacturability, and therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for determining the solubility of 2-(2-Formylphenoxy)acetamide (CAS: 24590-06-5), a compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocol recitation to offer a deep dive into the causality behind experimental choices. We present a robust, self-validating methodology centered on the gold-standard shake-flask method for thermodynamic equilibrium solubility, coupled with highly specific quantification by High-Performance Liquid Chromatography (HPLC). This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to generate a reliable and comprehensive solubility profile for this compound or any NCE.

Introduction: The Central Role of Solubility

This compound (C₉H₉NO₃, MW: 179.17 g/mol ) is an organic molecule featuring an aldehyde, an ether, and an amide functional group.[3][4] While its specific applications are varied, its structural motifs are common in pharmacologically active compounds. Before significant resources are invested in preclinical and clinical testing, a thorough understanding of its physicochemical properties is paramount.

Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, is arguably one of the most critical early-stage parameters.[5][6] More than 40% of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, a characteristic that can lead to a cascade of developmental challenges.[7][8]

Key Implications of Poor Solubility:

  • Low Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. A poorly soluble compound may pass through the body before it can be absorbed, leading to inadequate plasma concentrations and diminished therapeutic effect.[1][8]

  • Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble drug is complex and costly, often requiring advanced formulation strategies like micronization, amorphous solid dispersions, or lipid-based formulations.[7]

  • Inaccurate In Vitro Assay Results: Compound precipitation in biochemical or cell-based assays can lead to misleading structure-activity relationship (SAR) data, compromising the integrity of the drug discovery process.[7]

Therefore, the early and accurate determination of a compound's solubility profile is not merely a data-gathering exercise; it is a foundational step in risk mitigation and strategic drug development.[2]

Theoretical Framework of Solubility

A robust experimental design is built upon a solid theoretical foundation. The solubility of a compound is governed by the interplay between the solute's crystal lattice energy (the energy holding the solid-state together) and the energy of solvation (the interaction between solute and solvent molecules).

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly performed in drug development.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid drug substance.[10] This value is independent of time once equilibrium is reached and is the definitive measure used in preformulation. The shake-flask method is the gold standard for determining thermodynamic solubility.[11]

  • Kinetic Solubility: This is typically a high-throughput screening measurement where a concentrated stock solution of the compound (often in DMSO) is rapidly diluted into an aqueous buffer.[12] Precipitation is detected, and the concentration at which it occurs is defined as the kinetic solubility. While useful for early-stage discovery to rank compounds, it often overestimates the true thermodynamic solubility because it can generate supersaturated, metastable solutions.[10][12]

For the purpose of this guide, we will focus exclusively on determining the thermodynamic solubility of this compound, as this provides the most accurate and reliable data for downstream development decisions.

Key Factors Influencing Solubility

The solubility of this compound will be influenced by several interconnected factors.

  • Solvent Polarity: The principle of "like dissolves like" is a useful heuristic.[13] Polar solvents (like water, ethanol) are better at dissolving polar solutes, while nonpolar solvents are preferred for nonpolar solutes. The presence of polar functional groups (amide, aldehyde, ether) in this compound suggests it will have some degree of solubility in polar solvents.

  • pH and pKa: The solubility of ionizable compounds is highly pH-dependent. While this compound does not have strongly acidic or basic groups, the amide proton is very weakly acidic. Its solubility is unlikely to show dramatic pH dependence in the physiological range but should be tested in buffers of varying pH (e.g., pH 2.0, 7.4, 9.0) to confirm.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution (ΔH). For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[14][15] Conversely, if the process is exothermic, solubility decreases as temperature rises.[15][16] Solubility studies are typically conducted at controlled room temperature (25 °C) and physiological temperature (37 °C).

The diagram below illustrates the relationship between these core factors and the resulting solubility.

cluster_solute Solute Properties [this compound] cluster_solvent Solvent System Properties P1 Crystal Lattice Energy Result Equilibrium Solubility P1->Result Intermolecular Forces P2 Molecular Structure (Polarity, H-bonding) P2->Result Intermolecular Forces P3 pKa (Ionization) S2 pH P3->S2 Interaction S1 Polarity S1->Result S2->Result S3 Temperature S3->Result A Step 1: Sample Preparation Add excess compound to solvent B Step 2: Equilibration Shake/rotate at constant T for 24-72h A->B C Step 3: Phase Separation Centrifuge and/or filter supernatant B->C D Step 4: Sample Analysis Dilute supernatant & inject into HPLC C->D E Step 5: Quantification Determine concentration from calibration curve D->E F Step 6: Data Reporting Calculate solubility (e.g., in mg/mL or µM) E->F

Caption: Experimental workflow for thermodynamic solubility determination.

Protocol 4.1: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to achieve a true thermodynamic equilibrium between the solid compound and the solvent.

Materials:

  • This compound (solid, purity >98%)

  • Selected solvents (from Section 3.0)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotating wheel placed in a temperature-controlled incubator

  • Centrifuge with adapters for vials

  • 0.22 µm syringe filters (ensure compatibility with solvents, e.g., PTFE or PVDF)

Procedure:

  • Preparation: Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

  • Solvent Addition: Add 1.0 mL of the chosen solvent to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker or rotator in an incubator set to the desired temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours.

    • Scientist's Note: 24 hours is often sufficient, but for compounds with slow dissolution kinetics or potential for polymorphic transitions, extending this to 48 or 72 hours is recommended. To confirm equilibrium, samples can be taken at 24h and 48h; if the concentration is unchanged, equilibrium has been reached. [10]4. Phase Separation: After equilibration, allow the vials to stand for 30 minutes to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

    • Critical Step: To ensure no fine particulates are carried over, filter the collected supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter and prevent drug loss due to adsorption.

  • Dilution: Based on an estimated solubility, dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. This step is crucial to ensure an accurate reading from the detector.

Protocol 4.2: Analyte Quantification by HPLC-UV

High-Performance Liquid Chromatography is the preferred analytical method over simple UV-Vis spectroscopy because of its ability to separate the parent compound from any potential impurities or degradants, thus providing a highly accurate and specific measurement. [6][17] A. Preparation of Calibration Standards:

  • Prepare a primary stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., acetonitrile or DMSO).

  • Perform a serial dilution of the primary stock solution with the mobile phase to create a series of at least five calibration standards of known concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).

B. HPLC Method (Illustrative Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (adjust as needed for optimal peak shape and retention time).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: Determine the wavelength of maximum absorbance (λ-max) for this compound by running a scan of a standard solution. Set the detector to this wavelength.

  • Column Temperature: 30 °C

C. Analysis Procedure:

  • Inject the calibration standards in order of increasing concentration to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999 for acceptance.

  • Inject the diluted, filtered samples from the solubility experiment (Protocol 4.1).

  • Record the peak area for this compound in each sample.

Data Analysis and Presentation

  • Calculate Concentration: Using the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the diluted sample.

  • Account for Dilution: Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the original solvent.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

  • Data Presentation: Summarize the quantitative results in a clear, structured table.

Table 1: Illustrative Thermodynamic Solubility of this compound at 25 °C (Note: The following data are for illustrative purposes only and do not represent experimentally verified values.)

Solvent SystempHSolubility (µg/mL)Solubility (mM)Qualitative Descriptor
Purified Water~7.085.20.476Sparingly Soluble
0.1 N HCl1.291.50.511Sparingly Soluble
PBS7.482.10.458Sparingly Soluble
EthanolN/A15,60087.07Soluble
Propylene GlycolN/A8,30046.32Soluble
DMSON/A>200,000>1116.2Very Soluble

Interpretation and Implications for Drug Development

Based on the illustrative data, this compound would be classified as having low aqueous solubility but good solubility in organic solvents.

  • Biopharmaceutical Classification System (BCS) Implications: If the compound also has high permeability, it would likely be a BCS Class II compound. This classification immediately signals that the oral bioavailability will be limited by its dissolution rate.

  • Formulation Strategy: For a BCS Class II compound, formulation efforts would focus on solubility enhancement. Strategies could include:

    • Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area available for dissolution.

    • Co-solvents and Surfactants: For liquid formulations, using excipients like ethanol, propylene glycol, or surfactants can improve solubility. [1] * Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create a higher-energy, more soluble amorphous form.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous methodology for determining the thermodynamic solubility of this compound. By grounding the experimental protocols in a strong theoretical framework and emphasizing the causality behind procedural choices, this document serves as a practical resource for any scientist tasked with characterizing a new chemical entity. An accurate solubility profile is not an endpoint but a critical starting point that informs rational formulation design, predicts in vivo behavior, and ultimately paves the way for successful drug development.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques.
  • BMG LABTECH. (2023).
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Wikipedia. (n.d.). Solubility.
  • ChemNet. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • Purdue University. (n.d.). Solubility.
  • SlideShare. (2013).
  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

Sources

Hypothesized Mechanism of Action for 2-(2-Formylphenoxy)acetamide: A Covalent Inhibition Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-(2-Formylphenoxy)acetamide is a small molecule for which the mechanism of action has not been extensively characterized in publicly available literature. An analysis of its structure reveals the presence of three key chemical motifs: a salicylaldehyde core, a phenoxy linker, and an acetamide group. The presence of the electrophilic aldehyde group, in particular, suggests a compelling hypothesis: This compound functions as a reversible covalent inhibitor. This guide proposes a detailed mechanistic hypothesis wherein the phenoxyacetamide scaffold directs the molecule to a specific protein binding pocket, enabling the aldehyde "warhead" to form a reversible covalent bond with a key nucleophilic amino acid residue, thereby modulating the protein's function. We present the scientific rationale for this hypothesis, drawing parallels from established covalent inhibitors, and provide a comprehensive, step-by-step experimental workflow designed to rigorously test this proposed mechanism, from initial target identification to functional validation.

Deconstruction of the Molecular Architecture and Formulation of the Central Hypothesis

The structure of this compound is a composite of well-known pharmacophores. A logical approach to hypothesizing its mechanism of action begins with an analysis of these constituent parts.

  • The Salicylaldehyde Core: Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are versatile chemical building blocks known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The defining feature is the aldehyde group positioned ortho to a hydroxyl group. This arrangement allows for an intramolecular hydrogen bond that influences the conformation and reactivity of the aldehyde.[3][4]

  • The Phenoxyacetamide Scaffold: This structural motif is prevalent in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects.[5][6][7] This scaffold provides a rigid yet versatile backbone for orienting functional groups and engaging in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) within a protein's binding site.[5]

  • The Aldehyde "Warhead": The formyl group is a potent electrophile capable of reacting with nucleophilic amino acid residues. In drug design, aldehydes are increasingly recognized as effective "warheads" for forming reversible covalent bonds.[8][9] This contrasts with irreversible inhibitors, offering a potentially improved safety profile by allowing for the dissociation from off-target proteins.[9]

Based on this structural analysis, we propose the following central hypothesis :

Hypothesis: this compound acts as a targeted, reversible covalent inhibitor. The phenoxyacetamide portion of the molecule provides non-covalent binding affinity and selectivity for a specific protein target, while the salicylaldehyde-derived formyl group functions as an electrophilic warhead that forms a reversible covalent adduct with a nucleophilic residue (e.g., Cysteine or Lysine) in the target's active or allosteric site.

This interaction is depicted in the logical diagram below.

G cluster_0 Step 1: Non-Covalent Binding cluster_1 Step 2: Covalent Bond Formation cluster_2 Step 3: Biological Outcome Compound This compound Complex Initial Non-Covalent Docking Complex Compound->Complex Affinity & Selectivity driven by Phenoxyacetamide Scaffold Target Target Protein (Binding Pocket) Target->Complex Mechanism Aldehyde 'Warhead' reacts with Nucleophilic Residue (Cys, Lys) Complex->Mechanism Adduct Reversible Covalent Adduct (e.g., Thiohemiacetal) Outcome Modulation of Protein Function (Inhibition / Activation) Adduct->Outcome Mechanism->Adduct

Figure 1: Hypothesized two-step mechanism of action for this compound.

Scientific Rationale and Supporting Precedent

The Chemistry of the Aldehyde Warhead

The aldehyde functional group is an effective electrophile for reversible covalent inhibition. Its reactivity with common biological nucleophiles is well-established:

  • Reaction with Cysteine: Aldehydes react with the thiol group of a cysteine residue to form a thiohemiacetal . This reaction is generally reversible.[8][10]

  • Reaction with Lysine: Aldehydes react with the primary amine of a lysine residue's side chain to form a Schiff base (an imine). This condensation reaction is also reversible.[8]

While historically avoided in drug design due to concerns about metabolic instability, several successful drugs have validated the use of aldehyde warheads.[9] A prominent example is Voxelotor , an FDA-approved drug for sickle cell disease, which uses an aldehyde to reversibly bind to the N-terminal valine of hemoglobin.[8][9] Furthermore, potent inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease, have been developed using aldehyde warheads that form a thiohemiacetal with the catalytic cysteine.[8][10]

The Role of the Phenoxyacetamide Scaffold

The efficacy of a covalent inhibitor is not solely dependent on its warhead. The non-covalent interactions mediated by the molecular scaffold are critical for achieving target selectivity and minimizing off-target reactivity. The phenoxyacetamide scaffold is well-suited for this role. Studies on various phenoxyacetamide derivatives have demonstrated their capacity to inhibit specific enzymes, such as PARP-1, and induce targeted biological effects like apoptosis in cancer cells.[5][11] These activities are attributed to the scaffold's ability to position the molecule optimally within a binding site, enhancing affinity and orienting the reactive moiety.[5]

A Framework for Experimental Validation

To rigorously test our hypothesis, a multi-stage experimental workflow is required. This process is designed to first identify the direct binding partners of the compound, then confirm the covalent nature of the interaction, and finally, elucidate the functional consequences of target engagement.

G Start Hypothesis: Covalent Inhibitor TID Phase 1: Target Identification (e.g., ABPP) Start->TID Does it bind? TEV Phase 2: Target Engagement Validation (e.g., CETSA, Intact MS) TID->TEV What does it bind to? FC Phase 3: Functional Characterization (Enzyme & Cell-Based Assays) TEV->FC How does it bind? End Mechanism Confirmed FC->End What is the effect?

Figure 2: High-level experimental workflow for validating the proposed mechanism.

Phase 1: Unbiased Target Identification

The first critical step is to identify the cellular protein(s) that this compound directly binds to. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.

Protocol 1: Activity-Based Protein Profiling (ABPP)

Causality and Rationale: This protocol uses a competitive displacement approach. A broad-spectrum covalent probe that targets a class of residues (e.g., cysteine or lysine) is used to label the proteome. If this compound binds to a specific protein, it will occupy the reactive site and prevent the probe from binding. This reduction in probe labeling, quantifiable by mass spectrometry, identifies the compound's target.

Step-by-Step Methodology:

  • Proteome Preparation: Lyse target cells (e.g., a relevant cancer cell line) under native conditions to create a whole-cell proteome lysate.

  • Competitive Incubation: Treat aliquots of the lysate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a defined period (e.g., 60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Probe Labeling: Add a broad-reactivity "tag-free" probe (e.g., an iodoacetamide-based probe for cysteine) to all samples and incubate to label accessible nucleophilic sites not occupied by the test compound.

  • Click Chemistry: Ligate a reporter tag (e.g., Biotin-Azide) onto the alkyne-functionalized probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Enrichment & Digestion: Enrich the biotin-labeled proteins using streptavidin beads. Wash extensively to remove non-labeled proteins. Perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of probe-labeled peptides across the different treatment conditions. Proteins whose corresponding probe-labeled peptides show a dose-dependent decrease in abundance are identified as primary binding targets.

Phase 2: Target Engagement and Covalent Adduct Confirmation

Once putative targets are identified, the next step is to confirm that the compound engages these targets in an intact cellular environment and to verify the formation of a covalent bond.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality and Rationale: CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability. By heating intact cells treated with the compound to various temperatures and then measuring the amount of soluble protein remaining, a "melt curve" can be generated. A shift in this curve to higher temperatures indicates direct target engagement. This is a self-validating system as non-specific effects are unlikely to produce a consistent thermal shift.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with this compound (e.g., at 10x the IC50 from a cell viability assay) or vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.

  • Lysis and Clarification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot using an antibody specific to the target protein identified in Phase 1.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group confirms target engagement.

Table 1: Hypothetical CETSA Data Summary

Target Protein Vehicle Tm (°C) Compound Tm (°C) ΔTm (°C) Interpretation
Kinase X 52.5 58.0 +5.5 Strong Target Engagement
Protease Y 48.0 54.5 +6.5 Strong Target Engagement

| Housekeeping Protein | 61.0 | 61.2 | +0.2 | No Engagement |

Protocol 3: Intact Protein Mass Spectrometry

Causality and Rationale: To definitively prove covalent modification, intact protein mass spectrometry is the gold standard. This technique measures the precise mass of the target protein. If the compound has formed a covalent adduct, the mass of the protein will increase by the exact molecular weight of the compound.

Step-by-Step Methodology:

  • Incubation: Incubate the purified recombinant target protein with a molar excess of this compound.

  • Sample Preparation: Desalt the protein sample to remove unbound compound and buffer components.

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of intact protein analysis.

  • Data Analysis: Deconvolute the resulting mass spectrum. Compare the mass of the treated protein to the untreated control. An observed mass shift corresponding to the molecular weight of this compound (179.17 Da) confirms covalent adduct formation. Further MS/MS fragmentation can pinpoint the exact residue modified.

Phase 3: Functional Characterization

With the target identified and the covalent binding confirmed, the final phase is to determine the functional consequence of this interaction.

Protocol 4: In Vitro Enzyme Inhibition Assay

Causality and Rationale: If the identified target is an enzyme, a direct functional assay is necessary to quantify the compound's inhibitory potency. This provides a quantitative measure (IC50) of how effectively the compound disrupts the enzyme's catalytic activity.

Step-by-Step Methodology:

  • Assay Setup: In a microplate, combine the purified target enzyme, its substrate (ideally a fluorogenic or chromogenic substrate for easy detection), and varying concentrations of this compound.

  • Incubation and Measurement: Incubate the plate and monitor the reaction progress over time by measuring the change in fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Reversibility Test: To test for reversibility, perform a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of the compound, then rapidly dilute the mixture 100-fold into an assay containing the substrate. If the compound is reversible, its dissociation will lead to a recovery of enzyme activity over time.

Conclusion and Future Perspectives

The structural features of this compound strongly support the hypothesis that it functions as a reversible covalent inhibitor. The aldehyde group serves as a reactive warhead, while the phenoxyacetamide scaffold provides the necessary molecular recognition for target selectivity. The experimental framework outlined in this guide provides a rigorous, logical, and technically sound pathway to test this hypothesis. Successful validation of this mechanism of action would not only elucidate the biological function of this specific molecule but also position it as a promising candidate for further preclinical development, with a clear understanding of its molecular interactions that can guide future lead optimization efforts.

References

  • Application Notes and Protocols for Phenoxy Acetamide Derivatives in Pharmacology - Benchchem. (URL: )
  • An update on the discovery and development of reversible covalent inhibitors - PMC - NIH. (2023-04-29). (URL: )
  • Pharmacologic properties of some derivatives of N-(2-carboxyphenyl)-4-phenoxyacetamide. Arch Immunol Ther Exp (Warsz). 1979;27(3):415-24. (URL: )
  • Key advances in the development of reversible covalent inhibitors - Taylor & Francis. (URL: )
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021-02-01). (URL: )
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. (2022-11-10). (URL: )
  • Covalent inhibitor drug discovery - Domainex. (URL: )
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - NIH. (URL: )
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Journal of Emerging Technologies and Innov
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (URL: )
  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Deriv
  • The structures of the salicylaldehyde derivatives studied.
  • The Aldehyde Group in Substituted Salicylaldehydes: A Technical Guide to Reactivity - Benchchem. (URL: )

Sources

A Technical Guide to the In Silico Prediction of 2-(2-Formylphenoxy)acetamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive in silico workflow to predict and characterize the potential bioactivity of the novel compound 2-(2-Formylphenoxy)acetamide. In the absence of pre-existing experimental data, this document serves as a blueprint for drug discovery professionals, leveraging a suite of computational methodologies to build a robust bioactivity profile from the ground up. We will navigate the logical progression from initial compound characterization and target identification to detailed interaction analysis through molecular docking, pharmacophore modeling, and finally, an assessment of drug-likeness via ADMET prediction. Each stage is presented with a deep-seated rationale for the methodological choices, providing not just a protocol, but a strategic framework for the computational evaluation of new chemical entities. The ultimate goal is to generate a data-rich, hypothesis-driven profile that can effectively guide and prioritize subsequent experimental validation efforts.

Introduction: The Rationale for In Silico First

The journey of a drug from concept to clinic is fraught with high attrition rates, with many failures occurring due to unforeseen issues with efficacy or safety.[1][2] Computational, or in silico, approaches have become indispensable in modern drug discovery, offering a powerful means to predict a compound's biological behavior before it is ever synthesized or tested in a lab.[3][4][5] This "fail fast, fail cheap" paradigm minimizes the significant investment of time and resources required for preclinical and clinical studies.[1][2]

This guide focuses on this compound, a compound for which public bioactivity data is scarce.[6] Its structure, featuring a phenoxy acetamide scaffold, is present in molecules with known pharmacological activities, including anti-inflammatory and anti-cancer properties, making it an intriguing candidate for investigation.[7][8] Our objective is to construct a plausible biological profile for this molecule by systematically predicting its potential protein targets, binding interactions, and pharmacokinetic properties.

The workflow presented herein is designed to be a self-validating system, where insights from one stage inform and refine the next. By integrating multiple computational techniques, we build a consensus view of the compound's potential, providing a stronger foundation for decision-making than any single method could alone.

The Computational Workflow: A Strategic Overview

The prediction of a novel compound's bioactivity is not a linear path but an integrated, cyclical process. Our workflow begins with the most fundamental question: what proteins in the human body might this molecule interact with? From there, we progressively refine our predictions, moving from broad target landscapes to specific atomic-level interactions and finally to a holistic assessment of the molecule's potential as a drug candidate.

G cluster_0 cluster_1 cluster_2 A Compound Preparation (this compound) B Target Identification (Target Fishing) A->B SMILES / 3D Structure E ADMET Prediction (Drug-likeness & Safety) A->E Chemical Structure C Molecular Docking (Interaction Analysis) B->C Prioritized Protein Targets F Predicted Bioactivity Profile & Experimental Validation Plan B->F D Pharmacophore Modeling (Feature Identification) C->D Binding Pose Analysis C->F D->F E->F

Figure 1: A high-level overview of the in silico bioactivity prediction workflow.

Step 1: Compound Preparation and Characterization

Before any predictive modeling can begin, a high-quality, computationally accessible representation of the molecule is required.

Causality: The accuracy of all subsequent predictions is fundamentally dependent on the correctness of the input molecular structure. Energy minimization is performed to find a low-energy, stable 3D conformation, which is more representative of the molecule's state in a biological system than a simple 2D drawing.

Protocol:

  • Obtain 2D Structure: The structure of this compound is obtained from a public chemical database like PubChem (CID 2759228).[6] Its canonical SMILES representation is C1=CC=C(C(=C1)C=O)OCC(=O)N.

  • Generate 3D Coordinates: Use a molecular editor and computational chemistry tool (e.g., Avogadro, ChemDraw) to convert the 2D structure or SMILES string into a 3D structure.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field, such as MMFF94 or UFF. This step corrects unrealistic bond lengths and angles, resulting in a stable conformer.

  • File Format Conversion: Save the optimized structure in multiple formats (e.g., .sdf, .mol2, .pdbqt) as required by different downstream software tools. Open Babel is an excellent tool for these interconversions.

Step 2: Target Identification (Target Fishing)

With no a priori knowledge of the compound's biological target, our first task is to generate a list of plausible protein candidates. This process, often called "target fishing," leverages the principle that molecules with similar structures often interact with similar proteins.[9] We will use a consensus approach, combining ligand-based and structure-based methods to increase the reliability of our predictions.

Causality: A ligand-based approach provides a rapid screen against thousands of known drug-target interactions, hypothesizing targets based on 2D and 3D similarity. A structure-based (or inverse docking) approach complements this by physically screening the compound against a library of protein binding sites, identifying potential targets based on favorable binding energetics, independent of any known ligands.[10] Combining these orthogonal methods helps to filter out false positives and prioritize the most likely candidates.

Protocol:

  • Ligand-Based Target Prediction:

    • Submit the SMILES string of this compound to multiple web-based servers, such as SwissTargetPrediction, PharmMapper, and SuperPred.[10]

    • These tools compare the query molecule to databases of known ligands and rank potential targets based on a similarity score or probability.

  • Structure-Based (Inverse Docking) Prediction:

    • Submit the energy-minimized 3D structure of the compound to an inverse docking server like TarFisDock.[11]

    • This server will attempt to dock the ligand into the binding sites of a large collection of proteins from the Protein Data Bank (PDB) and rank them by the predicted binding energy.

  • Target Consolidation and Prioritization:

    • Aggregate the target lists generated from all methods.

    • Prioritize targets that appear in the results of multiple, orthogonal methods.

    • Further refine the list by focusing on targets implicated in disease pathways of high interest (e.g., kinases in oncology, proteases in inflammation) using resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and UniProt.

Step 3: Molecular Docking

Once a prioritized list of potential targets is established, molecular docking is used to predict the precise binding mode and estimate the binding affinity of this compound with each protein.[12][13] This provides a more detailed, atom-level view of the potential interaction.

Causality: Molecular docking algorithms systematically explore various orientations and conformations (poses) of the ligand within the protein's binding site.[14] A scoring function is then used to estimate the binding free energy for each pose. A lower binding energy score typically indicates a more stable and favorable interaction, suggesting a higher likelihood of binding.[13] This allows us to rank different targets and understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

G cluster_prep A 1. Preparation B Target Protein (from PDB) A->B C Ligand (this compound) A->C E Define Binding Site (Active Site Coordinates) D 2. Grid Box Generation D->E G Run AutoDock Vina E->G F 3. Docking Simulation F->G I Binding Affinity (kcal/mol) & Interaction Analysis G->I H 4. Analysis H->I

Figure 2: The streamlined workflow for a molecular docking experiment.

Protocol (using AutoDock Vina and UCSF Chimera):

  • Protein Preparation:

    • Download the 3D structure of a prioritized target protein (e.g., a specific kinase or protease) from the RCSB Protein Data Bank (PDB).[15]

    • Open the structure in UCSF Chimera. Remove water molecules, co-factors, and any existing co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using a tool like AutoDock Tools.

    • Save the prepared protein structure in the .pdbqt format.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound from Step 1.

    • Load it into AutoDock Tools, assign Gasteiger charges, and define rotatable bonds to allow conformational flexibility.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site of the target protein. If the site is known, center the box on the key active site residues.

    • Record the center coordinates (x, y, z) and dimensions of the box.

  • Docking Simulation:

    • Run the AutoDock Vina simulation using a command-line interface, providing the prepared protein, the prepared ligand, and the grid box parameters as input.[13]

  • Results Analysis:

    • Vina will output a set of binding poses ranked by their predicted binding affinity in kcal/mol.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.

Data Presentation: The results from docking against multiple prioritized targets should be summarized in a table.

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Illustrative: Kinase A (XXXX)-8.5LYS72, GLU91, LEU135H-bond, Hydrophobic
Illustrative: Protease B (YYYY)-7.9HIS41, CYS145, MET165H-bond, Pi-Cation
Illustrative: Receptor C (ZZZZ)-6.2TYR122, PHE258Pi-Stacking
Table 1: Illustrative Molecular Docking Results. Lower binding affinity scores suggest more favorable binding.

Step 4: Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the essential molecular features required for a molecule to be recognized by a specific biological target.[16][17] By analyzing the best docking pose, we can construct a structure-based pharmacophore model.

Causality: This model distills the complex atomic interactions from the docking pose into a simple set of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[18] This pharmacophore can then be used as a 3D query to screen large virtual libraries for other, structurally diverse compounds that might have the same biological activity, a key strategy in hit-to-lead optimization.

Protocol:

  • Feature Identification:

    • Load the top-ranked docked complex (protein + ligand) into a modeling software that supports pharmacophore generation (e.g., LigandScout, MOE, Discovery Studio).

    • Identify all key interactions between this compound and the protein's active site.

  • Pharmacophore Generation:

    • Abstract these interactions into pharmacophoric features. For example:

      • The amide group may act as both a hydrogen bond donor and acceptor.

      • The formyl group's oxygen is a strong hydrogen bond acceptor.

      • The phenyl ring is a hydrophobic and aromatic feature.

    • Generate a 3D model that includes these features with specific spatial constraints (distances and angles) derived from the binding pose.

Figure 3: An illustrative pharmacophore model derived from a binding pose.

Step 5: ADMET and Drug-Likeness Prediction

A compound's potential as a drug depends not only on its bioactivity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][19] Predicting these properties early can prevent the pursuit of compounds that are destined to fail in clinical trials.[2]

Causality: ADMET models are typically built from large datasets of experimental results using machine learning or rule-based systems.[20] For example, Lipinski's Rule of Five provides a set of simple physicochemical property ranges (molecular weight, logP, etc.) that are common among orally available drugs. Predicting properties like water solubility, blood-brain barrier permeability, and potential inhibition of cytochrome P450 (CYP) enzymes (key for drug metabolism) provides a critical forecast of a compound's pharmacokinetic behavior and potential for drug-drug interactions.[21]

Protocol:

  • Submission to Web Server: Submit the SMILES string of this compound to a comprehensive, free ADMET prediction web server such as SwissADME or pkCSM.

  • Analysis of Properties: Analyze the output, focusing on key parameters related to pharmacokinetics, drug-likeness, and potential toxicity.

Data Presentation: The predicted ADMET properties should be compiled into a clear, summary table.

PropertyPredicted ValueAcceptable Range / Interpretation
Physicochemical Properties
Molecular Weight179.17 g/mol < 500 (Lipinski's Rule)
LogP (Lipophilicity)1.25< 5 (Lipinski's Rule)
H-Bond Donors1< 5 (Lipinski's Rule)
H-Bond Acceptors3< 10 (Lipinski's Rule)
Pharmacokinetics
GI AbsorptionHighHigh is favorable for oral drugs
BBB PermeantYesYes/No; depends on desired target (CNS or peripheral)
CYP2D6 InhibitorNoNo is favorable; low risk of drug-drug interactions
CYP3A4 InhibitorNoNo is favorable; low risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule Violations00 violations is ideal
Bioavailability Score0.550.55 is a typical score for well-behaved molecules
Medicinal Chemistry
PAINS Alert0No alerts; low probability of non-specific activity
Table 2: Illustrative ADMET and Drug-Likeness Profile for this compound. Data is hypothetical and derived from typical outputs of prediction servers.

Synthesis and Conclusion

This technical guide has systematically charted a course for the in silico bioactivity prediction of this compound. By integrating target fishing, molecular docking, pharmacophore modeling, and ADMET analysis, we have constructed a multi-faceted, hypothetical profile of the compound's potential biological role.

Based on this workflow, one could hypothesize that this compound is a promising starting point for a drug discovery campaign. The illustrative data suggests it possesses favorable drug-like properties and may exhibit inhibitory activity against specific kinases or proteases with good binding affinity. The derived pharmacophore model provides a clear roadmap for designing future analogs with potentially improved potency.

References

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  • Nantasenamat, C., et al. (2010). Advances in computational methods to predict the biological activity of compounds. Taylor & Francis Online. [Link]
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  • Raj, R., & S, A. (2019). Methods of applying QSAR to predict In vivo and In vitro activity Relationship Paradigm.
  • Ojo, O. A., et al. (2024). In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. PubMed Central. [Link]
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  • Salmaso, V., & Moro, S. (2018). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. PubMed Central. [Link]
  • Miccadei, S., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. PubMed. [Link]
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  • National Center for Biotechnology Information. (n.d.). 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. PubChem. [Link]
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Introduction: The Need for Thermochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of 2-(2-Formylphenoxy)acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and thermal stability, is paramount for predicting its reactivity, stability, and behavior in various processes. This guide provides a comprehensive framework for the determination and validation of these critical parameters. In the absence of extensive direct experimental data for this specific compound, this document outlines a robust, integrated approach combining state-of-the-art computational chemistry with established, self-validating experimental protocols. We detail the theoretical underpinnings, the causality behind methodological choices, and the workflows required to generate reliable thermochemical data, ensuring scientific integrity and practical utility for researchers in the field.

The molecule this compound possesses a unique combination of functional groups—an aromatic ether, an aldehyde (formyl group), and a primary amide. This structure suggests potential applications as a versatile synthetic intermediate and as a scaffold in drug discovery. The thermochemical properties of such a compound are fundamental to its practical application. For instance, the enthalpy of formation dictates the energy landscape of its synthetic and degradative pathways, while heat capacity is crucial for thermal management in scaled-up reactions. Furthermore, understanding its thermal stability is critical for determining safe storage, handling, and processing conditions.

This guide addresses the current information gap by presenting a comprehensive strategy to fully characterize the thermochemical profile of this compound. We will first establish a theoretical foundation through high-level computational modeling and then detail the experimental methodologies required to validate these predictions, ensuring a high degree of confidence in the final data.

Computational Prediction of Thermochemical Properties

Computational chemistry provides a powerful, predictive tool for estimating thermochemical properties before engaging in potentially complex and resource-intensive experimental work. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for molecules of this size.[1][2]

Rationale for Computational Approach

Our proposed computational protocol is designed for accuracy and error cancellation. We will use DFT to calculate the total electronic energy, from which thermodynamic properties are derived using statistical mechanics. The choice of functional and basis set is critical; modern functionals like B3LYP or the more recent B97-3c, combined with a triple-zeta basis set such as 6-311+G(d,p), have been shown to provide reliable geometries and energies for organic molecules.[1][3]

To achieve high accuracy for the gas-phase enthalpy of formation (ΔfH°(g)), we will employ an isodesmic reaction scheme. This method involves constructing a balanced hypothetical reaction where the types of chemical bonds on both the reactant and product sides are conserved. This approach allows for the cancellation of systematic errors in the DFT calculations, leading to a more accurate prediction of the enthalpy of formation for the target molecule.[4]

Computational Workflow Protocol
  • Geometry Optimization: The 3D structure of this compound will be optimized using the B3LYP functional with the 6-31G(d) basis set to find its lowest energy conformation.[5]

  • Frequency Calculation: A frequency analysis will be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[5]

  • Single-Point Energy Calculation: A higher-level single-point energy calculation will be performed on the optimized geometry using the larger 6-311+G(d,p) basis set for improved electronic energy accuracy.

  • Isodesmic Reaction Design: An appropriate isodesmic reaction will be designed. For example:

    • This compound + Benzene + Methanamide → Anisole + Benzaldehyde + Acetamide

  • Calculation of Reaction Enthalpy: The same computational protocol (Steps 1-3) will be applied to all molecules in the isodesmic reaction. The enthalpy of the reaction (ΔH_rxn) at 298.15 K is calculated as:

    • ΔH_rxn = Σ(ΔH_products) - Σ(ΔH_reactants)

  • Calculation of Enthalpy of Formation: The enthalpy of formation of this compound is then derived using well-established experimental ΔfH°(g) values for the reference compounds in the isodesmic reaction and Hess's Law.

G cluster_comp Computational Workflow mol Input Structure This compound opt Geometry Optimization (B3LYP/6-31G(d)) mol->opt freq Frequency Calculation (ZPVE & Thermal Corrections) opt->freq spe Single-Point Energy (B3LYP/6-311+G(d,p)) freq->spe delta_h Calculate ΔH_rxn spe->delta_h isodesmic Isodesmic Reaction Design ref_calc Repeat Steps 1-3 for Reference Compounds isodesmic->ref_calc ref_calc->delta_h final_hf Calculate ΔfH°(g) of Target (Hess's Law) delta_h->final_hf

Caption: Workflow for computational prediction of enthalpy of formation.

Predicted Thermochemical Data

The following table summarizes the expected thermochemical properties for this compound derived from the described computational protocol.

PropertyPredicted ValueMethod
Molar Mass ( g/mol )179.17-
Gas-Phase Enthalpy of Formation (kJ/mol)To be calculatedDFT (Isodesmic)
Standard Molar Entropy (J/mol·K)To be calculatedDFT (Freq)
Heat Capacity, Cp (J/mol·K)To be calculatedDFT (Freq)

Experimental Determination and Validation

Experimental validation is essential for confirming computational predictions and establishing a trustworthy thermochemical dataset. The protocols described below are designed as self-validating systems, relying on calibration against certified reference materials to ensure accuracy and traceability.

Differential Scanning Calorimetry (DSC) for Phase Behavior and Heat Capacity

DSC is a cornerstone technique for measuring thermal transitions and heat capacities.[6] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials, such as indium and zinc, under a nitrogen atmosphere. This step is critical for data integrity and makes the protocol self-validating.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An identical empty pan is used as the reference.

  • Melting Point & Enthalpy of Fusion: Heat the sample at a controlled rate (e.g., 10 °C/min). The onset temperature of the endothermic peak corresponds to the melting point, and the integrated area of the peak yields the enthalpy of fusion (ΔH_fus).[7]

  • Heat Capacity (Cp) Measurement: Utilize a three-step method:

    • a. Run a baseline scan with two empty pans.

    • b. Run a scan with a sapphire standard of known mass and heat capacity.

    • c. Run a scan with the sample.

    • The heat capacity of the sample is determined by comparing its heat flow signal to that of the sapphire standard.[8]

G cluster_dsc DSC Experimental Workflow start Start calib Calibrate DSC with Indium Standard start->calib sample Prepare Sample in Sealed Aluminum Pan calib->sample scan Heat at 10 °C/min under Nitrogen Flow sample->scan results Obtain Data: - Melting Point (Tm) - Enthalpy of Fusion (ΔH_fus) - Heat Capacity (Cp) scan->results

Caption: Workflow for DSC analysis.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the gold-standard method for determining the enthalpy of combustion (ΔcH°) of solid organic compounds.[9] From this value, the standard enthalpy of formation in the solid state (ΔfH°(s)) can be calculated with high precision.

Causality and Trustworthiness: The protocol's trustworthiness is established by calibrating the calorimeter's heat capacity (ε_cal) with the combustion of a certified standard, benzoic acid.[10] This calibration accounts for the heat absorbed by the entire calorimeter system (bomb, water, stirrer, etc.), making every subsequent measurement traceable to a known standard.

Experimental Protocol:

  • Calorimeter Calibration:

    • Combust a precisely weighed pellet (~1 g) of certified benzoic acid in the bomb calorimeter, which is pressurized to ~30 atm with pure oxygen.

    • Measure the temperature rise (ΔT).

    • Calculate the heat capacity of the calorimeter (ε_cal) using the known specific energy of combustion of benzoic acid.

  • Sample Combustion:

    • Combust a precisely weighed pellet (~0.8-1.0 g) of this compound under the same conditions.

    • Measure the resulting temperature rise (ΔT_sample).

  • Energy Calculation: Calculate the total energy released (q_total) using ε_cal and ΔT_sample.

  • Corrections (Washburn Procedure): Apply corrections for the heat released by the ignition wire and for the formation of nitric acid from residual nitrogen in the bomb.[9] This correction to standard state conditions is crucial for accuracy.

  • Enthalpy of Combustion (ΔcH°): Calculate the standard molar enthalpy of combustion from the corrected energy of combustion.

  • Enthalpy of Formation (ΔfH°(s)): Calculate the standard enthalpy of formation of the solid sample using Hess's Law and the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).

    • C₉H₉NO₃(s) + 9.75 O₂(g) → 9 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)

    • ΔfH°(sample, s) = [9 × ΔfH°(CO₂, g) + 4.5 × ΔfH°(H₂O, l)] - ΔcH°(sample, s)

G cluster_bomb Bomb Calorimetry Workflow calib Calibrate Calorimeter with Benzoic Acid sample Combust Sample in Pressurized Oxygen Bomb calib->sample measure Measure Temperature Rise sample->measure correct Apply Washburn Corrections (Ignition wire, HNO₃ formation) measure->correct dch Calculate Enthalpy of Combustion (ΔcH°) correct->dch dfh Calculate Enthalpy of Formation (ΔfH°) via Hess's Law dch->dfh G cluster_path1 Ether Cleavage cluster_path2 Amide Scission parent This compound (Heated) p1_frag1 Formylphenol Radical parent->p1_frag1 Path 1 p2_frag1 2-(2-Formylphenoxy)acetyl Radical parent->p2_frag1 Path 2 p1_frag2 Acetamide Radical p2_frag2 Amino Radical

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 2-(2-Formylphenoxy)acetamide, a key intermediate in the development of novel heterocyclic compounds and pharmaceutical agents. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method. This guide emphasizes the causality behind experimental choices, incorporates self-validating checkpoints, and is grounded in authoritative references to ensure scientific integrity and reproducibility for researchers in organic synthesis and drug development.

Introduction and Significance

This compound (CAS 24590-06-5) is a bifunctional organic molecule featuring both an aldehyde and an acetamide group linked by an ether bridge.[1][2] This unique structural arrangement makes it a highly versatile building block for synthesizing a wide array of more complex molecules, including various fused heterocyclic systems like pyrans and chromenes.[3] The aldehyde group serves as a reactive handle for condensations and other carbon-carbon bond-forming reactions, while the acetamide moiety can influence solubility and participate in hydrogen bonding, a critical feature in medicinal chemistry.[4][5] The protocol detailed herein provides a reliable and efficient method for accessing this valuable chemical intermediate.

Principle of Synthesis: The Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7]

The core principle involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of salicylaldehyde is deprotonated by a mild base, typically potassium carbonate, to form a potent nucleophile, the sodium or potassium phenoxide ion.

  • Nucleophilic Attack: This phenoxide ion then attacks the electrophilic carbon atom of 2-chloroacetamide. The carbon is electron-deficient due to the attached chlorine, a good leaving group. The attack occurs from the backside, displacing the chloride ion in a concerted step to form the desired ether linkage.[8]

The choice of a polar aprotic solvent like acetone is crucial as it effectively solvates the cation of the base while leaving the nucleophilic phenoxide relatively free, thereby accelerating the Sₙ2 reaction rate.[7][9]

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM. W. ( g/mol )Supplier Example
Salicylaldehyde90-02-8C₇H₆O₂122.12Sigma-Aldrich
2-Chloroacetamide79-07-2C₂H₄ClNO93.51Sigma-Aldrich
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7K₂CO₃138.21Sigma-Aldrich
Acetone, ACS Grade67-64-1C₃H₆O58.08Fisher Scientific
Ethyl Acetate, ACS Grade141-78-6C₄H₈O₂88.11VWR
Hexane, ACS Grade110-54-3C₆H₁₄86.18VWR
Deionized Water7732-18-5H₂O18.02In-house
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reaction Setup
  • To a 100 mL round-bottom flask, add salicylaldehyde (1.22 g, 10 mmol, 1.0 eq.).

  • Add 2-chloroacetamide (1.03 g, 11 mmol, 1.1 eq.). A slight excess of the alkylating agent ensures the complete consumption of the limiting salicylaldehyde.

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.). K₂CO₃ is a suitable mild base that effectively deprotonates the phenol without causing unwanted side reactions like hydrolysis of the amide.[10]

  • Add acetone (50 mL) to the flask, followed by a magnetic stir bar.

Reaction Execution
  • Assemble the flask with a reflux condenser.

  • Begin stirring the mixture at room temperature.

  • Heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 6-8 hours.

Reaction Monitoring (Self-Validation)
  • Trustworthiness Check: The reaction progress should be monitored every 2 hours using Thin-Layer Chromatography (TLC).

  • Procedure: Prepare a TLC chamber with a 20:80 ethyl acetate/hexane solvent system. Spot the starting material (salicylaldehyde) and the co-spot (starting material + reaction mixture) on the baseline.

  • Observation: The reaction is complete upon the disappearance of the salicylaldehyde spot (visualized under UV light). The product, this compound, will appear as a new, more polar spot (lower Retention Factor, Rf) on the TLC plate.

Work-up and Product Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride byproduct using a Buchner funnel.

  • Wash the solid residue with a small amount of fresh acetone (2 x 10 mL) to recover any product that may have adhered to it.

  • Combine the filtrates and remove the acetone using a rotary evaporator. The result will be a crude solid or oil.

Purification
  • To the crude product, add 50 mL of cold deionized water and stir vigorously for 15 minutes to dissolve any remaining inorganic salts.

  • Collect the solid product by vacuum filtration, washing it with additional cold water (2 x 20 mL).

  • Recrystallization: Transfer the crude solid to a beaker and recrystallize from a hot ethyl acetate/hexane mixture. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified white to off-white crystals by vacuum filtration and dry them under vacuum.

Visualization of the Synthesis Workflow

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

Synthesis_Workflow Reagents 1. Reagent Preparation (Salicylaldehyde, 2-Chloroacetamide, K2CO3, Acetone) Setup 2. Reaction Setup (Combine reagents in flask) Reagents->Setup Reflux 3. Reaction Execution (Reflux for 6-8 hours) Setup->Reflux TLC 4. Monitoring (TLC) (Check for starting material disappearance) Reflux->TLC Every 2h TLC->Reflux Reaction Incomplete Workup 5. Work-up (Filter salts, evaporate solvent) TLC->Workup Reaction Complete Purify 6. Purification (Aqueous wash, Recrystallization) Workup->Purify Characterize 7. Characterization (MP, IR, NMR, MS) Purify->Characterize Product Final Product: This compound Characterize->Product

Caption: Workflow for the synthesis and validation of this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined experimentally and compared with literature values.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks (cm⁻¹): ~3300 & ~3180 (N-H stretch of amide), ~1680 (C=O stretch of aldehyde), ~1660 (C=O stretch of amide, Amide I band), ~1250 (C-O-C stretch of ether).

  • ¹H NMR Spectroscopy: Expected signals (in CDCl₃ or DMSO-d₆): A singlet for the aldehyde proton (-CHO) around 10.5 ppm, aromatic protons between 7.0-7.9 ppm, a singlet for the ether-linked methylene protons (-OCH₂-) around 4.7 ppm, and broad signals for the amide protons (-NH₂) between 7.5-8.5 ppm.

  • Mass Spectrometry (MS): Expected molecular ion peak [M+H]⁺ at m/z = 180.06.

Safety and Hazard Information

All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Salicylaldehyde: Harmful if swallowed. Causes serious eye irritation.

  • 2-Chloroacetamide: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Potassium Carbonate: Causes serious eye irritation.

Consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13] Dispose of chemical waste according to institutional and local regulations.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • PubChem. This compound. [Link]
  • PubChem. 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. [Link]
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]
  • Jakhar, K. Williamson Ether Synthesis. [Link]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • Omar, R. S. et al. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021, x, 0-0. [Link]
  • PubChem. 2-(2-formylphenoxy)-N-(3-phenylpropyl)acetamide. [Link]
  • Royal Society of Chemistry.
  • Alam, M. J., et al. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]
  • Mohammadi, Z., et al. Novel synthesis of oxoacetamides via reaction of salicylaldehyde and isocyanide under mild reaction condition. Scientific Reports, 11(1), 22617. [Link]

Sources

Application Notes & Protocols: Synthesis of 2-(2-Formylphenoxy)acetamide via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 2-(2-Formylphenoxy)acetamide, a valuable precursor for various Schiff bases and heterocyclic compounds.[1][2][3] The protocol leverages the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[4][5][6] We will delve into the underlying SN2 reaction mechanism, provide a meticulously detailed experimental protocol, and discuss critical parameters for process optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a practical workflow and the theoretical foundation necessary for successful and reproducible outcomes.

Introduction and Scientific Rationale

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[4][7][8] The reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion.[5][9]

In this application, we target the synthesis of this compound. The reaction proceeds by coupling salicylaldehyde (providing the phenoxide) with 2-chloroacetamide (the alkylating agent). The resulting molecule is a bifunctional scaffold, containing both an aldehyde group and an acetamide moiety, making it an excellent starting material for constructing more complex molecular architectures with potential biological activities.[3][10]

The overall reaction is as follows:

Figure 1. General reaction scheme for the synthesis of this compound.

The SN2 Mechanism: A Step-by-Step Analysis

The synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction.[4][5] Understanding the mechanism is crucial for selecting the appropriate reagents and conditions to maximize yield and minimize side reactions.

  • Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylaldehyde. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃).[11] The base abstracts the acidic proton to form a nucleophilic potassium phenoxide intermediate.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom of 2-chloroacetamide—the carbon atom bonded to the chlorine. This attack occurs from the backside relative to the leaving group (chloride), which is characteristic of an SN2 mechanism.[5][8]

  • Displacement: In a concerted step, as the new carbon-oxygen bond forms, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group.

Workflow A 1. Reaction Setup (Flask, Condenser, Stirrer) B 2. Charge Reagents (Salicylaldehyde, K₂CO₃, Acetone) A->B C 3. Add Alkylating Agent (2-Chloroacetamide) B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool & Filter Salts E->F Complete G 7. Evaporate Solvent F->G H 8. Precipitate in Ice Water G->H I 9. Isolate by Filtration H->I J 10. Recrystallize & Dry I->J K 11. Characterization (MP, NMR, IR) J->K

Sources

Application Note & Protocol: Synthesis of 2-(2-Formylphenoxy)acetamide via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Phenoxy Acetamide Scaffolds

Salicylaldehyde (2-hydroxybenzaldehyde) is a cornerstone building block in organic and medicinal chemistry. Its unique structure, featuring ortho-positioned hydroxyl and aldehyde groups, provides a versatile platform for synthesizing a wide array of heterocyclic compounds and complex molecules.[1] Derivatives of salicylaldehyde are integral to the development of pharmaceuticals, agrochemicals, and fluorescent probes, exhibiting a broad spectrum of biological activities including antibacterial, anti-inflammatory, and antioxidant properties.[2][3]

This application note provides a detailed, field-proven protocol for the synthesis of 2-(2-formylphenoxy)acetamide, a key intermediate, through the reaction of salicylaldehyde with 2-chloroacetamide. This transformation is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[4][5] The resulting product serves as a valuable precursor for constructing more complex pharmacophores, such as fused pyran systems and other novel hybrid molecules, which are actively explored in modern drug discovery.[6][7] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the applications of the resulting scaffold in drug development.

Reaction Mechanism: A Tale of Two Pathways

The reaction between salicylaldehyde and 2-chloroacetamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, specifically the Williamson ether synthesis.[5]

Causality of the Pathway:

  • Deprotonation: The reaction is initiated by a base (e.g., potassium carbonate, K₂CO₃). The phenolic proton of salicylaldehyde is significantly more acidic than the α-protons of 2-chloroacetamide. Therefore, the base selectively deprotonates the hydroxyl group, generating a highly nucleophilic phenoxide ion.

  • SN2 Attack: The resulting phenoxide ion acts as the nucleophile, executing a backside attack on the electrophilic carbon atom of 2-chloroacetamide that bears the chlorine atom.

  • Displacement: This concerted attack displaces the chloride ion as the leaving group, forming the C-O ether bond and yielding the final product, this compound.

This pathway is strongly favored over a potential Darzens condensation, where the enolate of 2-chloroacetamide would attack the aldehyde carbonyl.[8][9] The preferential deprotonation of the phenol dictates the reaction course, making the Williamson ether synthesis the dominant and effective route.

Reaction Scheme:

> Figure 1: Williamson ether synthesis of this compound from salicylaldehyde and 2-chloroacetamide.


Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
SalicylaldehydeReagent, ≥99%Sigma-AldrichCorrosive, handle with care.
2-Chloroacetamide98%Sigma-AldrichToxic and irritant.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificStore in a desiccator.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros OrganicsPolar aprotic solvent, facilitates SN2.
Ethyl AcetateACS GradeVWRFor TLC and extraction.
HexaneACS GradeVWRFor TLC and recrystallization.
Deionized Water------For workup.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Methodology

Step 1: Reagent Preparation and Reaction Setup

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add salicylaldehyde (e.g., 1.22 g, 10.0 mmol, 1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF, 30 mL). Stir the mixture at room temperature until the salicylaldehyde is fully dissolved.

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq). The K₂CO₃ acts as the base to generate the phenoxide nucleophile and is used in excess to ensure complete deprotonation.[7][10]

  • Add 2-chloroacetamide (1.03 g, 11.0 mmol, 1.1 eq). Using a slight excess of the alkylating agent helps drive the reaction to completion.

Step 2: Reaction Execution and Monitoring

  • Heat the reaction mixture to 80-90 °C using an oil bath. The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.[7]

  • Maintain the reaction at this temperature for 4-6 hours.

  • Trustworthiness Check: Monitor the reaction progress using TLC (e.g., 3:1 Hexane/Ethyl Acetate eluent). Spot the initial salicylaldehyde solution and the reaction mixture over time. The reaction is complete upon the disappearance of the starting salicylaldehyde spot and the appearance of a new, distinct product spot.

Step 3: Workup and Product Isolation

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold deionized water while stirring vigorously. This step quenches the reaction and precipitates the crude product, which is typically a solid.[10][11]

  • Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with cold deionized water (2 x 30 mL) to remove DMF and inorganic salts, followed by a wash with cold hexane (20 mL) to remove non-polar impurities.

Step 4: Purification

  • The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve it completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 5: Characterization

  • Determine the melting point of the dried product.

  • Confirm the structure using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The expected product is this compound (PubChem CID: 2170438).[12]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Combine Salicylaldehyde, 2-Chloroacetamide, K₂CO₃ in DMF reflux 2. Heat to 80-90 °C (4-6 hours) reagents->reflux tlc 3. Monitor by TLC reflux->tlc quench 4. Quench in Ice Water & Precipitate tlc->quench filter 5. Vacuum Filtration quench->filter purify 6. Recrystallization filter->purify characterize 7. Characterization (NMR, IR, MS, MP) purify->characterize

Sources

The Versatile Scaffold: Harnessing 2-(2-Formylphenoxy)acetamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Novel Therapeutics

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that serve as a foundation for a diverse range of therapeutic agents is perpetual. 2-(2-Formylphenoxy)acetamide, a seemingly unassuming molecule, has emerged as a highly versatile and valuable building block in drug discovery. Its unique structural architecture, featuring a reactive aldehyde, a flexible ether linkage, and an amide functionality, provides a trifecta of opportunities for chemical modification and the introduction of pharmacophoric elements. This guide delves into the synthesis, functionalization, and broad-spectrum applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore its pivotal role in the generation of compounds with significant anticancer, antimicrobial, and anticonvulsant activities, underscoring the causality behind experimental choices and providing a framework for the rational design of new chemical entities.

Core Synthesis: The Genesis of a Versatile Scaffold

The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2] This approach involves the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with 2-chloroacetamide in the presence of a suitable base.[3][4]

Protocol 1: Synthesis of this compound

Principle: This protocol details the nucleophilic substitution reaction between the phenoxide ion of salicylaldehyde and 2-chloroacetamide. The base deprotonates the hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide that readily attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion.

Materials:

  • Salicylaldehyde

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of salicylaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium salt of salicylaldehyde.

  • Add 2-chloroacetamide (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Aldehyde Handle: A Gateway to Structural Diversity

The formyl group (-CHO) of this compound is a key functional handle that allows for a vast array of chemical transformations, most notably the formation of Schiff bases (imines). This reactivity is the cornerstone of its utility in generating diverse libraries of bioactive compounds.

Application I: Synthesis of Schiff Base Derivatives for Antimicrobial Agents

Schiff bases derived from salicylaldehyde analogues have a long history of exhibiting potent antimicrobial activity. The imine bond is crucial for their biological function, and modifications of the amine component allow for the fine-tuning of their activity spectrum.

dot

Caption: Synthetic pathway from salicylaldehyde to antimicrobial Schiff base derivatives.

Protocol 2: General Procedure for the Synthesis of Schiff Bases from this compound

Principle: This protocol describes the acid-catalyzed condensation reaction between the aldehyde group of this compound and a primary amine to form a Schiff base. The reaction is reversible and is typically driven to completion by the removal of water.

Materials:

  • This compound

  • Various primary amines (e.g., substituted anilines, amino acids, etc.)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add the primary amine (1.0-1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.

Data Presentation: Antimicrobial Activity of Exemplary Schiff Base Derivatives

The following table summarizes the antimicrobial activity of representative Schiff base derivatives that can be synthesized from this compound, based on data from analogous compounds.

Derivative Substituent (R in R-NH₂)Target OrganismActivity (e.g., MIC µg/mL)Reference Analog
4-ChloroanilineStaphylococcus aureusModerate to Good[5]
4-MethoxyanilineEscherichia coliModerate[5]
SulfanilamideBacillus subtilisGoodStructurally related analogs
4-Aminobenzoic acidCandida albicansModerateStructurally related analogs

Application II: Synthesis of Thiazolidinone Derivatives as Anticancer Agents

The versatility of the formyl group extends to the synthesis of more complex heterocyclic systems. A notable example is the Knoevenagel condensation with active methylene compounds, such as 2,4-thiazolidinedione, to yield potent anticancer agents.

dot

Anticancer_Pathway Start This compound Intermediate Knoevenagel Condensation Product Start->Intermediate Piperidine, Reflux Reagent 2,4-Thiazolidinedione Reagent->Intermediate Product Thiazolidinone Derivative Intermediate->Product Cyclization Target Anticancer Activity Product->Target

Caption: Pathway to anticancer thiazolidinone derivatives.

Protocol 3: Synthesis of 2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide

Principle: This protocol outlines the Knoevenagel condensation between this compound and 2,4-thiazolidinedione. The reaction is base-catalyzed, typically using a weak organic base like piperidine, and proceeds through a carbanion intermediate.

Materials:

  • This compound

  • 2,4-Thiazolidinedione

  • Piperidine

  • Ethanol

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2,4-thiazolidinedione (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 6-10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Data Presentation: Anticancer Activity of a Representative Thiazolidinone Derivative

The following table presents the cytotoxic activity of a thiazolidinone derivative, analogous to those synthesized from this compound, against a cancer cell line.

CompoundCell LineIC₅₀ (µM)Reference Analog
2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamideCEM (Leukemia)100 - 250[6]

Application III: A Scaffold for Anticonvulsant Agents

The phenoxyacetamide core is a recognized pharmacophore in the development of anticonvulsant drugs. Modifications on both the phenoxy ring and the acetamide nitrogen can lead to compounds with significant activity in preclinical models of epilepsy. While direct derivatization of the formyl group is less common for this application, its presence offers a synthetic handle for the introduction of various substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. For instance, the aldehyde can be reduced to an alcohol and further functionalized, or oxidized to a carboxylic acid for amide coupling reactions.

dot

Caption: Strategies for developing anticonvulsant agents.

Protocol 4: General Protocol for the Biological Evaluation of Anticonvulsant Activity

Principle: The maximal electroshock (MES) test is a widely used primary screening model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension induced by a supramaximal electrical stimulus.

Materials:

  • Test compounds (derivatives of this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Swiss albino mice (20-25 g)

  • Corneal electrodes

  • Electroconvulsiometer

Procedure:

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice at various doses. A control group receives the vehicle only.

  • After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the percentage of protected animals at each dose level and determine the median effective dose (ED₅₀).

Conclusion and Future Perspectives

This compound represents a privileged scaffold in medicinal chemistry, offering a robust platform for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the versatile reactivity of its constituent functional groups make it an attractive starting point for drug discovery campaigns. The application notes and protocols provided herein serve as a comprehensive guide for researchers to explore the full potential of this remarkable molecule. Future investigations could focus on expanding the diversity of derivatives through multicomponent reactions, exploring novel heterocyclic systems, and conducting in-depth mechanistic studies to elucidate the structure-activity relationships of these promising therapeutic candidates. The continued exploration of this compound and its derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • The Royal Society of Chemistry. (2014). Supplementary Information.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Faham, A., & Al-Kahtani, A. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]
  • PubChem. (n.d.). 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Bioencapsulation Research Group. (2009). Synthesis and evaluation of acetamide derivatives.
  • Özkay, Ü. D., & Kaplancıklı, Z. A. (2011). Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives. Medicinal Chemistry Research, 20(2), 152-157. [Link]
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Archives of Pharmacy Practice, 14(3), 1-11. [Link]
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
  • Kumar, A., Sharma, S., & Sharma, S. (2018). Synthesis and evaluation of anti-proliferative activity of novel thiazolidinone derivatives. International Journal of Pharmaceutical Sciences and Research, 9(8), 3291-3298. [Link]
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2010). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid.
  • Talenta Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil.
  • Semantic Scholar. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.
  • Organic Syntheses. (n.d.). coumarone.
  • ResearchGate. (2017). Structural Identification of Products from the Chloromethylation of Salicylaldehyde.
  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.

Sources

The Versatile Scaffold: 2-(2-Formylphenoxy)acetamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. 2-(2-Formylphenoxy)acetamide has emerged as such a scaffold, offering a unique combination of synthetic tractability and conformational pre-organization that makes it an ideal starting point for the development of novel therapeutics across a spectrum of diseases. Its structure, featuring a phenoxyacetamide core appended with a reactive aldehyde, provides a versatile platform for generating diverse chemical libraries with broad biological potential.

The core structure is characterized by an ether linkage that imparts a degree of flexibility, while the aromatic ring and acetamide group provide key hydrogen bonding and hydrophobic interaction points. The strategic placement of the formyl group at the ortho position is critical; it acts as a synthetic handle for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold, complete with detailed protocols for researchers in the field of drug development.

Core Synthesis: Building the Foundation

The synthesis of this compound is most efficiently achieved via a Williamson ether synthesis. This classical yet robust reaction involves the O-alkylation of a phenol with an alkyl halide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is reacted with 2-chloroacetamide in the presence of a base. The phenolic proton of salicylaldehyde is abstracted by the base to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group to form the desired ether linkage.

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of analogous phenoxyacetic acids, ensuring a high degree of reliability[1].

Materials:

  • Salicylaldehyde

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 eq).

  • Dissolve the salicylaldehyde in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The potassium carbonate acts as the base to deprotonate the phenol.

  • Add 2-chloroacetamide (1.1 eq) to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with deionized water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Salicylaldehyde Salicylaldehyde Reaction_Step Williamson Ether Synthesis (K₂CO₃, DMF, 80-90 °C) Salicylaldehyde->Reaction_Step Chloroacetamide 2-Chloroacetamide Chloroacetamide->Reaction_Step Product This compound Reaction_Step->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold of Opportunity

The true utility of this compound lies in its potential for derivatization, enabling the exploration of diverse chemical space and the targeting of various biological pathways. The aldehyde functional group is a versatile anchor for a wide range of chemical transformations.

Anti-Infective Agents

Derivatives of the phenoxyacetamide scaffold have shown promising activity against a range of microbial pathogens. The formyl group can be readily converted into Schiff bases or other heterocyclic systems known to possess antimicrobial properties.

  • Antibacterial Activity: Schiff bases derived from related 2-formylphenoxy alkanoates have demonstrated moderate to good activity against Gram-positive bacteria, including Staphylococcus aureus and Micrococcus luteus[2][3][4]. This suggests that derivatives of this compound could be promising leads for new antibacterial agents.

  • Antifungal Activity: The broader class of acetamide derivatives has been explored for antifungal applications. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species[4].

Anticancer Therapeutics

The phenoxyacetamide core is present in a number of compounds with demonstrated anticancer activity. The mechanism of action for these derivatives can be varied, highlighting the versatility of the scaffold.

  • COX/LOX Inhibition: Some 2-(substituted phenoxy) acetamide derivatives have been investigated for their dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are implicated in carcinogenesis[5][6].

  • Tubulin Polymerization Inhibition: The development of novel thiazole-based acetamide derivatives as tubulin polymerization inhibitors has shown promise in preclinical studies[1]. These compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

  • Kinase Inhibition: The modular nature of the this compound scaffold makes it suitable for the design of kinase inhibitors, a major class of anticancer drugs[7][8][9][10][11]. The phenoxy ring can be tailored to interact with the hinge region of the kinase ATP binding site, while derivatization of the formyl group can be used to achieve selectivity and potency.

Neurodegenerative Diseases
  • Acetylcholinesterase (AChE) Inhibition: Derivatives of phenoxyacetamides have been designed as inhibitors of acetylcholinesterase, an enzyme central to the pathology of Alzheimer's disease. A study on methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives reported compounds more potent than the standard drug galanthamine[12].

Protocol 2: Derivatization via Schiff Base Formation

This protocol provides a general method for the synthesis of Schiff base derivatives from this compound, a common strategy for library generation.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add the desired primary amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Scaffold This compound Reaction Schiff Base Formation (Ethanol, Acetic Acid, Reflux) Scaffold->Reaction Amine R-NH₂ (Primary Amine) Amine->Reaction Product Schiff Base Derivative Reaction->Product

Caption: General workflow for Schiff base derivatization.

Biological Evaluation: From Bench to Insight

The successful application of the this compound scaffold in drug discovery necessitates robust and reproducible biological assays. Below are protocols for key assays relevant to the therapeutic areas discussed.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and inhibition.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • AChE solution in phosphate buffer.

    • ATCh solution in deionized water (prepare fresh).

    • DTNB solution in phosphate buffer.

    • Serial dilutions of test compounds in phosphate buffer (ensure final DMSO concentration is ≤1%).

  • Assay Setup (in triplicate):

    • Blank: Phosphate buffer.

    • Control (100% activity): Phosphate buffer, AChE solution, and DMSO (at the same concentration as test wells).

    • Test Wells: Phosphate buffer, AChE solution, and test compound solution.

  • Pre-incubation: Add the buffer, AChE, and test compound/DMSO to the respective wells. Mix gently and pre-incubate the plate at 37 °C for 15 minutes.

  • Reaction Initiation: Add DTNB solution to all wells, followed by the addition of ATCh solution to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Correct for background by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each test compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot % inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_enzyme Enzyme Reaction cluster_color Colorimetric Detection cluster_inhibition Inhibition AChE AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine ATCh->AChE Substrate DTNB DTNB (Colorless) Thiocholine->DTNB Reacts with TNB TNB Anion (Yellow) DTNB->TNB Forms Inhibitor Test Compound Inhibitor->AChE Inhibits

Caption: Principle of the Ellman's assay for AChE inhibition.

Data Summary

The following table summarizes the reported biological activities of various phenoxyacetamide derivatives, illustrating the potential of this scaffold class.

Compound ClassTarget/ActivityExample DataReference
Schiff Bases of 2-Formylphenoxy AlkanoatesAntibacterial (Gram-positive)MIC: 62.5 - 250 µg/mL against S. aureus[2][3][4]
2-(Substituted phenoxy) AcetamidesAnticancer (MCF-7)IC₅₀ values in the low micromolar range[5][6]
2-(Substituted phenoxy) AcetamidesAnti-inflammatory (COX-2)Significant inhibition reported[5][6]
Methyl 2-(4-formylphenoxy)acetamido AcetatesAcetylcholinesterase (AChE)More potent than galanthamine[12]
Thiazolidinone derivatives of 2-(4-formylphenoxy)-N-phenyl-acetamideAnticancer (CEM cell lines)Anti-proliferative at 75-250 µM[13]

Conclusion and Future Directions

This compound represents a highly versatile and synthetically accessible scaffold with significant potential in drug discovery. Its proven utility in generating compounds with diverse biological activities, including anti-infective, anticancer, and neuroprotective properties, underscores its "privileged" status. The straightforward derivatization of the formyl group allows for rapid library synthesis and systematic SAR exploration. Future research efforts should focus on leveraging this scaffold to design novel inhibitors for challenging targets, such as specific kinase isoforms or protein-protein interactions. The continued exploration of the chemical space around the this compound core is poised to yield a new generation of therapeutic agents.

References

  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3561-3577. [Link]
  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)
  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2010). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid.
  • Unknown. (2018). SYNTHESIS AND EVALUATION OF ANTI-PROLIFERATIVE ACTIVITY OF NOVEL THIAZOLIDINONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
  • S. S. K. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed. [Link]
  • Burgstahler, A. W., & Worden, L. R. (n.d.). coumarone. Organic Syntheses Procedure. [Link]
  • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Unknown. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • PubChem. (n.d.). 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. PubChem. [Link]
  • Atrushi, D. S. (n.d.). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
  • Unknown. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
  • Kumar, D., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]
  • Jain, R., et al. (2018). Design and synthesis of potent RSK inhibitors. PubMed. [Link]
  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • Unknown. (2007). Design and Synthesis of Rho Kinase Inhibitors (II). PubMed. [Link]
  • Unknown. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed Central. [Link]
  • PubChem. (n.d.). 2-(2-formylphenoxy)-N-(3-phenylpropyl)acetamide. PubChem. [Link]

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Application Notes and Protocols for the Exploration of 2-(2-Formylphenoxy)acetamide Derivatives as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The current armamentarium of anti-inflammatory drugs, predominantly non-steroidal anti-inflammatory drugs (NSAIDs), is often associated with significant gastrointestinal and cardiovascular side effects. This underscores the urgent need for novel therapeutic agents with improved safety profiles. The 2-(2-Formylphenoxy)acetamide scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant anti-inflammatory, analgesic, and even anticancer properties in preclinical studies.[1][2][3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound derivatives. It is designed to empower researchers to explore the therapeutic potential of this exciting class of compounds, offering insights into their mechanism of action and providing a practical framework for their investigation.

Section 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a straightforward and adaptable process, typically involving a two-step procedure. The first step is the synthesis of an N-substituted-2-chloroacetamide intermediate, followed by a nucleophilic substitution reaction with a substituted phenol. Here, we provide a detailed protocol for the synthesis of the parent compound, this compound, which can be readily adapted for the creation of a diverse library of derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of related phenoxyacetamides.[5]

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 2-Chloroacetamide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (dry)

  • Distilled water

  • Hexane

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Melting point apparatus

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1 equivalent), 2-chloroacetamide (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add 100 mL of dry acetone to the flask.

  • Reflux: Stir the mixture vigorously and heat to reflux. Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the acetone using a rotary evaporator.

  • Purification: To the resulting residue, add 100 mL of distilled water and stir for 30 minutes. The solid product will precipitate out.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of distilled water to remove any inorganic impurities.

  • Crystallization: Recrystallize the crude product from a mixture of hexane and ethyl acetate to obtain pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

dot

Caption: General workflow for the synthesis of this compound.

Section 2: In Vitro Anti-inflammatory Evaluation

The initial assessment of the anti-inflammatory potential of newly synthesized this compound derivatives is conducted through a series of in vitro assays targeting key enzymes and pathways involved in the inflammatory cascade.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Rationale: COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial for predicting the gastrointestinal side-effect profile of a compound.

Protocol 2: In Vitro COX Inhibition Assay (Colorimetric)

This protocol is based on commercially available COX inhibitor screening kits.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric substrate (e.g., TMPD)

  • Arachidonic acid

  • Test compounds and reference inhibitor (e.g., Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and reference inhibitor to the desired concentrations in the assay buffer.

  • Assay Plate Setup:

    • Blank wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound or reference inhibitor.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the colorimetric substrate to all wells, followed by 10 µL of arachidonic acid to initiate the reaction.

  • Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of 100% Initial Activity - Rate of Inhibitor) / Rate of 100% Initial Activity] x 100 Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

Rationale: The 5-LOX enzyme is responsible for the production of leukotrienes, which are potent mediators of inflammation, particularly in allergic and respiratory diseases.

Protocol 3: In Vitro 5-LOX Inhibition Assay (Spectrophotometric)

Materials:

  • Soybean lipoxygenase (or other source of 5-LOX)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Linoleic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Quercetin)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a working solution of 5-LOX in the assay buffer. Prepare a stock solution of linoleic acid in ethanol and dilute it with the assay buffer to the final working concentration. Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • Blank: Assay buffer and substrate solution.

    • Control (100% activity): Assay buffer, enzyme solution, and solvent vehicle.

    • Test Sample: Assay buffer, enzyme solution, and test compound solution.

  • Pre-incubation: Incubate the enzyme with the test compound or vehicle for 5 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid solution.

  • Measurement: Immediately measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated as described for the COX assay. Determine the IC₅₀ value for each compound.

Inhibition of Pro-inflammatory Cytokine Production

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in amplifying and sustaining the inflammatory response. The ability of a compound to suppress the production of these cytokines is a key indicator of its anti-inflammatory potential.

Protocol 4: Measurement of TNF-α and IL-6 in LPS-stimulated Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Supernatant Collection: After 24 hours, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Construct a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in each sample from the standard curve. Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.

Section 3: In Vivo Anti-inflammatory Evaluation

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy in a whole-organism context.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a widely used and well-characterized model of acute inflammation. The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema formation.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Animal handling and dosing equipment

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control (receives vehicle)

    • Group III: Reference drug + Carrageenan

    • Group IV, V, etc.: Test compound (different doses) + Carrageenan

  • Dosing: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the vehicle control group.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

Table 1: Representative Data for Anti-inflammatory Activity of a this compound Derivative

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)
Vehicle-0
Indomethacin1065.2
Derivative X2535.8
Derivative X5058.4
Derivative X10072.1

Section 4: Proposed Mechanism of Action

While the precise molecular targets of this compound derivatives are still under investigation, evidence from related phenoxyacetamide compounds suggests a potential role in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.

dot

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Derivative 2-(2-Formylphenoxy) acetamide Derivative Derivative->IKK Inhibits Derivative->IkBa Prevents Degradation DNA DNA NFkB_n->DNA Binds to Promoter Regions mRNA mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) mRNA->Cytokines Translation

Caption: Proposed mechanism of action of this compound derivatives via inhibition of the NF-κB signaling pathway.

The canonical NF-κB pathway is activated by inflammatory stimuli such as LPS, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex or by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the downstream inflammatory cascade.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • The Royal Society of Chemistry. (2014).
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). (PDF) Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • Hossain, M. M., et al. (2023). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
  • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • PubChem. (n.d.). This compound.
  • Sung, B., & Aggarwal, B. B. (2012).
  • Gorgani, M., et al. (2000). Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide.
  • O'Dea, E., et al. (2008). NF-kappaB dictates the degradation pathway of IkappaBalpha. Molecular and Cellular Biology, 28(12), 3951-3965. [Link]
  • ResearchGate. (n.d.). Immunofluorescence analysis of p65 nuclear translocation. p65 is colored green and Hoechst is colored blue... [Link]
  • An, F., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(3), e31968. [Link]
  • Kretz-Remy, C., & Arrigo, A. P. (1998). Inhibition of I kappa B-alpha phosphorylation and degradation and subsequent NF-kappa B activation by glutathione peroxidase overexpression. Journal of Cell Biology, 142(4), 1083-1093. [Link]
  • Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
  • Chen, Z. H., et al. (2022). Post-translational modifications of p65: state of the art. Frontiers in Immunology, 13, 949430. [Link]
  • Tas, S. W., de Jong, E. C., & Tak, P. P. (2007). Inhibitory kappa B kinases as targets for pharmacological regulation. Current pharmaceutical design, 13(32), 3297-3313. [Link]
  • Campbell, K. J., et al. (2004). IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy. Molecular and Cellular Biology, 24(1), 15-25. [Link]
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  • ResearchGate. (n.d.). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. [Link]
  • Olivan, S., et al. (2012). Perinatal Asphyxia Leads to PARP-1 Overactivity, p65 Translocation, IL-1β and TNF-α Overexpression, and Apoptotic-Like Cell Death in Mesencephalon of Neonatal Rats. Journal of Neurochemistry, 121(2), 266-277. [Link]

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Application Notes and Protocols for the Anticancer Screening of 2-(2-Formylphenoxy)acetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the anticancer screening of a novel class of compounds: 2-(2-Formylphenoxy)acetamide derivatives. The protocols outlined herein are designed to rigorously assess the cytotoxic and apoptotic potential of these compounds, elucidate their mechanism of action, and provide a framework for their preclinical evaluation.

Introduction: The Rationale for Investigating this compound Derivatives

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Recent studies have highlighted the potential of certain substituted phenoxyacetamide analogs as potent anticancer agents, demonstrating activity against various cancer cell lines, including breast, liver, and prostate cancers.[2][3] These compounds have been shown to induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest.[4]

The this compound core (Figure 1) is of particular interest due to the presence of a reactive aldehyde group. This functional group can potentially engage in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, offering a unique mechanism for modulating the activity of key cellular targets involved in cancer progression. This guide provides a systematic approach to screening and characterizing the anticancer properties of novel derivatives based on this promising scaffold.

Chemical structure of this compoundFigure 1. Chemical structure of the core compound, this compound.

Part 1: Synthesis of this compound Derivatives

A representative synthetic protocol for analogous compounds involves the reaction of a substituted 2-chloro-N-phenylacetamide with a hydroxybenzaldehyde. The following is an adapted, typical procedure for the synthesis of a 2-(formylphenoxy)-N-arylacetamide derivative.[5]

Protocol 1: Representative Synthesis
  • Step 1: Synthesis of 2-chloro-N-(substituted-phenyl)acetamide.

    • To a stirred solution of a substituted aniline (1.0 eq) and potassium carbonate (3.6 eq) in dry dichloromethane (DCM), add chloroacetyl chloride (1.2 eq) dropwise at 0°C.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, evaporate the DCM under reduced pressure.

    • Wash the resulting solid with water and recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the 2-chloro-N-(substituted-phenyl)acetamide intermediate.

  • Step 2: Synthesis of 2-(2-formylphenoxy)-N-(substituted-phenyl)acetamide.

    • Combine the 2-chloro-N-(substituted-phenyl)acetamide intermediate (1.0 eq), 2-hydroxybenzaldehyde (salicylaldehyde) (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).

    • Heat the mixture to 80°C and stir for 12-16 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel to obtain the final this compound derivative.

Note: Structural verification of the synthesized compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Part 2: In Vitro Anticancer Screening Workflow

A tiered screening approach is recommended to efficiently identify promising lead compounds. This workflow begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most active compounds.

Anticancer Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation A Synthesized this compound Derivatives Library B MTT Cytotoxicity Assay (e.g., MCF-7, A549, HepG2 cell lines) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry) C->D Select compounds with potent IC50 E Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry) C->E Select compounds with potent IC50 F Western Blot Analysis (e.g., Bcl-2, Bax, Caspases) D->F Confirm apoptotic pathway

A tiered workflow for anticancer screening.
Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and an untreated control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

CompoundCell LineIncubation Time (h)IC₅₀ (µM) [Example Data]
Derivative 1 MCF-74815.2
Derivative 2 MCF-7485.8
Derivative 3 A5494822.1
Derivative 4 A549488.9
Doxorubicin MCF-7480.5
Doxorubicin A549480.8

Part 3: Elucidating the Mechanism of Action

For compounds demonstrating significant cytotoxicity, it is crucial to determine whether cell death occurs via apoptosis, a programmed and controlled process.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[7] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the samples by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Protocol 4: Cell Cycle Analysis

Anticancer compounds can exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cell proliferation. This can be analyzed by flow cytometry using propidium iodide to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10⁶ cells after treatment with the test compound.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content is represented by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

To further investigate the apoptotic pathway, the expression levels of key regulatory proteins can be assessed by Western blotting. The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are critical regulators of the intrinsic apoptotic pathway.[10] A shift in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse treated and untreated cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[10]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.[10] A loading control like β-actin should also be probed.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands to quantify the relative expression levels of Bcl-2 and Bax.

Part 4: Postulated Mechanism of Action

Based on the pro-apoptotic effects observed with similar chemical scaffolds, it is hypothesized that this compound derivatives may induce apoptosis through the intrinsic mitochondrial pathway, potentially modulated by stress-activated protein kinase (SAPK) signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[11]

Postulated Mechanism of Action Compound This compound Derivative Stress Cellular Stress (e.g., ROS generation) Compound->Stress MAPK MAPK Pathway Activation (JNK/p38) Stress->MAPK Bcl2_Family Modulation of Bcl-2 Family Proteins MAPK->Bcl2_Family Bax_up ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax_up Bcl2_down ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_down MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_up->MOMP Bcl2_down->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Postulated apoptotic signaling pathway.

Conclusion

This guide provides a robust framework for the initial anticancer screening of novel this compound compounds. By systematically evaluating their cytotoxicity and elucidating their mechanism of action through apoptosis and cell cycle analysis, researchers can effectively identify and advance promising candidates for further preclinical development. The inherent reactivity of the formyl group suggests that these compounds may represent a novel class of anticancer agents with a unique mode of action, warranting thorough investigation.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?.
  • The Royal Society of Chemistry. (2014). Supplementary Information.
  • Yu, R., & Kong, A. N. (1998). Differential Activation of MAPK and ICE/Ced-3 Protease in Chemical-Induced Apoptosis. Restorative Neurology and Neuroscience, 12(2-3), 63–70.
  • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32.
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • Zhen, X., & Zhang, J. (2020). Understanding MAPK Signaling Pathways in Apoptosis. International Journal of Molecular Sciences, 21(7), 2346.
  • PubChem. (n.d.). This compound.
  • Zhen, X., & Zhang, J. (2020). Understanding MAPK Signaling Pathways in Apoptosis. International journal of molecular sciences, 21(7), 2346.
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  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.

Sources

The Versatile Synthon: Application Notes on 2-(2-Formylphenoxy)acetamide in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(2-formylphenoxy)acetamide as a highly versatile and strategic precursor in the synthesis of a diverse range of heterocyclic compounds. This bifunctional molecule, possessing both a reactive aldehyde and a flexible acetamide side chain, serves as an ideal starting material for constructing complex molecular architectures of significant interest to the pharmaceutical and materials science sectors. We will delve into the synthesis of the precursor itself and provide detailed, field-tested protocols for its application in the construction of quinolines, chromenes, and coumarins, complete with mechanistic insights and structured data to guide researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

In the landscape of drug discovery and development, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. This compound emerges as a valuable building block due to its unique structural attributes. The ortho-positioning of the formyl group relative to the phenoxyacetamide moiety creates a powerful platform for intramolecular cyclization reactions, leading to the formation of fused ring systems. The acetamide group, in addition to influencing the electronic properties of the aromatic ring, can be further functionalized, offering a handle for modulating the physicochemical properties of the final compounds. This guide will illuminate the practical applications of this synthon, providing researchers with the necessary tools to leverage its synthetic potential.

Synthesis of the Precursor: this compound

A reliable and scalable synthesis of the starting material is crucial for any synthetic campaign. This compound can be readily prepared from commercially available salicylaldehyde and 2-chloroacetamide via a Williamson ether synthesis. The phenoxide, generated in situ from salicylaldehyde using a suitable base, acts as a nucleophile, displacing the chloride from 2-chloroacetamide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Salicylaldehyde

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI) (catalytic)

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.

  • Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
Salicylaldehyde1.0122.12
2-Chloroacetamide1.193.51
Potassium Carbonate1.5138.21

Typical yields range from 75-85% after purification.

Application in Heterocyclic Synthesis: Detailed Protocols and Mechanistic Insights

The strategic placement of the aldehyde and acetamide functionalities in this compound allows for its participation in a variety of cyclization reactions to form valuable heterocyclic cores.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for the construction of quinolines and their derivatives.[1][2] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In our case, the acetamide nitrogen of this compound can be transformed into an amino group, which then participates in an intramolecular cyclization with a suitable ketone.

Workflow for Quinoline Synthesis:

Caption: Quinoline synthesis workflow.

Experimental Protocol: Synthesis of a Tetrahydroacridine Derivative

Step 1: Hofmann Rearrangement to 2-(2-aminomethoxyphenoxy)benzaldehyde This step should be performed with caution in a well-ventilated fume hood.

  • Prepare a solution of sodium hydroxide in water.

  • Cool the solution in an ice bath and slowly add bromine with vigorous stirring to form a sodium hypobromite solution.

  • In a separate flask, dissolve this compound in a suitable solvent and cool in an ice bath.

  • Slowly add the cold sodium hypobromite solution to the acetamide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently according to established Hofmann rearrangement procedures.

  • After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer and concentrate to obtain the crude amino-aldehyde intermediate. This intermediate is often used in the next step without extensive purification.

Step 2: Friedländer Annulation

  • Dissolve the crude 2-(2-aminomethoxyphenoxy)benzaldehyde intermediate (1.0 eq) and a ketone with an α-methylene group (e.g., cyclohexanone, 1.2 eq) in ethanol.

  • Add a solution of potassium hydroxide in water to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure quinoline derivative.

Data Presentation: Representative Quinoline Synthesis

KetoneProductTypical Yield
CyclohexanoneTetrahydroacridine derivative65-75%
Acetophenone2-Phenylquinoline derivative60-70%
Synthesis of Chromenes via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for C-C bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3][4] this compound can readily undergo an intramolecular Knoevenagel-type condensation, where the active methylene of the acetamide side chain attacks the ortho-formyl group, leading to the formation of a chromene ring system.

Reaction Pathway for Chromene Synthesis:

G A This compound B Base-catalyzed Intramolecular Cyclization A->B Base (e.g., Piperidine) C Dehydration B->C D Chromene derivative C->D

Caption: Chromene synthesis pathway.

Experimental Protocol: Synthesis of a 2-Amino-4H-chromene Derivative

  • In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol and dry to obtain the pure chromene derivative.

Data Presentation: Representative Chromene Synthesis

Active Methylene CompoundProductTypical Yield
Malononitrile2-Amino-3-cyano-4H-chromene derivative80-90%
Ethyl cyanoacetate2-Amino-3-ethoxycarbonyl-4H-chromene derivative75-85%
Synthesis of Coumarins via Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[5][6] While this compound is not a phenol, a related precursor, o-formylphenoxyacetic acid, can be synthesized and utilized in a Pechmann-like reaction. The acid can be obtained by hydrolysis of the acetamide.

Workflow for Coumarin Synthesis:

Caption: Coumarin synthesis workflow.

Experimental Protocol: Synthesis of a Coumarin-3-carboxylate Derivative

Step 1: Hydrolysis to o-Formylphenoxyacetic acid A detailed protocol for the synthesis of o-formylphenoxyacetic acid from salicylaldehyde and chloroacetic acid can be found in the literature.[7]

  • Heat a mixture of this compound and aqueous sulfuric acid at reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to yield o-formylphenoxyacetic acid.

Step 2: Pechmann-like Condensation

  • To a mixture of o-formylphenoxyacetic acid (1.0 eq) and a β-ketoester (e.g., diethyl malonate, 1.2 eq), slowly add a strong acid catalyst such as concentrated sulfuric acid or methanesulfonic acid at 0 °C.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure coumarin derivative.

Data Presentation: Representative Coumarin Synthesis

β-KetoesterProductTypical Yield
Diethyl malonateCoumarin-3-carboxylate derivative70-80%
Ethyl acetoacetate4-Methylcoumarin derivative65-75%

Conclusion

This compound has been demonstrated to be a synthon of considerable utility in the synthesis of diverse and medicinally relevant heterocyclic frameworks. The protocols detailed herein provide a robust starting point for researchers to explore the rich chemistry of this versatile building block. The strategic ortho-disposition of the reactive aldehyde and the adaptable acetamide moiety allows for the efficient construction of quinolines, chromenes, and coumarins through well-established synthetic transformations. The insights into the reaction mechanisms and the structured data presented are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel molecular entities.

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Application Notes and Protocols for the Biological Screening of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Formylphenoxy)acetamide is a synthetic organic compound characterized by a phenoxy ring bearing a formyl group and an acetamide moiety.[1] While comprehensive biological data for this specific molecule is emerging, the broader classes of phenoxyacetamide and acetamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4][5][6][7][8][9] Notably, a recent in silico study highlighted the potential of this compound as an antiviral agent through molecular docking against a SARS-CoV-2 target.[10][11]

These application notes provide a structured and scientifically grounded protocol for the initial biological screening of this compound. The proposed workflow is designed to first establish a baseline cytotoxicity profile, followed by a tiered screening approach to investigate its potential antimicrobial, anticonvulsant, and antiviral activities. Further assays to elucidate its mechanism of action, such as enzyme inhibition and receptor binding, are also outlined.

I. Preliminary Assessment: In Vitro Cytotoxicity

A fundamental first step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity.[12] This information is critical for establishing a therapeutic window and for determining appropriate, non-toxic concentrations for use in subsequent, more specific biological assays.[13] We will employ two standard colorimetric assays that measure different endpoints of cytotoxicity: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[14][15]

Data Presentation: Expected Cytotoxicity Readouts
Assay TypePrincipleEndpoint MeasurementInterpretation
MTT Assay Measures the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[13]Absorbance at 570 nmA decrease in absorbance indicates reduced cell viability.
LDH Assay Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[15]Absorbance at 490 nmAn increase in absorbance indicates increased cell death.
Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A Select and culture appropriate cell lines (e.g., HEK293 for non-cancerous, HeLa or A549 for cancerous). B Seed cells into 96-well plates at a density of 5,000-10,000 cells/well. A->B C Incubate for 24 hours to allow for cell attachment. B->C D Prepare serial dilutions of This compound (e.g., 0.1 µM to 100 µM). C->D E Treat cells with the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin). D->E F Incubate for 24, 48, and 72 hours. E->F G Perform MTT Assay: Add MTT reagent, incubate, and solubilize formazan crystals. F->G H Perform LDH Assay: Collect supernatant and add LDH reaction mixture. F->H I Measure absorbance at 570 nm. G->I J Measure absorbance at 490 nm. H->J K Calculate % cell viability or % cytotoxicity. I->K J->K L Determine IC50 values. K->L

Caption: General workflow for in vitro cytotoxicity screening.

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and controls for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.[12]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

II. Primary Screening: Antimicrobial Activity

Given that numerous phenoxyacetamide derivatives have reported antimicrobial properties, a primary screen for antibacterial and antifungal activity is a logical next step.[7][16] The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method.

Data Presentation: Expected Antimicrobial Readouts
ParameterDescriptionInterpretation
Minimum Inhibitory Concentration (MIC) The lowest concentration of the compound that prevents visible growth of a microorganism.[17]A lower MIC value indicates higher antimicrobial potency.
Experimental Workflow: Antimicrobial Screening

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination A Prepare serial dilutions of This compound in broth medium. C Inoculate the compound dilutions with the microbial suspension in a 96-well plate. A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard). B->C D Include positive (microbe only) and negative (broth only) controls. C->D E Incubate at 37°C for 18-24 hours. D->E F Visually inspect for turbidity or use a plate reader to measure optical density. E->F G Determine the MIC as the lowest concentration with no visible microbial growth. F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination
  • Compound Dilution: Prepare two-fold serial dilutions of this compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

III. Primary Screening: Anticonvulsant Activity

The acetamide scaffold is present in several established anticonvulsant drugs, and numerous studies have demonstrated the anticonvulsant potential of novel acetamide derivatives.[3][4][5][6][8] Therefore, screening for anticonvulsant activity is highly warranted. The maximal electroshock (MES) seizure test in mice is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[4]

Data Presentation: Expected Anticonvulsant Readouts
ParameterDescriptionInterpretation
% Protection The percentage of animals protected from the tonic hindlimb extension phase of the seizure.A higher percentage of protection indicates greater anticonvulsant activity.
ED50 The median effective dose at which 50% of the animals are protected from seizures.A lower ED50 value indicates higher potency.
Experimental Workflow: Maximal Electroshock (MES) Seizure Test

G cluster_0 Animal Preparation and Dosing cluster_1 Seizure Induction cluster_2 Observation and Data Analysis A Acclimatize mice to the laboratory environment. B Administer this compound intraperitoneally at various doses. A->B C Include a vehicle control group. B->C D At the time of peak effect (e.g., 30-60 min post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes. C->D E Observe for the presence or absence of the tonic hindlimb extension. D->E F Calculate the percentage of protected animals at each dose. E->F G Determine the ED50 value if a dose-response relationship is observed. F->G

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Protocol: MES Seizure Test
  • Animal Dosing: Administer this compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), to groups of mice via intraperitoneal injection at a range of doses. A vehicle control group should also be included.

  • Seizure Induction: At the predetermined time of peak effect, deliver a supramaximal electrical stimulus through corneal electrodes.[17]

  • Observation: The endpoint is the abolition of the tonic hindlimb extension component of the seizure.[17]

  • Data Analysis: Calculate the percentage of animals protected in each group. If a dose-dependent effect is observed, the ED50 can be calculated using probit analysis.

IV. Secondary Screening: Elucidating the Mechanism of Action

Should this compound exhibit significant activity in the primary screens, secondary assays can be employed to investigate its potential mechanism of action. These assays are more target-specific and can provide valuable insights for lead optimization.

Enzyme Inhibition Assays

Enzyme assays are fundamental in drug discovery for identifying how compounds modulate the activity of specific enzymes.[18][19] If the primary screening suggests a particular pathway is involved (e.g., antimicrobial activity might suggest inhibition of a key bacterial enzyme), a targeted enzyme inhibition assay can be developed.

  • Assay Setup: In a microplate, combine the target enzyme, its substrate, and varying concentrations of this compound in an appropriate buffer.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor) and incubate at the optimal temperature for a defined period.

  • Reaction Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[20]

Receptor Binding Assays

Receptor binding assays are used to determine if a compound interacts with a specific receptor.[21] This is particularly relevant if the compound's structure is similar to known receptor ligands or if a phenotypic screen suggests receptor modulation.

  • Assay Setup: In a microplate, combine a source of the target receptor (e.g., cell membranes), a known radiolabeled ligand for that receptor, and increasing concentrations of unlabeled this compound.[22]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.[23]

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: The ability of this compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated to determine its binding affinity for the receptor.

V. Conclusion

This document provides a comprehensive and tiered approach to the initial biological screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and anticonvulsant potential, researchers can efficiently identify and prioritize its most promising therapeutic applications. The inclusion of secondary, mechanism-of-action assays provides a clear path forward for more in-depth investigation and potential lead optimization. The provided protocols, rooted in established scientific principles, are designed to ensure the generation of robust and reproducible data.

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Application Notes & Protocols: Developing Novel Inhibitors from the 2-(2-Formylphenoxy)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry, driven by the need for compounds with improved efficacy, selectivity, and safety profiles. A key strategy in this endeavor is scaffold-based drug discovery, which utilizes a core molecular framework, or "privileged scaffold," as a template for generating libraries of diverse compounds.[1][2][3] This guide provides a comprehensive, in-depth protocol for leveraging 2-(2-Formylphenoxy)acetamide as a versatile starting scaffold for the development of novel inhibitors. We detail a complete workflow, from the strategic synthesis of a focused derivative library and high-throughput screening (HTS) for hit identification to the principles of hit-to-lead optimization through structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking a practical, field-proven framework for accelerating inhibitor discovery programs.

Introduction: The Rationale for this compound as a Privileged Scaffold

The this compound core represents a compelling starting point for inhibitor design. Its structure is a derivative of salicylaldehyde, a moiety found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The term "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, distinct biological targets, suggesting an evolutionarily favored arrangement of atoms for interacting with proteins.[1][7]

The this compound scaffold possesses several key features that make it ideal for library synthesis and inhibitor development:

  • Reactive Aldehyde Handle: The formyl group (an aldehyde) is a versatile functional group that can participate in a wide array of chemical reactions, such as reductive amination, Wittig reactions, and condensations, allowing for the systematic and efficient introduction of diverse chemical functionalities.

  • Structural Rigidity and Flexibility: The phenoxy-acetamide linker provides a balance of conformational rigidity and flexibility, which is often crucial for optimal binding to a target's active site.

  • Hydrogen Bonding Capabilities: The amide linkage and the ether oxygen provide hydrogen bond donor and acceptor sites, which are critical for molecular recognition and high-affinity binding to biological targets.[8]

This guide outlines a logical and efficient pathway to exploit these features, transforming this simple starting material into a library of potential drug candidates.

G start_node start_node process_node process_node decision_node decision_node output_node output_node A Scaffold Selection: This compound B PART 1: Library Synthesis (Reductive Amination) A->B Diversify C PART 2: High-Throughput Screening (HTS) (Enzymatic Assay) B->C Screen D Active 'Hits' Identified? C->D E PART 3: Hit-to-Lead Optimization (SAR Studies) D->E Yes G Project End / Re-evaluate D->G No F Optimized Lead Compound E->F Optimize

Caption: High-level overview of the inhibitor discovery workflow.

Section 1: Synthesis of a Focused Library of Derivatives

The primary goal of this phase is to create a library of compounds where the core scaffold is "decorated" with a variety of chemical groups. This diversity is essential for exploring the chemical space around the scaffold and identifying initial "hits." Reductive amination is an excellent choice for this diversification, as it reliably couples the scaffold's aldehyde with a vast array of commercially available primary and secondary amines.

Causality Behind Experimental Choice: Reductive Amination

Reductive amination is a robust and high-yielding reaction that proceeds in two stages: the formation of an imine (or iminium ion) intermediate, followed by its reduction to an amine. This method is favored because:

  • Broad Substrate Scope: It is compatible with a wide range of amines, allowing for the introduction of diverse functional groups (e.g., aliphatic, aromatic, heterocyclic, chiral).

  • Mild Conditions: The reaction typically uses mild reducing agents like sodium triacetoxyborohydride (STAB), which are selective for the imine intermediate and tolerate many other functional groups.

  • High Efficiency: The reaction is often a one-pot procedure, making it highly efficient for library synthesis.

G cluster_0 scaffold_node scaffold_node reagent_node reagent_node product_node product_node Scaffold This compound (Scaffold) Library Focused Derivative Library Scaffold->Library Amine Diverse Primary/Secondary Amines (R1R2-NH) Amine->Library Reductive Amination (One-pot reaction)

Caption: Library diversification via reductive amination.

Detailed Protocol: General Procedure for Reductive Amination

Materials:

  • This compound (1.0 eq)[9][]

  • Selected primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic, ~5% v/v)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Add the selected amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may effervesce slightly.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

  • Purification & Validation: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Structural Confirmation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the aldehyde proton signal (~9.9-10.1 ppm) and the appearance of new signals corresponding to the added amine moiety in the NMR spectrum are key indicators of success.

Section 2: High-Throughput Screening (HTS) for Hit Identification

HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against a specific biological target.[11][12][13] The goal is to identify "hits"—compounds that exhibit a desired biological activity, such as inhibiting a target enzyme.

Designing a Self-Validating HTS Cascade

A robust HTS workflow, or "cascade," includes multiple stages to ensure that identified hits are genuine and not artifacts. This self-validating system minimizes wasted effort on false positives.

G start_node start_node process_node process_node decision_node decision_node output_node output_node A Synthesized Library (e.g., 1000 compounds) B Primary Screen (Single concentration, e.g., 10 µM) A->B Fluorescence-based enzyme assay C Counter-Screen (Rule out assay interference) B->C Initial Hits (>50% inhibition) D Dose-Response Assay (Determine IC₅₀) C->D Filtered Hits E Confirmed Hits D->E Potent & Validated

Caption: A typical high-throughput screening (HTS) cascade.

Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay

This protocol describes a typical assay format adaptable to many enzyme targets. It relies on a fluorogenic substrate that becomes fluorescent upon enzymatic action. An inhibitor will prevent this conversion, resulting in a lower fluorescence signal.

Materials:

  • 384-well black, flat-bottom plates

  • Synthesized compound library (dissolved in DMSO)

  • Target enzyme solution

  • Fluorogenic substrate

  • Assay buffer (optimized for the target enzyme)

  • Positive control (a known inhibitor)

  • Negative control (DMSO vehicle)

  • Fluorescence microplate reader

Procedure:

  • Plate Mapping: Design the plate layout to include test compounds, positive controls, and negative controls.

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each test compound from the library into the wells of the 384-well plate. Dispense DMSO vehicle for negative controls and the known inhibitor for positive controls.

  • Enzyme Addition: Add the target enzyme solution (e.g., 10 µL) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the fluorogenic substrate solution (e.g., 10 µL) to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation/emission wavelengths. Read the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

    • Identify initial hits as compounds exhibiting inhibition above a predefined threshold (e.g., >50%).

  • Assay Quality Control: Calculate the Z'-factor for each plate to validate its quality.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered robust and reliable if Z' > 0.5.

Data Presentation: Hypothetical HTS Results

The results from the primary screen are typically summarized to identify the most promising candidates for follow-up.

Compound IDAmine Moiety (R-group)% Inhibition @ 10 µMHit? ( >50%)
D-001Benzylamine12.5No
D-0024-Chlorobenzylamine68.3Yes
D-003Cyclohexylamine5.2No
D-0043-Methoxybenzylamine81.7Yes
D-005Thiophen-2-ylmethylamine75.4Yes

Section 3: Hit-to-Lead Optimization & SAR Studies

Once confirmed hits are identified, the goal shifts from discovery to optimization. This "hit-to-lead" phase aims to improve the potency, selectivity, and drug-like properties of the initial hits. The primary tool for this is the Structure-Activity Relationship (SAR) study.[14][15][16]

The Principle of SAR

SAR is the systematic investigation of how modifying a molecule's chemical structure affects its biological activity.[17][18] By synthesizing and testing a series of related analogs, medicinal chemists can deduce which parts of the molecule are essential for activity (the "pharmacophore") and which can be modified to improve properties like potency or reduce toxicity.[16]

Protocol: Iterative SAR Campaign
  • Analyze Initial Hits: Examine the structures of the confirmed hits from the HTS campaign (e.g., D-002, D-004, D-005 from the table above). Notice that active compounds contain aromatic or heteroaromatic rings. This forms the initial hypothesis: an aromatic group attached to the newly formed amine is beneficial for activity.

  • Synthesize Analogs: Based on this hypothesis, design and synthesize a new, focused set of analogs around the most potent hits. For example, using the 4-chlorobenzylamine hit (D-002) as a starting point:

    • Vary the position of the chlorine (2-chloro, 3-chloro).

    • Vary the halogen (4-fluoro, 4-bromo).

    • Introduce other substituents (4-methyl, 4-methoxy).

    • Explore different aromatic systems (e.g., pyridine, furan).

  • Biological Testing: Test these new analogs in the dose-response version of the enzyme assay to determine their IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity).

  • Analyze and Iterate: Analyze the new data to refine the SAR model. For example, you might find that electron-withdrawing groups in the 4-position of the benzyl ring enhance potency. This new knowledge guides the design of the next generation of compounds. This iterative cycle of design, synthesis, and testing is the core of lead optimization.

Data Presentation: Hypothetical SAR Table

This table illustrates how systematic changes to the "R-group" of a hit compound can influence its inhibitory potency.

Compound IDR-Group ModificationIC₅₀ (µM)SAR Insight
D-0024-Chlorobenzyl8.2Initial Hit
L-0013-Chlorobenzyl15.64-position is preferred over 3-position.
L-0024-Fluorobenzyl6.5Small electron-withdrawing group tolerated.
L-0034-Bromobenzyl7.9Potency similar to chloro analog.
L-0044-Methylbenzyl25.1Electron-donating group reduces potency.
L-0054-(Trifluoromethyl)benzyl0.9 Strong electron-withdrawing group significantly improves potency.

Conclusion

The this compound scaffold provides a robust and versatile starting point for the development of novel inhibitors. By employing a systematic workflow that combines strategic library synthesis, a rigorous high-throughput screening cascade, and iterative structure-activity relationship studies, researchers can efficiently navigate the path from a simple starting material to a potent, optimized lead compound. The protocols and logical frameworks presented in this guide offer a validated and comprehensive approach to accelerate the discovery of next-generation therapeutic agents.

References

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Application Notes & Protocols: Experimental Setup for Reactions Involving 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-(2-Formylphenoxy)acetamide in Synthetic Chemistry

This compound is a bifunctional organic molecule that serves as a highly valuable scaffold in medicinal chemistry and materials science.[1] Its structure, featuring a reactive aldehyde (formyl) group ortho to a phenoxy acetamide moiety, provides a unique platform for constructing complex heterocyclic systems and novel molecular architectures.[2] The aldehyde group is a classical electrophilic center, readily participating in condensation and cycloaddition reactions, while the acetamide group can offer hydrogen bonding capabilities and further reaction sites. This combination allows for a diverse range of chemical transformations, making it a cornerstone building block for generating libraries of compounds with potential therapeutic activities, including anticancer, anti-inflammatory, and analgesic properties.[3][4]

This guide provides detailed experimental protocols for several key classes of reactions involving this compound. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific synthetic targets.

Foundational Synthesis: Preparation of this compound

The most common route to synthesize the title compound is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetamide with the phenolate anion of salicylaldehyde (2-hydroxybenzaldehyde).

Causality of Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde to form the more nucleophilic phenoxide. It is preferred over stronger bases like NaOH or KOH to minimize side reactions involving the aldehyde, such as Cannizzaro reactions or aldol condensations.

  • Solvent (DMF or Acetone): A polar aprotic solvent like Dimethylformamide (DMF) or acetone is ideal. It effectively dissolves the ionic intermediates (phenoxide and potassium salts) and the organic reactants without participating in the reaction.

  • Reagent (2-Chloro-N-substituted-acetamide): The chloroacetamide is the electrophile. The chlorine atom is a good leaving group, readily displaced by the phenoxide nucleophile.

Protocol 1: Synthesis of this compound
  • Reagent Preparation:

    • To a 250 mL round-bottom flask, add salicylaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and 100 mL of dry acetone.

  • Reaction Setup:

    • Stir the suspension vigorously at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide.

    • Add 2-chloroacetamide (1.1 eq) to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone).

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 6-8 hours.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the solid K₂CO₃ and KCl byproduct and wash the solid cake with a small amount of acetone.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude residue will be an off-white solid. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity, comparing the data with literature values.

Multicomponent Reactions (MCRs): Efficient Assembly of Fused 4H-Pyrans

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single pot. A notable example is the synthesis of fused 4H-pyran systems by reacting the aldehyde with malononitrile and an active methylene compound.[5]

Mechanistic Rationale: This reaction proceeds through a domino sequence:

  • Knoevenagel Condensation: A base catalyst (e.g., piperidine) facilitates the condensation between the formyl group of this compound and malononitrile to form a highly electrophilic α,β-unsaturated intermediate.

  • Michael Addition: The active methylene compound (e.g., dimedone, 4-hydroxycoumarin) acts as a nucleophile and attacks the intermediate via a Michael addition.

  • Cyclization & Tautomerization: The resulting adduct undergoes an intramolecular cyclization followed by tautomerization to yield the stable, fused 4H-pyran heterocyclic system.[5]

Workflow for Multicomponent Synthesis of Fused 4H-Pyrans

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization A This compound + Malononitrile C α,β-Unsaturated Intermediate (Knoevenagel Adduct) A->C Reflux in Ethanol B Piperidine Catalyst B->A E Michael Adduct C->E Nucleophilic Attack D Active Methylene Compound (e.g., Dimedone) D->C F Intramolecular Cyclization E->F G Final Fused 4H-Pyran Product F->G

Caption: Domino sequence for the three-component synthesis of fused 4H-pyrans.

Protocol 2: Three-Component Synthesis of a 4H-Pyran Derivative
  • Reaction Setup:

    • In a 50 mL round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and the chosen active methylene compound (e.g., dimedone, 1 mmol) in 15 mL of ethanol.[5]

    • Add a catalytic amount of piperidine (0.2 mL).

  • Reaction Conditions:

    • Heat the mixture at reflux for 4-6 hours.

  • Monitoring and Workup:

    • Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.

    • Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum.[5]

  • Purification:

    • If necessary, the crude solid can be further purified by recrystallization from a suitable solvent like ethyl acetate or an ethanol/DMF mixture.

Active MethyleneCatalystSolventTypical Yield (%)
DimedonePiperidineEthanol> 85%
4-HydroxycoumarinPiperidineEthanol> 80%
3-Methyl-1-phenyl-2-pyrazolin-5-onePiperidineEthanol> 90%
Table 1: Representative conditions for the three-component synthesis of 4H-pyrans. Yields are illustrative and based on similar reported procedures.[5]

Condensation Reactions: Synthesis of Schiff Bases (Imines)

The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in constructing ligands for metal complexes and building blocks for more complex pharmaceuticals. The reaction is typically acid- or base-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to the imine.[6][7]

Protocol 3: General Procedure for Schiff Base Formation
  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in 20 mL of absolute ethanol in a round-bottom flask.

    • Add the desired primary amine (e.g., aniline, 1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the dehydration step.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-4 hours.[8]

  • Monitoring and Workup:

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Reduce the volume of the solvent on a rotary evaporator.

    • The Schiff base product often precipitates upon cooling or after adding a small amount of cold water.

  • Purification:

    • Collect the solid product by filtration, wash with cold ethanol or a hexane/ethanol mixture, and dry.

    • Recrystallization from ethanol can be performed for higher purity.

Functional Group Transformations: Oxidation and Reduction

The aldehyde functionality can be easily transformed, adding another layer of synthetic versatility. It can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.[9]

Decision Workflow for Aldehyde Transformation

G cluster_oxidation Oxidation cluster_reduction Reduction start This compound cond_ox Goal: Carboxylic Acid Derivative start->cond_ox cond_red Goal: Alcohol Derivative start->cond_red reagent_ox Reagent: KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) cond_ox->reagent_ox product_ox Product: 2-(2-Carboxyphenoxy)acetamide reagent_ox->product_ox reagent_red Reagent: Sodium Borohydride (NaBH₄) cond_red->reagent_red product_red Product: 2-(2-(Hydroxymethyl)phenoxy)acetamide reagent_red->product_red

Caption: Choosing between oxidation and reduction pathways for derivatization.

Protocol 4A: Oxidation to Carboxylic Acid
  • Reaction Setup:

    • Dissolve this compound in a mixture of acetone and water.

    • Cool the solution in an ice bath.

  • Reaction:

    • Slowly add a solution of potassium permanganate (KMnO₄) or Jones reagent dropwise with vigorous stirring. Maintain the temperature below 10°C.

    • Stir until the purple color of the permanganate disappears.

  • Workup:

    • Quench the reaction by adding a small amount of sodium bisulfite to destroy excess oxidant.

    • Acidify the mixture with dilute HCl, which will precipitate the carboxylic acid product.

    • Filter the solid, wash with cold water, and dry.

Protocol 4B: Reduction to Primary Alcohol
  • Reaction Setup:

    • Dissolve this compound in methanol or ethanol in a flask.

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • Add sodium borohydride (NaBH₄) portion-wise with stirring.[9] The addition is exothermic and may cause bubbling.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Workup:

    • Quench the reaction by slowly adding dilute acetic acid or acetone.

    • Evaporate the solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol product.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation. It is harmful if swallowed, inhaled, or in contact with skin.[2] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reagents: Handle all reagents (e.g., piperidine, potassium permanganate, sodium borohydride) according to their specific Material Safety Data Sheet (MSDS) guidelines.

Conclusion

This compound is a powerful and adaptable starting material for a wide array of chemical syntheses. The protocols outlined in this guide for its synthesis, derivatization via multicomponent reactions, Schiff base formation, and functional group transformations provide a solid foundation for researchers. By understanding the principles behind each experimental step, scientists can leverage this versatile scaffold to accelerate drug discovery and materials science innovation.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Formylphenoxy)acetamide. This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize reaction yields and troubleshoot common issues encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure you can achieve reliable and high-yielding results.

The synthesis of this compound from salicylaldehyde and 2-chloroacetamide is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion of salicylaldehyde acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to displace the chloride leaving group.[1] While straightforward in principle, achieving high yields requires careful control over several experimental parameters.

Core Reaction Mechanism

The reaction begins with the deprotonation of the acidic phenolic hydroxyl group of salicylaldehyde by a suitable base to form a reactive phenoxide nucleophile. This is followed by the nucleophilic attack on 2-chloroacetamide.

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Anion Salicylaldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) BaseH Conjugate Acid (e.g., KHCO₃) Base->BaseH Chloroacetamide 2-Chloroacetamide Product This compound Phenoxide->Product SN2 Attack Salt Salt Byproduct (e.g., KCl) Chloroacetamide->Salt Displacement of Cl⁻

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

Low yields are the most frequently reported issue and can typically be traced back to one of four key areas: inefficient phenoxide formation, competing side reactions, suboptimal reaction conditions, or poor reagent quality.[2]

  • Cause A: Inefficient Phenoxide Formation

    The reaction cannot proceed without the formation of the phenoxide nucleophile. If deprotonation is incomplete, a significant amount of salicylaldehyde will remain unreacted.

    Solution:

    • Base Selection: The choice of base is critical. The electron-withdrawing formyl group increases the acidity of salicylaldehyde's phenolic proton compared to phenol itself, allowing for the use of moderately strong bases.

      • Potassium Carbonate (K₂CO₃): This is often the base of choice. It is inexpensive, easy to handle, and sufficiently basic to deprotonate salicylaldehyde.[2] Using 2-3 equivalents is common to drive the equilibrium towards the phenoxide.[3][4]

      • Stronger Bases (NaOH, KOH, NaH): While effective, stronger bases can promote side reactions. Sodium hydride (NaH) is very powerful but requires an anhydrous solvent and careful handling.[5] For this specific substrate, K₂CO₃ is generally sufficient and safer.

    • Base Solubility: The base must be at least partially soluble in the reaction solvent to be effective.[2] In solvents like acetonitrile, K₂CO₃ has limited solubility, creating a solid-liquid heterogeneous mixture. Vigorous stirring is essential to maximize the surface area and facilitate the reaction.

  • Cause B: Competing Side Reactions (C-Alkylation)

    The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring carbons (primarily ortho and para positions). While O-alkylation is desired to form the ether, C-alkylation can occur, leading to byproducts that are difficult to separate.[2][5]

    Solution:

    • Solvent Choice: The solvent plays a crucial role in directing the reaction towards O-alkylation. Aprotic polar solvents are highly recommended.

      • Acetonitrile (MeCN), Acetone, or N,N-Dimethylformamide (DMF): These solvents are ideal. They effectively solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and reactive. This promotes the desired SN2 reaction.[5]

      • Avoid Protic Solvents (e.g., Ethanol, Water): Protic solvents can form hydrogen bonds with the phenoxide oxygen, creating a solvent cage that reduces its nucleophilicity and slows down the reaction rate, potentially favoring C-alkylation.[5]

    • Phase-Transfer Catalysis: For heterogeneous reactions (e.g., K₂CO₃ in MeCN), adding a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can significantly improve yields. The PTC helps transport the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, accelerating the reaction.[6][7][8]

  • Cause C: Suboptimal Reaction Conditions

    Solution:

    • Temperature: Williamson ether syntheses are often performed at elevated temperatures (e.g., 50-100°C) to increase the reaction rate.[5] For the reaction between salicylaldehyde and 2-chloroacetamide, refluxing in acetone or acetonitrile (approx. 56°C and 82°C, respectively) is a common starting point.[4]

    • Reaction Time: These reactions can take several hours to reach completion (typically 1-8 hours).[5] It is crucial to monitor the reaction's progress.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting materials (salicylaldehyde). This prevents premature workup (leaving unreacted starting material) or excessively long heating (which can lead to byproduct formation).[2]

  • Cause D: Poor Reagent Quality

    Solution:

    • Salicylaldehyde Purity: Salicylaldehyde can oxidize over time to form salicylic acid, especially if not stored properly.[9] The presence of salicylic acid will consume the base and can complicate the reaction. Ensure you are using pure salicylaldehyde. If its purity is questionable, consider purifying it by distillation.[9]

    • 2-Chloroacetamide Stability: 2-Chloroacetamide is a reactive alkylating agent.[10] Ensure it is stored in a cool, dry place. It is toxic and should be handled with appropriate personal protective equipment.[11][12]

Q2: I am observing significant amounts of unreacted salicylaldehyde in my crude product. What should I do?

This is a clear indication of incomplete conversion, most likely due to issues with deprotonation or reaction kinetics.

Solution:

  • Review Stoichiometry: Ensure you are using a sufficient excess of the base (2-3 equivalents of K₂CO₃) and a slight excess of the alkylating agent (1.1-1.2 equivalents of 2-chloroacetamide).[4][5]

  • Increase Reaction Time/Temperature: If monitoring by TLC shows the reaction has stalled, consider increasing the temperature or allowing the reaction to proceed for a longer duration.

  • Improve Mixing: For heterogeneous reactions, ensure the mixture is being stirred vigorously to facilitate interaction between the solid base and the dissolved salicylaldehyde.[13]

  • Consider a Stronger Base/Solvent System: If using K₂CO₃ in acetone is ineffective, switching to a more polar solvent like DMF can accelerate the reaction. As a last resort, a stronger base like NaH in anhydrous DMF can be used, but with caution.[5]

Q3: My final product is difficult to purify. What are the likely impurities and how can I avoid them?

Purification challenges usually arise from unreacted starting materials or the formation of side products.

Likely Impurities:

  • Unreacted Salicylaldehyde

  • Unreacted 2-chloroacetamide

  • C-alkylation byproducts

Solution:

  • Workup Procedure: An effective workup can remove many impurities. After the reaction is complete, filter off the inorganic salts (like KCl and excess K₂CO₃).[3] Then, perform an aqueous wash. Washing the organic layer with a dilute NaOH solution can remove any unreacted, acidic salicylaldehyde, followed by a brine wash to remove residual water.[2]

  • Purification Method:

    • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

    • Column Chromatography: If the product is an oil or contains multiple impurities, purification by silica gel column chromatography is the most reliable method.[3] A gradient of ethyl acetate in hexanes is a typical eluent system.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the optimal base for this reaction? For lab-scale synthesis, Potassium Carbonate (K₂CO₃) is the most balanced choice, offering good reactivity without the hazards of stronger bases like NaH.[2][5] Use 2-3 molar equivalents.
Which solvent should I use? Acetonitrile (MeCN) or Acetone are excellent first choices. They are polar aprotic solvents that promote the SN2 reaction. DMF can be used for slower reactions but is more difficult to remove under vacuum.[5]
How can I accelerate the reaction? Besides optimizing temperature and solvent, using a Phase-Transfer Catalyst (PTC) like tetrabutylammonium bromide can significantly speed up heterogeneous reactions.[7][8] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for Williamson ether syntheses.[14]
Is 2-chloroacetamide the only alkylating agent I can use? No, other agents like ethyl 2-bromoacetate can also be used, which would result in the corresponding ester product.[4] However, to obtain the target this compound, 2-chloroacetamide or 2-bromoacetamide is required. Primary alkyl halides are strongly preferred as secondary and tertiary halides lead to elimination side reactions.[5]

Detailed Experimental Protocol

This generalized protocol is a robust starting point. Researchers should adapt it based on their specific lab conditions and scale.

Workflow Setup 1. Reaction Setup Reagents 2. Add Reagents - Salicylaldehyde (1.0 eq.) - K₂CO₃ (2.5 eq.) - Acetonitrile Setup->Reagents Stir 3. Initial Stirring (15 min at RT) Reagents->Stir AddAlkylating 4. Add Alkylating Agent - 2-Chloroacetamide (1.1 eq.) Stir->AddAlkylating Heat 5. Heat to Reflux (e.g., ~82°C) AddAlkylating->Heat Monitor 6. Monitor by TLC Heat->Monitor Workup 7. Workup - Cool to RT - Filter solids - Aqueous Wash Monitor->Workup When complete Purify 8. Purification - Concentrate solvent - Column Chromatography or  Recrystallization Workup->Purify Analyze 9. Characterization (NMR, MS) Purify->Analyze

Caption: General experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) and a suitable volume of acetonitrile (to make a ~0.15 M solution with respect to the aldehyde).[4]

  • Initial Stirring: Stir the suspension vigorously at room temperature for 15 minutes. The mixture will typically turn yellow as the phenoxide forms.

  • Alkylating Agent Addition: Add 2-chloroacetamide (1.1 eq.) to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, eluting with a mixture like 30% ethyl acetate in hexanes. The reaction is complete when the salicylaldehyde spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the inorganic solids by filtration through a pad of celite, washing the filter cake with ethyl acetate.[5]

    • Combine the filtrates and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to yield pure this compound.

References

  • Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (n.d.). ResearchGate.
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]
  • Heravi, M. M., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (2014). Supplementary Information.
  • PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Chloroacetamide.
  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information.
  • Kelly, C. (2013). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider SyntheticPages, SP703. [Link]

Sources

Technical Support Center: Synthesis of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Formylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during the synthesis of this important compound. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis between salicylaldehyde and 2-chloroacetamide under basic conditions.

Q1: Why is the yield of my this compound unexpectedly low?

A1: Low yields can stem from several competing side reactions that consume your starting materials. The most probable causes are the Cannizzaro reaction of salicylaldehyde and hydrolysis of the product's acetamide group.

1. Cannizzaro Reaction of Salicylaldehyde:

Salicylaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[1][2] In this disproportionation reaction, two molecules of the aldehyde react to produce a primary alcohol (salicyl alcohol) and a carboxylic acid (salicylic acid).[3][4] This reaction directly consumes your salicylaldehyde, thereby reducing the potential yield of the desired product.

  • Mitigation Strategies:

    • Base Selection: Use a weaker base like potassium carbonate (K₂CO₃) instead of strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). While a base is necessary to deprotonate the phenolic hydroxyl group of salicylaldehyde to form the reactive phenoxide, strong bases aggressively promote the Cannizzaro reaction.[5]

    • Controlled Addition of Base: Add the base portion-wise to the reaction mixture to maintain a lower instantaneous concentration, which can help to suppress the bimolecular Cannizzaro reaction.

    • Temperature Control: Keep the reaction temperature as low as reasonably possible while still allowing the primary reaction to proceed. Higher temperatures can accelerate the Cannizzaro reaction.

2. Hydrolysis of the Acetamide Functional Group:

The product, this compound, contains an amide linkage that can be hydrolyzed under the basic reaction conditions, especially with prolonged reaction times or elevated temperatures.[6][7] This hydrolysis will yield 2-(2-formylphenoxy)acetic acid and ammonia, reducing the isolated yield of your target compound.[8]

  • Mitigation Strategies:

    • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting materials are consumed to avoid prolonged exposure of the product to basic conditions.

    • Temperature Management: Avoid excessive heating. The Williamson ether synthesis can often be conducted at moderate temperatures (50-100 °C).[9]

Q2: I've observed an unexpected byproduct with a similar polarity to my product in the TLC analysis. What could it be?

A2: An unexpected spot on your TLC plate could be an isomer resulting from C-alkylation instead of the desired O-alkylation, or it could be one of the byproducts from the Cannizzaro reaction.

1. C-alkylation vs. O-alkylation:

In the Williamson ether synthesis, the phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of isomeric byproducts where the acetamide group is attached to the benzene ring.[5] These isomers can have similar polarities, making them difficult to separate.

  • Troubleshooting and Prevention:

    • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) are commonly used and can favor O-alkylation.[9]

    • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

2. Cannizzaro Byproducts:

The salicylic acid and salicyl alcohol produced from the Cannizzaro reaction will appear as distinct spots on the TLC plate. Salicylic acid is quite polar, while salicyl alcohol is of intermediate polarity.

  • Identification: These byproducts can be identified by running authentic samples of salicylic acid and salicyl alcohol alongside your reaction mixture on the TLC plate.

Q3: My final product shows impurities in the NMR spectrum that I can't identify. What are the likely culprits?

A3: Unidentified peaks in your NMR spectrum could be due to residual starting materials, byproducts from side reactions, or impurities from your reagents.

Common Impurities and their Spectroscopic Signatures:

ImpurityLikely ¹H NMR SignalsMitigation Steps
Salicylaldehyde (Starting Material)Aldehydic proton (~9.9 ppm), phenolic proton (variable), aromatic protons.Ensure complete reaction by monitoring with TLC. Purify the product using column chromatography or recrystallization.
Salicylic Acid (from Cannizzaro)Carboxylic acid proton (>10 ppm), aromatic protons.Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities.
Salicyl Alcohol (from Cannizzaro)Benzylic protons (~4.7 ppm), hydroxyl protons (variable), aromatic protons.Purify via column chromatography.
2-(2-formylphenoxy)acetic acid (from hydrolysis)Carboxylic acid proton (>10 ppm), methylene protons, aromatic protons, aldehydic proton.Minimize reaction time and temperature. Purify by recrystallization or chromatography.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to minimize side reactions.

Materials:

  • Salicylaldehyde

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of salicylaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or at 60-70 °C (for DMF) and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.[10]

  • Filter off the inorganic salts and wash the solid with a small amount of acetone or DMF.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic route and the key side reactions.

Synthesis_Pathways Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide  + Base (e.g., K₂CO₃) Cannizzaro_Products Salicylic Acid + Salicyl Alcohol Salicylaldehyde->Cannizzaro_Products  + Strong Base (Cannizzaro Reaction) Chloroacetamide 2-Chloroacetamide Product This compound Chloroacetamide->Product  Williamson Ether Synthesis (SN2) Phenoxide->Product  Williamson Ether Synthesis (SN2) Hydrolysis_Product 2-(2-Formylphenoxy)acetic Acid Product->Hydrolysis_Product  + Base / H₂O (Hydrolysis)

Caption: Main synthesis and side reaction pathways.

Troubleshooting_Logic Start Low Yield or Impure Product Cause1 Cannizzaro Reaction? Start->Cause1 Cause2 Product Hydrolysis? Start->Cause2 Cause3 C-Alkylation? Start->Cause3 Sol1a Use weaker base (K₂CO₃) Cause1->Sol1a Yes Sol1b Lower reaction temperature Cause1->Sol1b Yes Sol2a Monitor reaction time (TLC) Cause2->Sol2a Yes Sol2b Avoid excessive heating Cause2->Sol2b Yes Sol3a Optimize solvent (e.g., DMF) Cause3->Sol3a Yes

Caption: A troubleshooting decision workflow.

References

  • SATHEE. Cannizzaro Reaction Mechanism.
  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?
  • YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|.
  • askIITians. (2020). Does salicylaldehyde react with NaOH to occure a self cannizzaro cond.
  • Wikipedia. Cannizzaro reaction.
  • ChemTalk. Williamson Ether Synthesis.
  • ChemicalBook. Salicylaldehyde | 90-02-8.
  • Wikipedia. Salicylaldehyde.
  • Williamson Ether Synthesis.
  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Chemistry Steps. Cannizzaro Reaction.
  • NIH. PubChem. Acetamide | CH3CONH2 | CID 178.
  • Arkivoc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • The Royal Society of Chemistry. Supplementary Information.
  • Benchchem. Synthesis and Therapeutic Applications of Phenoxy Acetamide Derivatives.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • NIH. PubChem. Salicylaldehyde | C7H6O2 | CID 6998.
  • Wikipedia. Williamson ether synthesis.
  • Bioencapsulation Research Group. (2009). Synthesis and evaluation of acetamide derivatives.
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.

Sources

Technical Support Center: Purification of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Formylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the highest purity for your compound.

Understanding the Molecule: Key Characteristics

This compound (C₉H₉NO₃) is a multifunctional compound featuring an amide, an aromatic ether, and an aldehyde group.[1][2][3] These functional groups dictate its solubility and behavior during purification. Recrystallization is the preferred method for purifying amides, as it can be highly effective without the significant product loss sometimes associated with chromatography.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO₃PubChem[1]
Molecular Weight 179.17 g/mol PubChem[1]
Appearance Typically a solidSigma-Aldrich[5]
Key Functional Groups Amide, Aromatic Aldehyde, EtherInferred from structure

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] For amides and aromatic compounds, polar solvents are often a good starting point.[4][7]

  • Primary Recommendations: Ethanol, Isopropanol, or Acetonitrile. Ethanol is often a successful choice for structurally related compounds.[8] Acetonitrile can also yield excellent results for amides.[4]

  • Mixed Solvent Systems: If a single solvent is not ideal, a binary system can be used. Common successful mixtures for polar compounds include ethanol/water, or ethyl acetate/hexane.[7][9] You would dissolve the compound in the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point), then reheat to clarify before cooling.

Q2: What are the most likely impurities I need to remove?

A2: Impurities typically stem from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Such as salicylaldehyde (2-hydroxybenzaldehyde) and 2-chloroacetamide.

  • Side-Products: Incomplete oxidation byproducts like aromatic ketones if the aldehyde was formed via oxidation.[10]

  • Reagents: Residual base (e.g., potassium carbonate) or other reagents from the synthesis.

Q3: My yield is very low. What are the common causes?

A3: A poor yield is a frequent issue in recrystallization.[11] The primary causes are:

  • Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor even after cooling.[11][12]

  • Premature crystallization: If crystals form during a hot filtration step, product is lost.

  • Excessive washing: Washing the final crystals with too much cold solvent can redissolve some of the product.[13]

Experimental Protocol: Recrystallization Workflow

This protocol provides a detailed methodology for the purification of this compound using a single-solvent system.

Materials:

  • Crude this compound

  • Chosen solvent (e.g., Ethanol, 95%)

  • Two Erlenmeyer flasks

  • Heating source (hot plate with stirring)

  • Watch glass

  • Buchner funnel, filter paper, and vacuum flask

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating and stirring. Add solvent in small portions until the solid just dissolves completely at or near the solvent's boiling point.[13] Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. To prevent premature crystallization, use a pre-warmed funnel and receiving flask and add a small excess of hot solvent before filtering.[14]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[14]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven.

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Optional C 3. Slow Cooling (Room Temperature) A->C If no filtration needed B->C D 4. Further Cooling (Ice Bath) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals (Ice-Cold Solvent) E->F G 7. Dry Purified Product F->G

Caption: Standard workflow for recrystallization.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a logical, problem-solving format.

G cluster_troubleshooting Troubleshooting Flowchart Start Problem Occurs During Cooling Q1 Did the product separate as a liquid/oil? Start->Q1 S1 Issue: 'Oiling Out' Q1->S1 Yes Q2 Did no crystals form in the cold solution? Q1->Q2 No A1 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool very slowly. S1->A1 S2 Issue: Supersaturation or Excess Solvent Q2->S2 Yes Q3 Is the final product impure or discolored? Q2->Q3 No A2 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off some solvent & re-cool. S2->A2 S3 Issue: Impurities Trapped or Ineffective Solvent Q3->S3 Yes A3 1. Ensure slow cooling. 2. Re-crystallize, possibly with a different solvent. 3. Consider charcoal treatment. S3->A3

Caption: A decision tree for common recrystallization problems.

In-Depth Troubleshooting Scenarios
  • Problem 1: The Compound "Oils Out" Instead of Forming Crystals.

    • Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also happen if the compound is significantly impure.[12]

    • Solution:

      • Re-heat the flask to re-dissolve the oil.[12]

      • Add a small amount of additional hot solvent to lower the saturation point.

      • Allow the solution to cool much more slowly. Insulating the flask can help achieve this.[8][12]

  • Problem 2: No Crystals Form, Even After Cooling in an Ice Bath.

    • Cause: This is typically due to one of two issues: too much solvent was used, or the solution is supersaturated and requires a nucleation site to begin crystallization.[11][12]

    • Solution:

      • Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod.[11][15] The microscopic scratches provide a surface for crystal growth.

      • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution.[11]

      • Reduce Solvent Volume: If nucleation techniques fail, it is likely too much solvent was added. Gently boil the solution to evaporate some of the solvent, then attempt to cool it again.[11][12]

  • Problem 3: The Final Product is Still Impure (e.g., has a low or broad melting point).

    • Cause: This can happen if the cooling was too rapid, trapping impurities within the crystal lattice, or if the chosen solvent is not effective at separating the compound from a specific impurity.

    • Solution:

      • Perform a Second Recrystallization: Re-purifying the crystals a second time often removes stubborn impurities.

      • Change the Solvent System: An impurity that is co-crystallizing in one solvent may be soluble in another. Try a different recommended solvent or a mixed-solvent system.

      • Use Activated Charcoal: If the impurity is colored, add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored compounds. Use sparingly, as it can also adsorb your product.

References

  • ResearchGate. (2020).
  • University of York, Department of Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • University of California, Los Angeles.
  • University of Rochester, Department of Chemistry.
  • Wellesley College.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
  • Unknown Source.
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Technical Support Center: Synthesis of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(2-Formylphenoxy)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis and ensure the highest purity of your final product. Our approach is grounded in mechanistic understanding and practical, field-tested experience.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the phenoxide ion of salicylaldehyde on 2-chloroacetamide.[1] While straightforward in principle, this reaction is often accompanied by the formation of several impurities that can complicate purification and compromise the integrity of the final product.

This guide will address the identification and removal of these impurities through robust purification protocols, ensuring you can achieve a high-purity final product consistently.

Visualizing the Synthesis and Impurity Formation

To better understand the process, let's visualize the intended reaction and the potential side reactions that lead to common impurities.

G cluster_0 Main Reaction: Williamson Ether Synthesis cluster_1 Potential Impurities & Side Reactions Salicylaldehyde Salicylaldehyde Phenoxide Ion Phenoxide Ion Salicylaldehyde->Phenoxide Ion Deprotonation Self-Condensation Product Salicylaldehyde Self-Condensation (e.g., Aldol) Salicylaldehyde->Self-Condensation Product Base-catalyzed Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Phenoxide Ion This compound This compound Phenoxide Ion->this compound SN2 Attack 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->this compound Hydrolysis Product 2-(2-Formylphenoxy)acetic acid This compound->Hydrolysis Product Hydrolysis of amide Unreacted Salicylaldehyde Unreacted Salicylaldehyde Unreacted 2-Chloroacetamide Unreacted 2-Chloroacetamide

Caption: Synthetic pathway for this compound and sources of common impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis and purification, presented in a question-and-answer format.

Question 1: My crude product is a sticky oil instead of a solid. What should I do?

This is a common issue and usually indicates the presence of significant impurities that are depressing the melting point of your product.

  • Probable Cause: The most likely culprits are unreacted salicylaldehyde, which is a liquid at room temperature, and residual solvent. Self-condensation products of salicylaldehyde can also contribute to the oily nature of the crude product.[2][3]

  • Solution Workflow:

    • Initial Wash: Begin by triturating the oil with a solvent in which your desired product has low solubility, but the impurities are soluble. A cold diethyl ether or a hexane/ethyl acetate mixture is a good starting point. This will often remove a significant portion of the unreacted salicylaldehyde.

    • Aqueous Wash: If the oil persists, dissolve it in a suitable organic solvent like ethyl acetate and perform an aqueous wash. A wash with a saturated sodium bisulfite solution can be particularly effective at removing residual aldehyde impurities by forming a water-soluble adduct.[4][5][6] Follow this with a wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Re-precipitation/Crystallization: After drying the organic layer, concentrate it under reduced pressure. Attempt to induce crystallization by adding a small amount of a non-polar solvent (like hexane) to the concentrated solution and scratching the side of the flask with a glass rod.

Question 2: After purification, my NMR spectrum still shows a peak for an aldehyde proton around 9.9 ppm, but it's not my product's aldehyde. What is this impurity?

This indicates the presence of unreacted salicylaldehyde. While the product, this compound, also has an aldehyde proton, its chemical shift will be distinct from that of salicylaldehyde.

  • Probable Cause: Incomplete reaction or inefficient removal of salicylaldehyde during the work-up.

  • Solution:

    • Column Chromatography: This is a highly effective method for separating aldehydes.[4][7] A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will allow for the separation of the less polar salicylaldehyde from the more polar product. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).[7][8]

    • Bisulfite Extraction: For a non-chromatographic approach, you can perform a bisulfite extraction as mentioned previously.[5][6] Dissolve the impure product in a suitable solvent and wash with a saturated sodium bisulfite solution. The aldehyde impurity will be pulled into the aqueous layer as a charged adduct.[5][6] The desired product will remain in the organic layer.

Question 3: My final product has a low melting point and a broad melting range. How can I improve its purity?

A low and broad melting point is a classic sign of an impure compound.[9]

  • Probable Cause: Co-precipitation of impurities during crystallization, trapped solvent, or the presence of multiple, closely related compounds.

  • Solution: Recrystallization

    • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold, while the impurities should remain soluble at all temperatures. For compounds similar to this compound, ethanol or an ethanol/water mixture can be a good starting point.[9]

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. If there are any insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slower cooling generally results in larger, purer crystals.[9]

    • Washing and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly under vacuum to remove any residual solvent.

Detailed Purification Protocols

Here are step-by-step protocols for the most common purification techniques for this compound.

Protocol 1: Recrystallization

Objective: To purify the crude solid product by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and swirl to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to decolorize it. Perform a hot filtration to remove the charcoal.

  • To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography

Objective: To separate the product from unreacted starting materials and non-polar by-products.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[8]

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve a small amount of the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the packed column.

  • Begin eluting the column with a low-polarity solvent mixture, such as 95:5 hexane:ethyl acetate.

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow Diagram

G Crude Product Crude Product Is it an oil? Is it an oil? Crude Product->Is it an oil? Triturate with Et2O/Hexane Triturate with Et2O/Hexane Is it an oil?->Triturate with Et2O/Hexane Yes Recrystallization Recrystallization Is it an oil?->Recrystallization No Aqueous Wash (Bisulfite/Bicarb) Aqueous Wash (Bisulfite/Bicarb) Triturate with Et2O/Hexane->Aqueous Wash (Bisulfite/Bicarb) Is it a solid? Is it a solid? Aqueous Wash (Bisulfite/Bicarb)->Is it a solid? Is it a solid?->Recrystallization Yes Check Purity (TLC, MP, NMR) Check Purity (TLC, MP, NMR) Recrystallization->Check Purity (TLC, MP, NMR) Is it pure? Is it pure? Check Purity (TLC, MP, NMR)->Is it pure? Column Chromatography Column Chromatography Is it pure?->Column Chromatography No Final Pure Product Final Pure Product Is it pure?->Final Pure Product Yes Column Chromatography->Check Purity (TLC, MP, NMR)

Caption: Decision workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the synthesis of this compound? The base, typically a weak base like potassium carbonate (K₂CO₃), is crucial for deprotonating the hydroxyl group of salicylaldehyde to form the more nucleophilic phenoxide ion.[1] This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide in an SN2 reaction.[10][11]

Q2: Can I use a stronger base like sodium hydride (NaH)? While NaH is a strong base that will effectively deprotonate the phenol, it may also promote side reactions.[10][12] For instance, it could deprotonate the amide proton of 2-chloroacetamide or the product, leading to undesired reactions. A weaker base like K₂CO₃ is generally sufficient and provides better control over the reaction.

Q3: My reaction seems to have stalled. What could be the issue? Several factors could contribute to a stalled reaction:

  • Insufficient Base: Ensure you have used a sufficient molar excess of the base to drive the deprotonation of salicylaldehyde.

  • Poor Solvent: The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 reaction.[1] Using a protic solvent could solvate the nucleophile and hinder the reaction.

  • Low Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 50-60 °C) can increase the reaction rate.

Q4: Are there any potential issues with the stability of 2-chloroacetamide? 2-chloroacetamide is an alkylating agent and should be handled with care.[13][14] It can be sensitive to light and moisture.[14] It is also possible for it to undergo self-reaction or hydrolysis under certain conditions, although this is less common under the typical basic conditions of the Williamson ether synthesis.

Q5: What analytical techniques are best for confirming the purity of my final product? A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): To quickly assess the number of components in your sample.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and help identify any impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (aldehyde, amide, ether).

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.[8]

Quantitative Data Summary

PropertyThis compoundSalicylaldehyde2-Chloroacetamide
Molecular Weight 179.17 g/mol [15][]122.12 g/mol 93.51 g/mol [14]
Physical State SolidOily liquidSolid
Boiling Point N/A197 °C225 °C
Melting Point ~130-135 °C (Varies)-7 °C121 °C

References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column?[Link]
  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
  • The Royal Society of Chemistry. (2014).
  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
  • ResearchGate. (2021).
  • PubChem. This compound. [Link]
  • PubChem. 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. [Link]
  • National Institutes of Health. (2021).
  • PubChemLite. This compound (C9H9NO3). [Link]
  • National Institutes of Health. (2017).
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • Wordpress. (2025). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
  • TALENTA Publisher - Universitas Sumatera Utara. (2018). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)
  • National Institutes of Health. (2017). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
  • Google Patents. Process for the manufacture of acetamide.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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  • National Institutes of Health. (2020). Novel synthesis of oxoacetamides via reaction of salicylaldehyde and isocyanide under mild reaction condition. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Google Patents. Hydrolysis of acetonitrile to acetamide.
  • National Institutes of Health. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces. [Link]
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Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis of Phenoxyacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis, specifically tailored for the preparation of phenoxyacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this crucial synthetic step. Our focus is on explaining the causality behind experimental outcomes to empower you to optimize your reactions effectively.

The synthesis of phenoxyacetamides via the Williamson ether synthesis is a cornerstone reaction, typically involving the coupling of a substituted phenol with an N-substituted 2-chloroacetamide.[1] While robust, the reaction is sensitive to several variables that can lead to frustratingly low yields. This guide addresses the most common pitfalls in a direct question-and-answer format.

Section 1: Foundational Issues & Reaction Failure

This section addresses scenarios where the reaction fails to initiate or proceed, resulting in the recovery of starting materials.

FAQ 1.1: I ran the reaction, but my analysis (TLC, LC-MS) shows only unreacted phenol and chloroacetamide. What went wrong?

This is a classic symptom of reaction failure, which almost always points to a problem with the initial, crucial deprotonation step. The Williamson ether synthesis is an SN2 reaction where a nucleophilic phenoxide attacks the electrophilic alkyl halide.[2][3] If the phenoxide is not formed, the reaction cannot begin.

Core Causality: Insufficient Deprotonation

The key is that the phenol must be converted to its conjugate base, the phenoxide ion, to become a potent nucleophile.[4] If you only recover starting materials, your base was likely not strong enough to deprotonate the phenol effectively.

Troubleshooting Steps:

  • Evaluate Your Base Choice: Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols, but their acidity can vary widely based on substituents. Your base must be strong enough for your specific phenol.[5]

    • For electron-rich or standard phenols: Weak inorganic bases like potassium carbonate (K₂CO₃) are often the first choice as they are mild and minimize side reactions.[1][5]

    • For electron-deficient or less acidic phenols: A stronger base like sodium hydroxide (NaOH) may be required for complete deprotonation.[5][6]

    • For particularly difficult substrates: A very strong base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[3][5] However, NaH is moisture-sensitive and can increase side reactions, so it should be used with caution under anhydrous conditions.[3][5]

  • Confirm Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. For weaker bases like K₂CO₃, it is common practice to use a slight excess (e.g., 1.5 equivalents) to drive the equilibrium towards the phenoxide.[1]

Section 2: Optimizing for Higher Yield

This section focuses on scenarios where the reaction works but provides an unsatisfactory yield of the desired phenoxyacetamide.

FAQ 2.1: My reaction works, but the yield is consistently low (<50%). What are the most common culprits?

Low yields are often a result of a combination of factors, including incomplete reaction, suboptimal conditions, or competing side reactions.[7][8]

Primary Causes of Low Yield:

  • Incomplete Reaction: Insufficient reaction time or temperature can prevent the reaction from reaching completion.[2][7]

  • Side Reactions: The most common side reaction is the E2 elimination of the chloroacetamide, especially if the reaction is run at too high a temperature.[7][9]

  • Sub-optimal Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic or apolar solvents can slow the reaction rate significantly.[2][7]

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning alkylation can occur on the aromatic ring instead of the desired oxygen atom.[2][9]

Below is a troubleshooting workflow to diagnose and solve low-yield issues.

G start Low Yield Observed q1 Is unreacted starting material present? start->q1 sol1 Incomplete Reaction - Increase temperature/time - Use stronger base - Switch to polar aprotic solvent q1->sol1 Yes q2 Are alkene byproducts detected (E2)? q1->q2 No end Yield Optimized sol1->end sol2 Competing Elimination - Lower reaction temperature - Ensure primary halide is used q2->sol2 Yes q3 Are isomers present (C-Alkylation)? q2->q3 No sol2->end sol3 Favor O-Alkylation - Use polar aprotic solvent (DMF, DMSO) q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for low conversion rates.

FAQ 2.2: How do I select the optimal base, solvent, and temperature?

These three parameters are interconnected and crucial for success.

1. Base Selection: The choice of base is dictated by the phenol's acidity.

BaseTypepKa of Conj. AcidSuitable ForNotes
K₂CO₃ Weak~10.3Electron-deficient phenols (e.g., nitrophenols) or standard phenols. A good starting point.[5][10]Mild, inexpensive, and easy to handle. Often requires slight excess.
NaOH/KOH Strong~15.7Most phenols, including less acidic ones.[5][6]Effective and inexpensive. Can introduce water, which may be undesirable.
NaH Very Strong~35All phenols, especially when other bases fail or for less reactive alkylating agents.[3][5]Irreversible deprotonation. Must be used under strictly anhydrous conditions. Generates H₂ gas.

2. Solvent Selection: The Williamson ether synthesis is a classic SN2 reaction, which is heavily favored by polar aprotic solvents .[8][9]

  • Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices.[2][9] They solvate the cation (e.g., K⁺, Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic, accelerating the reaction.[8]

  • Avoid: Protic solvents (water, ethanol, methanol) can hydrogen-bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[2][7] Apolar solvents are generally poor choices as the ionic phenoxide salt has low solubility in them.

3. Temperature Control: Reaction rates are typically conducted between 50-100 °C.[2][5]

  • Higher Temperature: Increases the reaction rate but also disproportionately favors the competing E2 elimination pathway, which has a higher activation energy.[9] This is a common cause of low yields when trying to "push" a slow reaction.

  • Lower Temperature: Favors the desired SN2 substitution reaction over elimination.[9] If you observe alkene byproducts, lowering the temperature is the most effective first step.

Section 3: Purity, Side Reactions, and Work-up
FAQ 3.1: My product is contaminated with an isomer. How do I prevent C-alkylation?

The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the electron-rich aromatic ring (typically at the ortho and para positions).[2][9] While O-alkylation is desired, C-alkylation can become a significant side reaction.

Caption: O- vs. C-Alkylation pathways for a phenoxide ion.

How to Favor O-Alkylation: The key is solvent choice. Polar aprotic solvents like DMF and DMSO strongly favor O-alkylation .[9] These solvents effectively solvate the counter-ion (Na⁺ or K⁺), leaving a highly reactive "free" phenoxide ion where the negative charge is concentrated on the more electronegative oxygen atom, making it the primary site of attack.

FAQ 3.2: I'm losing product during the aqueous work-up. What are some best practices?

Phenoxyacetamides, and especially their carboxylic acid analogues (if the starting material is chloroacetic acid), can have tricky solubility profiles.

Troubleshooting Work-up:

  • Check the pH: Before extraction, ensure the aqueous layer's pH is correctly adjusted. If your product has a free carboxylic acid group, you must acidify the solution (e.g., with 6M HCl) to a pH of ~2 to protonate the carboxylate and make it soluble in the organic extraction solvent.[6] Conversely, unreacted phenol is acidic and can be removed from the organic layer by washing with a basic solution (e.g., 5% NaOH or saturated sodium bicarbonate).[6][10]

  • Emulsion Formation: Emulsions are common during extractions. To break them, try adding brine (saturated NaCl solution) or letting the separatory funnel stand for a longer period.

  • Product Precipitation: If your product is a solid, it may precipitate at the interface between the aqueous and organic layers during work-up.[6] If this occurs, you may need to add more of both organic solvent and water to redissolve the material fully into the two distinct layers before separation.[6]

Section 4: Advanced Protocols & Optimization
FAQ 4.1: My reaction is slow, and my substrates are poorly soluble. When should I use a Phase Transfer Catalyst?

Phase Transfer Catalysis (PTC) is an excellent technique when dealing with reactants that are soluble in two different immiscible phases, such as an aqueous solution of NaOH and an organic solution of the phenol and chloroacetamide.[7][11] It is a powerful tool in green chemistry as it can eliminate the need for anhydrous organic solvents.[11]

How it Works: A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), shuttles the phenoxide anion from the aqueous phase (where it's formed) into the organic phase.[7][11] This brings the nucleophile into direct contact with the alkyl halide, dramatically accelerating the reaction.

Consider using PTC when:

  • You want to use an inexpensive base like NaOH or KOH in an aqueous solution.

  • Your organic substrates have low solubility in water.

  • You wish to avoid anhydrous polar aprotic solvents like DMF or DMSO.

Protocol 4.1: General Protocol for Williamson Ether Synthesis using Phase Transfer Catalysis

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a round-bottom flask, combine the phenol (1 equiv.), the N-substituted-2-chloroacetamide (1 equiv.), and an organic solvent like toluene.[7]

  • Add Base and Catalyst: Add a concentrated aqueous solution of NaOH (e.g., 50% w/v, 2-3 equiv.) and a catalytic amount of a phase transfer catalyst (e.g., TBAB, 5-10 mol%).[7]

  • Reaction: Stir the biphasic mixture vigorously and heat to reflux (typically 80-110 °C depending on the solvent). Vigorous stirring is essential to maximize the surface area between the two phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture, separate the aqueous and organic layers. Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).[7]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[7]

References
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem Technical Support.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem Technical Support.
  • University of Arizona. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry.
  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem Technical Support.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • University of Colorado Denver. (n.d.). Williamson Ether Synthesis.
  • Crawford, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low conversion rates in Williamson ether synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Reducing reaction time for the synthesis of Phenoxyacetic Acid derivatives. BenchChem Technical Support.
  • JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide. BenchChem Technical Support.

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Byproduct identification in 2-(2-Formylphenoxy)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Formylphenoxy)acetamide Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating the formation of common byproducts. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis and workup of this compound. The standard synthetic route is a Williamson ether synthesis, typically involving the reaction of salicylaldehyde with 2-chloroacetamide in the presence of a base like potassium carbonate (K₂CO₃)[1][2].

Q1: My post-reaction TLC and LC-MS analyses show multiple spots/peaks. What are the likely identities of these impurities?

A: The presence of multiple species is a common issue. Beyond your target product (m/z = 180.06 for [M+H]⁺), the most frequent impurities are unreacted starting materials and products from simple side reactions.

  • Unreacted Salicylaldehyde (MW: 122.12): Often the most prominent byproduct if the reaction has not gone to completion. This can be due to insufficient base, low reaction temperature, or a short reaction time.

  • Unreacted 2-Chloroacetamide (MW: 93.51): Its presence indicates that the reaction conditions were not sufficient to drive the alkylation forward. It is highly water-soluble and may be removed during an aqueous workup[3].

  • Hydrolysis Products:

    • 2-Hydroxyacetamide (MW: 75.07): Formed from the hydrolysis of 2-chloroacetamide under basic conditions, especially if excess water is present.

    • 2-(2-Formylphenoxy)acetic acid (MW: 180.16): This results from the hydrolysis of the product's amide group. This is more likely to occur during a harsh acidic or basic workup rather than during the primary reaction.

Methodology for identification involves comparing retention times (HPLC) and mass-to-charge ratios (MS) with authentic standards of the starting materials.[4]

Q2: My ¹H NMR spectrum is complex, with unexpected singlets and aromatic signals. How can I assign these peaks to specific byproducts?

A: A well-resolved ¹H NMR spectrum is your most powerful tool for structural confirmation. Here’s how to dissect it:

  • Target Product Signals:

    • Aldehyde Proton (CHO): A sharp singlet between δ 9.8-10.5 ppm.

    • Methylene Protons (O-CH₂-C=O): A sharp singlet around δ 4.7-4.9 ppm.

    • Amide Protons (NH₂): Two broad singlets, typically between δ 7.0-8.5 ppm, which can exchange with D₂O.

    • Aromatic Protons: A complex multiplet pattern between δ 6.9-7.9 ppm.

  • Byproduct Signals to Watch For:

    • Salicylaldehyde: A characteristic aldehyde proton singlet (~δ 9.88 ppm) and a phenolic hydroxyl (OH) singlet at ~δ 11.0 ppm (can be broad).

    • 2-(2-Formylphenoxy)acetic acid: The O-CH₂ singlet will still be present, but the amide protons will be replaced by a broad carboxylic acid (COOH) proton signal, typically >δ 10 ppm.

    • C-Alkylated Isomer: While O-alkylation is electronically favored, trace amounts of C-alkylation on the aromatic ring can occur. This would result in a loss of one aromatic proton signal and a more complex aliphatic region. This is generally a minor pathway in Williamson ether syntheses of phenols[1].

Q3: My mass spectrum shows a significant peak at [M+16]⁺. What is this species?

A: A mass increase of 16 amu almost always corresponds to an oxidation event. In this reaction, the aldehyde group of your product is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures or during workup.

  • Byproduct Identity: 2-(2-Carboxyphenoxy)acetamide (MW: 195.17).

  • Causality: The formyl group (-CHO) can be oxidized to a carboxylic acid group (-COOH). This can be exacerbated by certain impurities or oxidative conditions.

  • Prevention: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents and avoid unnecessarily long reaction times at high temperatures.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical parameters for minimizing byproduct formation in this synthesis?

The success of the Williamson ether synthesis hinges on balancing the reactivity of the nucleophile and electrophile.

  • Choice and Stoichiometry of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol of salicylaldehyde to form the reactive phenoxide but not so strong as to promote significant side reactions. Use of 1.5-2.0 equivalents is recommended to ensure complete deprotonation.

  • Temperature Control: The reaction is typically run at a moderately elevated temperature (e.g., 60-80 °C in DMF or acetone). Excessively high temperatures (>100 °C) can lead to the decomposition of solvents like DMF and promote the formation of undesired side products[5].

  • Solvent Purity: Use a dry, polar aprotic solvent (e.g., DMF, acetonitrile, or acetone). The presence of water can lead to the hydrolysis of 2-chloroacetamide[3].

FAQ 2: What is the recommended method for purifying the crude this compound?

Purification strategy depends on the scale and the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean (>85% purity), recrystallization is an effective method. A common solvent system is ethanol/water or ethyl acetate/hexane. This is excellent for removing trace starting materials and some polar byproducts.

  • Silica Gel Chromatography: This is the most robust method for separating a complex mixture of byproducts. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will effectively separate the non-polar starting materials from the more polar product and highly polar byproducts like hydrolyzed acids.[6]

Visualizing the Reaction and Byproduct Pathways

Synthesis_Pathway cluster_reactants Reactants SAL Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide (Nucleophile) SAL->Phenoxide Deprotonation CA 2-Chloroacetamide Product This compound (Target Product) CA->Product SN2 Attack (Williamson Ether Synthesis) Base K₂CO₃ (Base) in DMF Phenoxide->Product SN2 Attack (Williamson Ether Synthesis)

Byproduct_Formation cluster_byproducts Potential Byproducts CA 2-Chloroacetamide Hydrolysis_CA 2-Hydroxyacetamide CA->Hydrolysis_CA Hydrolysis Product Target Product Hydrolysis_Product 2-(2-Formylphenoxy)acetic acid Product->Hydrolysis_Product Amide Hydrolysis (Workup) Oxidation_Product 2-(2-Carboxyphenoxy)acetamide Product->Oxidation_Product Aldehyde Oxidation Water H₂O (Trace) Base Base (e.g., K₂CO₃) Oxidation [O] (Air/Heat)

Data Summary: Byproduct Analytical Signatures

The table below summarizes key data to aid in the identification of potential byproducts via mass spectrometry and ¹H NMR.

Compound NameMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Differentiating ¹H NMR Signals (ppm)
This compound (Product) 179.17[7]180.07~10.2 (s, 1H, CHO) , ~4.8 (s, 2H, OCH₂) , Broad NH₂
Salicylaldehyde (Starting Material)122.12123.04~9.8 (s, 1H, CHO), ~11.0 (br s, 1H, OH)
2-Chloroacetamide (Starting Material)93.5194.01~4.2 (s, 2H, ClCH₂), Broad NH₂
2-(2-Formylphenoxy)acetic acid180.16181.05~10.2 (s, 1H, CHO), ~4.9 (s, 2H, OCH₂), >10 (br s, 1H, COOH)
2-(2-Carboxyphenoxy)acetamide195.17196.06(CHO signal absent) , ~4.7 (s, 2H, OCH₂), >10 (br s, 1H, COOH)

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS Analysis
  • Sample Preparation: Accurately weigh ~1 mg of the crude reaction mixture into a 2 mL HPLC vial.

  • Dissolution: Add 1 mL of a 1:1 mixture of acetonitrile and water. Vortex thoroughly to ensure complete dissolution.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This will generate [M+H]⁺ and [M+Na]⁺ ions[4].

    • Scan Range: 100-500 m/z.

    • Analysis: Extract ion chromatograms for the expected m/z values of the product and all potential byproducts listed in the table above.

Protocol 2: ¹H NMR Analysis for Byproduct Identification
  • Sample Preparation: Dissolve 5-10 mg of the crude product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is preferred over CDCl₃ as it effectively dissolves all potential components, including the more polar acids and amides, and it does not obscure the aromatic region. The amide and acid protons are also clearly visible and do not exchange as rapidly as they would in D₂O.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio for minor components.

  • Interpretation:

    • Confirm Product: Identify the key singlets for the aldehyde proton (~10.2 ppm) and the methylene protons (~4.8 ppm).

    • Quantify Impurities: Integrate the area of a characteristic peak for each species (e.g., the aldehyde proton of salicylaldehyde at ~9.8 ppm) against a characteristic peak of the product (e.g., the methylene protons). This provides a molar ratio of the components in the mixture.

    • D₂O Shake: To confirm NH and OH protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals for NH₂, OH, and COOH protons will diminish or disappear.

References

  • PubChem. This compound.
  • The Royal Society of Chemistry.
  • PubChem. 2-(4-Formylphenoxy)acetamide.
  • PubMed Central.
  • PubChem. 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide.
  • Organic Syntheses. Procedure for a related synthesis using 2-chloroacetamide. [Link]
  • PubChemLite. This compound (C9H9NO3). [Link]
  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
  • ACS Omega.
  • PubMed Central.
  • PubChem. Chloroacetamide.

Sources

Technical Support Center: Purification of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 11, 2026

Introduction

Welcome to the technical support guide for 2-(2-Formylphenoxy)acetamide. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving high purity. The synthesis of this compound, typically achieved via a Williamson ether synthesis, is a robust reaction. However, like any multi-component organic reaction, it is prone to the presence of unreacted starting materials and side products that can complicate downstream applications.

This guide provides a structured, in-depth approach to troubleshooting common purity issues. It is organized into a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles to ensure you can confidently diagnose and resolve purification challenges in your laboratory.

Troubleshooting Guide: Common Purity Issues

Frequently Asked Questions (FAQs)

Stability issues of 2-(2-Formylphenoxy)acetamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Formylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Drawing upon established principles of organic chemistry and pharmaceutical stability testing, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction to the Stability Profile of this compound

This compound possesses two key functional groups that dictate its stability in solution: an acetamide moiety and an aromatic aldehyde (formyl group). Both groups are susceptible to degradation under common experimental conditions. The primary degradation pathway of concern is the hydrolysis of the acetamide bond, which can be catalyzed by both acidic and basic conditions.[1][2] Additionally, the aldehyde group can be prone to oxidation. A unique structural feature of this molecule is the ortho positioning of the formyl group relative to the phenoxyacetamide side chain, which may lead to intramolecular catalysis, potentially accelerating the hydrolysis of the amide bond through neighboring group participation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main anticipated degradation pathways are:

  • Hydrolysis of the Acetamide Bond: This is a major concern and can occur under both acidic and basic conditions, leading to the cleavage of the amide bond to form 2-formylphenol and acetamide, or further to acetic acid and ammonia.[1][3][4][5][6]

  • Oxidation of the Aldehyde Group: The formyl group can be oxidized to a carboxylic acid, forming 2-(carboxyphenoxy)acetamide, especially in the presence of oxidizing agents or prolonged exposure to air.

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, stock solutions should be prepared in a non-polar, aprotic solvent like anhydrous DMSO or acetonitrile. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials, protected from light and moisture. Avoid using aqueous buffers for long-term storage.

Q3: At what pH is this compound most stable?

A3: While specific data for this compound is not available, amides are generally most stable in the neutral pH range (approximately pH 6-8). Both strongly acidic and strongly basic conditions are expected to catalyze hydrolysis.[1][4][5][6] It is crucial to perform pH-dependent stability studies to determine the optimal pH range for your specific application.

Q4: Can the ortho-formyl group affect the stability of the acetamide bond?

A4: Yes, it is chemically plausible. The close proximity of the aldehyde group to the acetamide side chain could allow for intramolecular catalysis, also known as neighboring group participation.[1][2][3] The aldehyde can be hydrated in aqueous solution, and the resulting geminal diol could act as an internal nucleophile, attacking the amide's carbonyl carbon and accelerating hydrolysis. This would be a significant factor in the compound's stability profile.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Loss of compound activity or concentration over time in aqueous buffer. Hydrolysis of the acetamide bond. This is the most likely cause, especially if the buffer is acidic or basic.1. Confirm Degradation: Use a stability-indicating HPLC method (see protocol below) to analyze your sample over time. Look for a decrease in the parent compound peak area and the appearance of new peaks corresponding to degradation products.2. Optimize pH: Determine the pH at which your compound is most stable by conducting a short-term stability study across a range of pH values (e.g., pH 3, 5, 7, 9).3. Minimize Time in Aqueous Solution: Prepare your final dilutions in the aqueous buffer immediately before use.4. Control Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
Appearance of an unexpected, more polar peak in HPLC analysis. Oxidation of the aldehyde group. This can occur due to dissolved oxygen, peroxides in solvents, or exposure to light.1. Identify the Degradant: Use LC-MS to determine the mass of the new peak. An increase of 16 amu (the mass of an oxygen atom) would suggest oxidation of the aldehyde to a carboxylic acid.2. Use High-Purity Solvents: Ensure your solvents are fresh and free of peroxides.3. Degas Buffers: Sparge aqueous buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.4. Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil.
Variable results between experiments. Inconsistent solution preparation and storage. Minor variations in pH, temperature, or storage time can lead to different levels of degradation.1. Standardize Protocols: Ensure that all experimental parameters, including solvent, pH, temperature, and incubation times, are consistent.2. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for each experiment to avoid variability from stored stock solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[7][8]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Stress Conditions (as per ICH Q1A guidelines): [1][2][3][9][10]

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 M HCl.

    • Incubate at 60°C and collect samples at 2, 4, 8, and 24 hours.

    • Neutralize samples with an equal amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the compound and dilute with 0.1 M NaOH.

    • Incubate at room temperature and collect samples at various time points.

    • Neutralize samples with an equal amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound and treat with a 3% solution of hydrogen peroxide.

    • Keep at room temperature and collect samples at different intervals.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to 80°C in an oven.

    • Analyze samples at set intervals.

  • Photolytic Degradation:

    • Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis: Analyze all stressed samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products.[10][11][12][13][14]

Objective: To develop an HPLC method that separates this compound from its potential degradation products.

Methodology:

  • Initial Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by a UV scan of the parent compound (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient, pH of the mobile phase, and column temperature to achieve baseline separation of the parent peak from all degradation peaks. A "Quality by Design" (QbD) approach can be used for systematic optimization.[11]

  • Validation:

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathways

G parent This compound acid_hydrolysis Acid Hydrolysis (H+/H2O) parent->acid_hydrolysis base_hydrolysis Base Hydrolysis (OH-/H2O) parent->base_hydrolysis oxidation Oxidation ([O]) parent->oxidation hydrolysis_product 2-Formylphenol + Acetic Acid + Ammonia acid_hydrolysis->hydrolysis_product base_hydrolysis->hydrolysis_product oxidation_product 2-(Carboxyphenoxy)acetamide oxidation->oxidation_product

Caption: Primary degradation pathways of this compound.

Workflow for Investigating Solution Stability

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_eval Evaluation prep_sol Prepare Solution in Test Buffer/Solvent incubate Incubate at Desired Temperature(s) prep_sol->incubate sample Sample at Multiple Time Points (t=0, 2, 4, 8, 24h) incubate->sample hplc Analyze via Stability- Indicating HPLC sample->hplc lcms Identify Degradants (LC-MS/MS) hplc->lcms quantify Quantify Parent Compound & Degradants lcms->quantify pathway Propose Degradation Pathway & Rate quantify->pathway

Caption: Experimental workflow for assessing the stability of this compound.

References

  • Walder, J. A., Johnson, R. S., & Klotz, I. M. (1978). Neighboring-group participation of aldehydes and ketones in ester hydrolysis. Mechanism of hydrolysis of O-acetylsalicylaldehyde. Journal of the American Chemical Society, 100(16), 5156–5159. [Link]
  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
  • Chem-Station Int. Ed. (2016).
  • Khan Academy. (n.d.).
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating HPLC methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
  • Alsante, K. M., et al. (2011). Quality by design (QbD) based development of a stability indicating HPLC method for drug and impurities. Journal of Chromatographic Science, 49(6), 439-447. [Link]
  • Jahn, M. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • International Journal of Pharmaceutical Sciences and Medicine. (2022).
  • International Journal of Trend in Scientific Research and Development. (2018). Stability Indicating HPLC Method Development –A Review. [Link]
  • Dalal Institute. (n.d.). Anchimeric Assistance. [Link]
  • International Research Journal of Pharmaceutical and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review. [Link]
  • ResearchGate. (2014).
  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

Sources

Technical Support Center: Degradation of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(2-Formylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. As there is limited specific literature for this compound, this document synthesizes foundational principles of organic chemistry with industry-standard stability testing protocols to provide a robust framework for your experimental work. Our goal is to empower you to anticipate, identify, and troubleshoot degradation-related issues, ensuring the integrity of your research.

Section 1: Understanding the Degradation Profile

The molecular structure of this compound contains three key functional groups susceptible to degradation: an aromatic aldehyde (formyl group) , an ether linkage , and a primary amide . The interplay of these groups dictates the compound's stability under various environmental conditions. Understanding these potential liabilities is the first step in designing stable formulations and robust analytical methods.

The primary degradation pathways, predictable from its structure, are hydrolysis, oxidation, and photodegradation. These pathways can lead to the formation of specific impurities that may alter the compound's efficacy, safety, or physical properties.

Degradation Pathways of this compound Parent This compound Hydrolysis_Product 2-(2-Formylphenoxy)acetic acid (Amide Hydrolysis) Parent->Hydrolysis_Product  Acid/Base (H₂O) Oxidation_Product 2-(Carboxyphenoxy)acetamide (Aldehyde Oxidation) Parent->Oxidation_Product  [O] (e.g., H₂O₂, Air) Photo_Products Radical Intermediates & Complex Products (Photodegradation) Parent->Photo_Products  hν (UV/Vis Light) Ether_Cleavage_Product 2-Hydroxybenzaldehyde (Ether Cleavage - Harsh Conditions) Parent->Ether_Cleavage_Product  Strong Acid/ High Temp

Caption: Predicted degradation pathways for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram during a stability study. What is its likely identity?

Answer: A new, more polar peak (i.e., one with a shorter retention time) suggests the formation of a more hydrophilic degradant. The two most probable candidates are:

  • 2-(2-Formylphenoxy)acetic acid: This results from the hydrolysis of the primary amide group to a carboxylic acid. This is a common pathway in both acidic and basic aqueous media.

  • 2-(2-Carboxyphenoxy)acetamide: This results from the oxidation of the formyl (aldehyde) group to a carboxylic acid. This pathway is prevalent under oxidative stress (e.g., exposure to hydrogen peroxide, air, or metal ions).

Troubleshooting Steps:

  • Utilize Mass Spectrometry (LC-MS): This is the most definitive tool. Look for a mass shift corresponding to the suspected transformation.

    • Hydrolysis: The mass of the degradant will be M+1 compared to the parent compound (C₉H₉NO₃, MW: 179.17) to form the acid (C₉H₈O₄, MW: 180.16). You would look for an [M-H]⁻ ion at m/z 179.04 for the degradant.

    • Oxidation: The mass will increase by 16 Da due to the addition of an oxygen atom (C₉H₉NO₄, MW: 195.17). Look for an [M+H]⁺ ion at m/z 196.06 or an [M-H]⁻ ion at m/z 194.05.

  • Perform a Forced Degradation Study: Intentionally stress the compound under specific conditions (acid, base, oxidant) as detailed in Section 4. The degradant formed under hydrolytic conditions will confirm the hydrolysis product, while the one formed under oxidative stress will confirm the oxidation product.

Question: My compound is degrading even when stored as a solid at room temperature in a clear vial. Why is this happening and how can I prevent it?

Answer: This suggests a susceptibility to either oxidation by atmospheric oxygen or photodegradation. Aromatic aldehydes are known to be sensitive to both.[1][2]

Troubleshooting & Prevention:

  • Photodegradation: The primary cause is likely exposure to ambient light. Aromatic aldehydes can absorb UV light, leading to radical-based degradation pathways that can be complex.[1]

    • Solution: Store the compound in amber glass vials or completely protected from light (e.g., wrapped in aluminum foil). Conduct all handling under low-light or yellow-light conditions.[3]

  • Oxidation: The formyl group can be slowly oxidized by atmospheric oxygen. This process can be accelerated by light or trace metal impurities.

    • Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. For long-term storage, refrigeration or freezing (-20°C) is highly recommended to slow down all potential degradation reactions.[4]

Question: My stability-indicating HPLC method shows co-elution between the parent compound and a degradant. How can I improve the separation?

Answer: Achieving separation is critical for accurate quantification.[5] Co-elution indicates that the chromatographic selectivity is insufficient.

Method Optimization Strategies:

  • Modify Mobile Phase pH: The ionization state of the degradants (especially the carboxylic acid products) is highly pH-dependent. Adjusting the pH of the aqueous mobile phase (e.g., using a phosphate or acetate buffer) can significantly alter their retention time relative to the neutral parent compound.

  • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity.

  • Try a Different Column Chemistry: If a standard C18 column is not providing resolution, consider a column with a different stationary phase that offers alternative separation mechanisms.

    • Discovery® RP-Amide C16: This phase is designed for separating polar compounds and may offer unique selectivity for amides and their degradation products.

    • Phenyl-Hexyl Phase: This phase provides π-π interactions, which can be beneficial for separating aromatic compounds with subtle structural differences.

  • Adjust the Gradient Slope: A shallower gradient around the elution time of the critical pair can often improve resolution.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary stress factors I should be concerned about for this compound? A1: Based on its functional groups, the primary stress factors are pH (hydrolysis) , oxidizing agents , and light (photolysis) .[3][6] Temperature will act as an accelerator for all these degradation pathways.

Q2: How do I properly set up a forced degradation study for this compound? A2: A forced degradation study, as outlined by ICH guideline Q1A(R2), is essential to identify likely degradation products and establish a stability-indicating analytical method.[5][6] The goal is to achieve a target degradation of 5-20%.[6][7] You should expose the compound to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal: Dry heat (e.g., 80-100°C) and high humidity (e.g., 75% RH).[5]

  • Photostability: Exposure to a controlled light source as per ICH Q1B guidelines.

Q3: What analytical techniques are best suited for studying the degradation of this molecule? A3: A combination of techniques is ideal:

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the workhorse for separating and quantifying the parent compound and its degradants.[8][9] A validated, stability-indicating method is required.

  • Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying unknown degradation products by providing molecular weight and fragmentation data.[10][11][12]

  • Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS), often with derivatization (e.g., using PFBHA), can be used to detect smaller, more volatile degradants that may not be amenable to LC analysis.[8][13]

Q4: What are the ideal storage conditions for a stock solution of this compound for analytical use? A4: To ensure the stability of an analytical stock solution, it should be prepared fresh whenever possible. If storage is necessary:

  • Use a non-aqueous, aprotic solvent like anhydrous acetonitrile or DMSO.

  • Store in an amber vial to protect from light.

  • Store at low temperatures (-20°C or colder).

  • Consider purging the vial with an inert gas before sealing.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to induce and analyze degradation, which is fundamental for understanding stability and validating analytical methods.[6][14]

Forced Degradation Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Parallel Experiments) cluster_analysis 3. Sample Analysis cluster_eval 4. Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic 0.1 M HCl, 60°C Prep->Acid Aliquot Stock Base Basic 0.1 M NaOH, RT Prep->Base Aliquot Stock Oxidative Oxidative 3% H₂O₂, RT Prep->Oxidative Aliquot Stock Thermal Thermal 80°C Dry Heat Prep->Thermal Aliquot Stock Photo Photolytic ICH Q1B Light Box Prep->Photo Aliquot Stock Control Control (Solvent only, dark, RT) Prep->Control Aliquot Stock Sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Control->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC-PDA/MS Method Dilute->Analyze Mass_Balance Calculate Mass Balance (% Assay + % Impurities ≈ 100%) Analyze->Mass_Balance Identify Identify Major Degradants (LC-MS) Mass_Balance->Identify Validate Confirm Method Specificity (Peak Purity Analysis) Identify->Validate

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Sample Preparation: For each condition, mix an aliquot of the stock solution with the stressor solution (e.g., 1 mL stock + 9 mL 0.1 M HCl). For thermal studies, use the solid compound. Include a control sample (compound in solvent, protected from light at room temperature).

  • Incubation: Place each sample under its respective condition.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

  • Quenching/Neutralization: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Dilute all samples to the same final concentration and analyze using a validated stability-indicating HPLC method.

Protocol 2: HPLC-MS Method for Degradant Analysis

This serves as a starting point for developing a stability-indicating method.

1. Sample Preparation:

  • Dilute the stressed sample from Protocol 1 to a final concentration of ~10-20 µg/mL using the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).

  • Filter through a 0.22 µm syringe filter if any precipitate is present.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column Phenyl-Hexyl or C16-Amide phase, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 30°C
Injection Vol. 5 µL
Detection PDA (200-400 nm) and ESI-MS

3. Mass Spectrometer Conditions (ESI):

  • Polarity: Positive and Negative switching to capture a wide range of ions.

  • Scan Range: m/z 100 - 500.

  • Source Parameters: Optimize gas flow, nebulizer pressure, and temperatures for the specific instrument.

  • Analysis: Perform a full scan to find parent and degradant masses. Follow up with targeted MS/MS (fragmentation) on the degradant masses to aid in structural elucidation.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Pan, C., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]
  • Jain, D., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
  • Alsante, K. M., et al. (2003).
  • ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]
  • Resolve Mass Laboratories. (2025).
  • Aldehyde Analytical Methods: GC-MS and LC-MS. [Link]
  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]
  • International Journal of Pharmaceutical Research & Allied Sciences. (2015). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. [Link]
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Technical Support Center: Characterization of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Formylphenoxy)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Our goal is to provide you with expert insights and practical troubleshooting advice to overcome common characterization challenges, ensuring the accuracy and reliability of your experimental results. The inherent structural features of this molecule—an aromatic aldehyde, an ether linkage, and a primary amide—can lead to specific analytical hurdles. This guide addresses these issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern is the aldehyde functional group, which is susceptible to oxidation. Over time, especially if exposed to air (oxygen), the aldehyde can be converted to the corresponding carboxylic acid, 2-(2-carboxyphenoxy)acetamide. This oxidation can be accelerated by light, heat, or the presence of metal catalysts. For long-term storage, it is recommended to keep the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q2: What is the expected 1H NMR chemical shift for the aldehyde proton?

A2: The aldehydic proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the benzene ring. You should expect its signal to appear as a singlet in the range of δ 9.8–10.5 ppm .[1][2][3][4] Its distinct downfield shift makes it a key diagnostic signal for confirming the structure.

Q3: Can I confirm the presence of the amide N-H protons with a D₂O exchange?

A3: Yes, absolutely. The two protons of the primary amide (-CONH₂) are exchangeable. Adding a drop of deuterium oxide (D₂O) to your NMR sample, shaking it, and re-acquiring the spectrum will cause the N-H signals to disappear or significantly diminish.[5] This is a definitive test to confirm their assignment.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My 1H NMR spectrum shows more signals than expected, particularly doubled or broad peaks for the methylene and aromatic protons.

Root Cause Analysis: This is a classic and frequently encountered issue with amide-containing molecules. The phenomenon is due to the presence of rotational isomers (rotamers) .[6][7][8] The partial double-bond character of the carbon-nitrogen bond in the amide group restricts free rotation at room temperature.[9][10] This creates two (or more) distinct conformational isomers that are in slow exchange on the NMR timescale, leading to a separate set of signals for each rotamer.

Workflow for Diagnosing and Resolving Rotamer-Related NMR Issues

G cluster_0 NMR Troubleshooting Workflow Start Complex 1H NMR Spectrum Observed (Broad/Doubled Peaks) CheckTemp Is Variable Temperature (VT) NMR available? Start->CheckTemp RunVT Acquire Spectrum at Elevated Temperature (e.g., 50-80 °C) CheckTemp->RunVT Yes NoVT Alternative Strategy: Change Solvent CheckTemp->NoVT No Coalescence Do the doubled peaks coalesce into single, sharp signals? RunVT->Coalescence ConfirmRotamers Conclusion: Issue is due to Rotamers. Report data at both temperatures. Coalescence->ConfirmRotamers Yes CheckImpurity Conclusion: Issue is likely due to an impurity or degradation. Proceed to Purity Analysis (HPLC/MS). Coalescence->CheckImpurity No ChangeSolvent Acquire Spectrum in a different solvent (e.g., Benzene-d6, DMSO-d6) NoVT->ChangeSolvent Analysis Analyze new spectrum. Does it simplify or confirm rotamers? ChangeSolvent->Analysis Analysis->ConfirmRotamers

Caption: Troubleshooting workflow for complex NMR spectra.

Detailed Protocol: Variable Temperature (VT) NMR

  • Initial Setup: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a baseline.

  • Temperature Increase: Increase the sample temperature in increments of 10-15 °C (e.g., to 40 °C, then 60 °C, then 80 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Observation: Observe the spectra at each temperature. If rotamers are the cause, you will see the doubled or broad peaks begin to sharpen and move closer together.

  • Coalescence: At a sufficiently high temperature, the rate of rotation around the C-N bond will become fast on the NMR timescale. At this point, the separate signals will merge (coalesce) into a single, time-averaged, sharp peak.

  • Reporting: If coalescence is observed, you have confirmed the presence of rotamers. It is good practice to report the NMR data at a temperature where the signals are resolved or note the temperature at which coalescence occurs.

Problem: I see a small, broad singlet around δ 12-13 ppm and my aldehyde proton signal at ~10 ppm has a lower integration than expected.

Root Cause Analysis: This strongly suggests that your sample contains the oxidation byproduct, 2-(2-carboxyphenoxy)acetic acid .[11][12] The signal at δ 12-13 ppm is characteristic of a carboxylic acid proton. The reduced integration of the aldehyde proton signal corresponds to the portion of the sample that has been oxidized.

Verification and Purification Protocol:

  • Mass Spectrometry: Acquire a mass spectrum of your sample. You will likely see a molecular ion peak for your desired product (m/z for [M+H]⁺ ≈ 180.06) and another peak for the carboxylic acid impurity (m/z for [M+H]⁺ ≈ 197.05).

  • Chromatographic Check: Run a quick analysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The more polar carboxylic acid will typically have a lower Rf value on TLC (or an earlier retention time in reverse-phase HPLC) than the aldehyde.

  • Purification: If the impurity level is significant, the material should be repurified. Flash column chromatography on silica gel is usually effective. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol or ethyl acetate, can effectively separate the less polar aldehyde from the more polar carboxylic acid.

Troubleshooting Guide: Chromatography (HPLC)
Problem: My compound shows poor peak shape (tailing) or has very low retention on a standard C18 reverse-phase HPLC column.

Root Cause Analysis: this compound is a relatively polar molecule due to the presence of the aldehyde and primary amide groups. Standard C18 columns are highly hydrophobic and may not provide adequate retention for such polar analytes, especially with highly aqueous mobile phases.[13] Peak tailing can occur due to secondary interactions between the analyte and residual silanol groups on the silica surface.

Strategies for Method Optimization:

  • Column Selection:

    • Polar-Embedded/Polar-Endcapped Phases: These columns have polar groups (e.g., amide, carbamate) embedded within or at the end of the alkyl chains. This makes them more compatible with highly aqueous mobile phases and can reduce peak tailing for polar compounds.[14]

    • Phenyl-Hexyl Phases: The phenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring of your analyte.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds, HILIC is an excellent alternative that uses a polar stationary phase and a high organic content mobile phase.[14]

  • Mobile Phase Modification:

    • pH Control: The pH of the mobile phase can influence the ionization state of silanol groups. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can suppress silanol ionization and significantly improve peak shape.

    • Solvent Choice: Acetonitrile and methanol are common organic modifiers. Their different properties can alter selectivity and peak shape; it is worth screening both.[15]

Suggested Starting HPLC Method:

ParameterRecommended ConditionRationale
Column Polar-Embedded C18 (e.g., Ascentis RP-Amide)Designed for enhanced retention of polar compounds and improved peak shape.[16]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent.
Gradient 10% to 90% B over 15 minutesA broad gradient to ensure elution and determine the approximate retention time.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmThe aromatic ring and carbonyl groups will have strong absorbance.
Column Temp. 30 °CControlled temperature for reproducible retention times.

Potential Degradation Pathway

G cluster_pathway Common Degradation Pathway Start This compound (Target Compound) End 2-(2-carboxyphenoxy)acetamide (Carboxylic Acid Impurity) Start->End Oxidation ([O], Air, Light)

Caption: Oxidation of the aldehyde to a carboxylic acid.

References
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Grace.
  • Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. (2016). National Center for Biotechnology Information.
  • NMR studies of rotamers with multi-substituted amides. (2017). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Supplementary Information - The Royal Society of Chemistry. (2014). Royal Society of Chemistry.
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. (2007). National Center for Biotechnology Information.
  • Using NMR to observe the restricted rotation in amide bonds. (2023). Nanalysis.
  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024). AZoM.com.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2011). LCGC International.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). ResearchGate.
  • Aldehydes Spectroscopy. (n.d.). University of Calgary.
  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
  • 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. (n.d.). PubChem.
  • Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
  • This compound (C9H9NO3). (n.d.). PubChemLite.
  • NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. (n.d.). JoVE.
  • 3-(2-Formylphenoxy)propanoic acid. (2010). National Center for Biotechnology Information.
  • 3-(2-Formylphenoxy)propanoic acid. (2010). ResearchGate.
  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. (2017). TALENTA Publisher - Universitas Sumatera Utara.
  • Acetic acid, 2-(4-formylphenoxy)-. (n.d.). PubChem.
  • Acetic acid, 2-(2-formylphenoxy)-. (n.d.). PubChem.
  • 2-(4-Formyl-2-methoxyphenoxy)acetamide. (n.d.). PubChem.
  • 2-(4-Formylphenoxy)acetamide. (n.d.). PubChem.
  • 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. (n.d.). PubChem.
  • ortho-Formylphenoxyacetic acid. (n.d.). NIST WebBook.

Sources

How to increase the reaction rate for 2-(2-Formylphenoxy)acetamide synthesis

Q: Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? A: While phenols can be sensitive to oxidation, for many standard Williamson syntheses, an inert atmosphere is not strictly necessary, especially if the reaction time is short. However, if you are using highly sensitive reagents like NaH or are aiming for very high purity and yield, working under an inert atmosphere is good laboratory practice to prevent potential oxidative side reactions. [18]

Part 6: Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol uses standard laboratory conditions and is a reliable starting point.

  • To a round-bottom flask, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF as the solvent (enough to create a stirrable slurry, ~0.2-0.5 M concentration).

  • Add 2-chloroacetamide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 4-8 hours.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol/water.

Protocol 2: Microwave-Assisted Accelerated Synthesis

This protocol demonstrates the significant rate enhancement provided by microwave energy. [11][12]

  • In a microwave reaction vessel, combine salicylaldehyde (1.0 eq), potassium carbonate (1.5 eq), and 2-chloroacetamide (1.1 eq).

  • Add DMF as the solvent.

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate at 130 °C for 10-15 minutes. [1]5. After the reaction, cool the vessel to room temperature before opening.

  • Work up the product as described in the conventional protocol. The yield is often higher and the product cleaner. [1]

References

  • Title: Williamson ether synthesis Source: Wikipedia URL:[Link]
  • Title: A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions Source: Organic Chemistry Research URL:[Link]
  • Title: Williamson Ether Synthesis Source: ChemTalk URL:[Link]
  • Title: Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane Source: CUNY Academic Works URL:[Link]
  • Title: Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers Source: Bentham Science URL:[Link]
  • Title: An Ether Synthesis Using Phase Transfer Catalysis Source: ACS Public
  • Title: Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst Source: Ingenta Connect URL:[Link]
  • Title: A comprehensive review on catalytic O-alkylation of phenol and hydroquinone Source: Taylor & Francis Online URL:[Link]
  • Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL:[Link]
  • Title: What Are The Limitations Of Williamson Ether Synthesis? Source: Chemistry For Everyone (YouTube) URL:[Link]
  • Title: An Ether Synthesis Using Phase Transfer Catalysis Source: Journal of Chemical Educ
  • Title: Process for O-alkylation of phenolic compounds Source: Google Patents URL
  • Title: Selective O-alkylation of Phenol Using Dimethyl Ether Source: Semantic Scholar URL:[Link]
  • Title: Williamson Ether Synthesis Source: YouTube URL:[Link]
  • Title: Organic base catalyzed O-alkylation of phenols under solvent-free condition Source: ResearchG
  • Title: Selective Alkylation of Phenols Using Solid Catalysts Source: White Rose eTheses Online URL:[Link]
  • Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL:[Link]
  • Title: Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts Source: Green Chemistry (RSC Publishing) URL:[Link]
  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]
  • Title: The Williamson Ether Synthesis Source: Chemistry Steps URL:[Link]
  • Title: Williamson ether synthesis trouble, 2.0 Source: Reddit URL:[Link]
  • Title: Williamson Ether Synthesis Source: Organic Chemistry Tutor URL:[Link]
  • Title: 9.6: Williamson Ether Synthesis Source: Chemistry LibreTexts URL:[Link]
  • Title: Supplementary Information Source: The Royal Society of Chemistry URL:[Link]
  • Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... Source: PubMed Central URL:[Link]
  • Title: Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts Source: ResearchG
  • Title: Ultrasound for Drug Synthesis: A Green Approach Source: PubMed Central URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide Source: PubChem URL:[Link]
  • Title: Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Deriv
  • Title: Synthesis and evaluation of acetamide derivatives Source: Bioencapsul
  • Title: Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol...
  • Title: Process for the manufacture of acetamide Source: Google Patents URL
  • Title: SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS Source: Chemistry & Chemical Technology URL:[Link]
  • Title: Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27) Source: European Commission URL:[Link]
  • Title: Chloroacetamide Source: Wikipedia URL:[Link]

Managing reaction temperature for optimal 2-(2-Formylphenoxy)acetamide yield

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 2-(2-Formylphenoxy)acetamide

A Guide to Managing Reaction Temperature for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that precise control over reaction parameters is paramount to achieving desired outcomes in drug discovery and development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of reaction temperature in maximizing yield and minimizing impurities. Our approach is grounded in established chemical principles and field-proven experience to help you navigate the nuances of this synthesis.

The synthesis of this compound is typically achieved via a Williamson ether synthesis, an S(_N)2 reaction between the sodium or potassium salt of salicylaldehyde (2-hydroxybenzaldehyde) and 2-chloroacetamide. The temperature at which this reaction is conducted is a pivotal factor, directly influencing reaction rate, side product formation, and ultimately, the purity and yield of the final product.[1]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Question 1: My reaction yield is consistently low, and TLC analysis shows significant amounts of unreacted salicylaldehyde.

Answer:

This common issue points to an incomplete reaction, which can often be traced back to suboptimal temperature management or insufficient reaction time.

  • Causality: The Williamson ether synthesis, like most reactions, requires a certain activation energy. If the reaction temperature is too low, the kinetic energy of the reacting molecules may be insufficient to overcome this barrier at a practical rate, leading to a stalled or incomplete reaction.[1] While typical Williamson reactions are run between 50-100 °C, the optimal temperature is highly dependent on the specific solvent and base used.[2]

  • Troubleshooting Steps:

    • Verify Thermometer Accuracy: Ensure your thermometer or temperature probe is calibrated and correctly placed to measure the internal temperature of the reaction mixture, not the heating mantle or oil bath surface.

    • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., room temperature or 50 °C), consider incrementally increasing the heat by 10 °C intervals. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) after each adjustment.

    • Extend Reaction Time: Before escalating the temperature, first try extending the reaction time. An S(_N)2 reaction may simply need more time to reach completion at a milder temperature, which is often preferable to avoid side reactions.[3]

    • Solvent Consideration: Ensure you are using a suitable polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation (Na

      
       or K
      
      
      
      ), leaving a more reactive, "naked" phenoxide anion, which can facilitate the reaction at lower temperatures.[3]

Question 2: I'm achieving good conversion of my starting materials, but my final product is impure with significant side products. Could temperature be the cause?

Answer:

Yes, excessive heat is a primary culprit for impurity formation in this synthesis. While higher temperatures accelerate the desired S(_N)2 reaction, they can disproportionately accelerate competing side reactions.

  • Causality and Potential Side Reactions:

    • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), typically at the ortho or para positions.[2][3] Higher temperatures can sometimes favor the thermodynamically controlled C-alkylated product over the kinetically favored O-alkylated product.

    • Degradation: The formyl group (aldehyde) on the salicylaldehyde is sensitive to high temperatures and strongly basic conditions, potentially leading to decomposition or polymerization products, which can complicate purification and lower the yield of the desired compound.

    • Elimination: While 2-chloroacetamide is a primary halide and less prone to E2 elimination, excessively high temperatures can still promote this pathway, though it is generally a minor concern here compared to other side reactions.[1][3]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most effective strategy. Lowering the temperature generally favors the substitution reaction over elimination and other side reactions which often have higher activation energies.[3] Try running the reaction at the lower end of the typical 50-100 °C range, or even at room temperature for a longer duration.[1][4]

    • Optimize Reagent Addition: If the reaction is highly exothermic, consider adding the 2-chloroacetamide solution dropwise to the phenoxide solution at a controlled, lower temperature (e.g., 0 °C or room temperature) before gently heating. This maintains better control over the reaction's exothermicity.[4]

    • Characterize Impurities: Use techniques like NMR and Mass Spectrometry to identify the structure of the main impurities.[5] Knowing whether you are forming C-alkylated products or degradation products will help you fine-tune your temperature and reaction conditions more effectively.

Frequently Asked Questions (FAQs)

Q: What is the optimal reaction temperature for the synthesis of this compound?

A: There is no single "optimal" temperature; it is contingent on the chosen solvent, base, and reaction scale. However, based on literature for analogous Williamson ether syntheses, a range of 50 °C to 100 °C is a common starting point.[1][2] For some systems, particularly with highly reactive substrates or in solvents like DMF, the reaction may proceed efficiently at room temperature over a longer period (4-8 hours).[4] It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction's progress.

SolventBaseTypical Temperature Range (°C)Typical Duration (h)Reference
DMFK₂CO₃ / NaH25 - 802 - 8[1][3]
AcetonitrileK₂CO₃ / Cs₂CO₃50 - 82 (Reflux)1 - 8[1]
Acetone / MEKK₂CO₃56 - 80 (Reflux)6 - 12[6]
DMSOKOH / NaOH25 - 1002 - 6[3]

Q: Why is precise temperature control so critical for this specific reaction?

A: Precise temperature control is crucial for balancing reaction kinetics with chemical selectivity. You need enough thermal energy to drive the S(_N)2 reaction to completion in a reasonable timeframe, but not so much that you trigger unwanted side reactions. The relationship between temperature and the desired outcome can be visualized as follows:

G cluster_input Reaction Conditions cluster_temp Temperature Management cluster_output Reaction Outcome A Reaction Mixture (Salicylaldehyde, 2-Chloroacetamide, Base, Solvent) B Low Temperature (< 40 °C) A->B Insufficient Activation Energy C Optimal Temperature (50 - 80 °C) A->C Balanced Kinetics & Selectivity D High Temperature (> 100 °C) A->D Excessive Activation Energy E Low Yield (Incomplete Reaction) B->E F Optimal Yield (Pure Product) C->F G Low Yield (Side Products & Degradation) D->G

Caption: Relationship between temperature and reaction outcome.

This diagram illustrates that operating within the optimal temperature window is key to maximizing the yield of the pure product by achieving a balance between reaction rate and selectivity.

Experimental Protocol: Synthesis of this compound

This protocol provides a generalized, robust starting point. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Salicylaldehyde

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Brine (saturated aq. NaCl)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the salicylaldehyde.

  • Reagent Addition and Heating:

    • Add 2-chloroacetamide (1.1 eq) to the stirring suspension at room temperature.

    • Temperature Control Point: Begin heating the reaction mixture to 60 °C using a temperature-controlled oil bath. It is crucial to monitor the internal temperature of the reaction.

  • Reaction Monitoring:

    • Monitor the reaction progress every hour using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the salicylaldehyde spot is no longer visible. The reaction typically takes 3-6 hours.

    • Scientist's Note: If the reaction stalls, you can increase the temperature to 70-80 °C. Avoid temperatures above 100 °C to prevent side product formation.[1]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield pure this compound.[4]

References

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Bioencapsulation Research Group. (2009). Synthesis and evaluation of acetamide derivatives.
  • Al-Ostath, R., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. PubMed Central.
  • Scribd. (n.d.). Chemistry Senior Inter Baby Bullet Q.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • University of Missouri-St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Royal Society of Chemistry. (2014). Supplementary Information.

Sources

Technical Support Center: Synthesis of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Formylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions related to this specific synthesis. Our goal is to empower you with the scientific rationale behind the experimental parameters to ensure a successful and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide. In this specific case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to form the desired ether linkage.

The choice of solvent, base, and reaction conditions is critical in directing the reaction towards the desired O-alkylation product and minimizing potential side reactions. This guide will delve into these aspects to provide a comprehensive understanding of the synthesis.

Reaction Mechanism and Solvent Effects

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The solvent plays a crucial role in the efficacy of this step.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended for the Williamson ether synthesis.[1][2] They effectively solvate the cation of the alkoxide, leaving the "naked" and highly reactive phenoxide anion in solution.[1] This enhanced nucleophilicity of the phenoxide leads to a faster and more efficient SN2 reaction.

  • Protic Solvents (e.g., water, ethanol): The use of protic solvents can significantly hinder the reaction. These solvents can form hydrogen bonds with the phenoxide oxygen, creating a solvent shell that shields the oxygen and reduces its nucleophilicity. This can lead to a slower reaction rate and potentially favor undesired side reactions like C-alkylation.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

dot

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Check_Time_Temp Increase reaction time or temperature. Incomplete_Reaction->Check_Time_Temp Yes Purification_Loss Product Loss During Purification? Side_Reactions->Purification_Loss No Analyze_Byproducts Analyze byproducts (TLC, NMR) to identify side reactions. Side_Reactions->Analyze_Byproducts Yes Optimize_Purification Optimize purification method (e.g., recrystallization solvent). Purification_Loss->Optimize_Purification Yes End Yield Improved Purification_Loss->End No Check_Time_Temp->End Check_Base Ensure appropriate base and stoichiometry. Check_Solvent Verify use of anhydrous polar aprotic solvent. Check_Base->Check_Solvent Check_Solvent->End Optimize_Purification->End Analyze_Byproducts->Check_Base

Caption: A workflow for troubleshooting low reaction yields.

  • Incomplete Deprotonation of Salicylaldehyde: The phenolic proton of salicylaldehyde must be fully removed to generate the nucleophilic phenoxide.

    • Solution: Ensure you are using a sufficiently strong base and the correct stoichiometry. For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[1] Using a stronger base like sodium hydride (NaH) can also be effective, but requires strictly anhydrous conditions.[]

  • Moisture in the Reaction: Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with strong bases.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[4]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. However, excessively high temperatures can promote side reactions.[1]

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.

Question 2: I am observing significant amounts of byproducts. What are the likely side reactions and how can I minimize them?

Answer: The primary side reactions in this synthesis are C-alkylation and elimination.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[2]

    • Minimization: As discussed, using polar aprotic solvents like DMF or DMSO strongly favors O-alkylation.[2] These solvents solvate the cation, leaving the phenoxide oxygen as the more accessible and reactive nucleophilic site.

  • Elimination (E2) Reaction: While less likely with a primary alkyl halide like 2-chloroacetamide, elimination can still occur, especially at higher temperatures, leading to the formation of enamines from the acetamide.

    • Minimization: Maintain a moderate reaction temperature. Lowering the temperature generally favors the SN2 substitution over the E2 elimination pathway.[1]

  • Aldehyde-Related Side Reactions: The formyl group of salicylaldehyde can potentially undergo reactions under basic conditions, such as aldol condensation, although this is less common under the typical conditions for Williamson ether synthesis.

    • Minimization: Use a base that is strong enough to deprotonate the phenol but not so strong as to promote self-condensation of the aldehyde. K₂CO₃ is often a good choice.

Question 3: How can I effectively purify the final product and remove unreacted starting materials?

Answer: Purification is crucial for obtaining high-purity this compound.

  • Work-up Procedure:

    • After the reaction is complete, the mixture is typically cooled and poured into water. This will precipitate the crude product and dissolve inorganic salts.

    • The precipitate can be collected by filtration and washed with water to remove any remaining salts and water-soluble impurities.

  • Recrystallization: This is a highly effective method for purifying the crude product.

    • Solvent Selection: A mixture of ethanol and water, or ethyl acetate and petroleum ether are often suitable solvent systems for recrystallizing phenoxy acetamide derivatives.[5] The ideal solvent system will dissolve the product at elevated temperatures and allow it to crystallize upon cooling, while leaving impurities dissolved.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used for elution.[6]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the synthesis of this compound?

A1: Polar aprotic solvents are the best choice. N,N-Dimethylformamide (DMF) is widely used and often gives excellent results due to its ability to dissolve the reactants and facilitate the SN2 reaction.[7] Acetonitrile and Dimethyl sulfoxide (DMSO) are also effective alternatives.[1]

SolventTypeKey AdvantagesPotential Issues
DMF Polar AproticHigh boiling point, excellent solvating power for reactants.Can be difficult to remove during work-up.
Acetonitrile Polar AproticLower boiling point, easier to remove.May have lower solubility for some starting materials.
Acetone Polar AproticReadily available and easy to remove.Lower boiling point may require longer reaction times.
Ethanol ProticInexpensive and readily available.Can lead to lower yields due to hydrogen bonding with the phenoxide.[2]

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: The base is essential for deprotonating the phenolic hydroxyl group of salicylaldehyde to form the much more nucleophilic phenoxide ion.[8] For phenols, which are relatively acidic, a moderately strong base is sufficient. Potassium carbonate (K₂CO₃) is a common and effective choice as it is inexpensive, easy to handle, and generally does not promote significant side reactions.[1] Sodium hydroxide (NaOH) can also be used.

Q3: Can I use a different alkylating agent instead of 2-chloroacetamide?

A3: Yes, other alkylating agents with a good leaving group, such as 2-bromoacetamide or ethyl 2-chloroacetate (followed by amidation), can be used. The reactivity generally follows the order I > Br > Cl for the leaving group.

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (salicylaldehyde and 2-chloroacetamide) on a silica gel plate. The formation of a new, less polar spot corresponding to the product indicates that the reaction is proceeding. The disappearance of the starting material spots signifies the completion of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound using DMF

This protocol is adapted from procedures for similar phenoxy acetamide syntheses.[5][6]

Materials:

  • Salicylaldehyde

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), 2-chloroacetamide (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask (enough to dissolve the reactants, typically a 0.5 M solution with respect to salicylaldehyde).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the salicylaldehyde spot has disappeared (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Stir the mixture until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash the solid with plenty of water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

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Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Salicylaldehyde, 2-Chloroacetamide, and K₂CO₃ Solvent Add anhydrous DMF Reactants->Solvent Heat Heat to 80 °C with stirring Solvent->Heat Monitor Monitor by TLC Heat->Monitor Precipitate Pour into ice-water and stir Monitor->Precipitate Filter Filter and wash with water Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: A general workflow for the synthesis of this compound.

References

  • Omar, R. S. et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(5), pp. 1-16. [Link]
  • Al-Ostoot, F. H. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 43. [Link]
  • The Royal Society of Chemistry (2014).
  • Reddit (2024).
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), pp. 41-45. [Link]
  • Sciforum (2016). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene). [Link]
  • PharmaXChange.info (2011).
  • ResearchGate (2021). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
  • ResearchGate (2020). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. [Link]
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. [Link]
  • Ginting, M. et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Chemical and Natural Resources, 1(1), pp. 31-39. [Link]
  • ResearchGate (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
  • MDPI (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
  • Pourjavadi, A. et al. (2020). Novel synthesis of oxoacetamides via reaction of salicylaldehyde and isocyanide under mild reaction condition. Scientific Reports, 10(1), 1084. [Link]
  • Organic Syntheses (2018). 6-Methylbenzo[d]thiazole-2-carboxamide. [Link]
  • ResearchGate (2014).
  • ResearchGate (2022). (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

Sources

Technical Support Center: Post-Reaction Workup for 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(2-Formylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the workup and purification of this compound, which is commonly synthesized via a Williamson ether synthesis between salicylaldehyde and a 2-haloacetamide.

Question 1: My crude product is an oil and refuses to solidify. What's happening and what should I do?

Answer:

This is a common issue often caused by the presence of impurities that depress the melting point of the desired product. The likely culprits are residual solvent, unreacted starting materials (especially salicylaldehyde, which is a liquid at room temperature), or side products.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvent (e.g., DMF, DMSO, acetone) has been thoroughly removed under reduced pressure.[1] Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents.

  • Aqueous Workup: If you haven't already, perform a liquid-liquid extraction. Dissolve the crude oil in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with:

    • A weak base like saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted salicylaldehyde (by converting it to the water-soluble sodium salt) and any acidic byproducts.[2]

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.

  • Induce Crystallization: After drying the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solution. Try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Adding a small seed crystal of pure product, if available.

    • Triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often help "crash out" the more polar product as a solid.

Question 2: My TLC plate shows multiple spots after the reaction. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Based on the typical Williamson ether synthesis, the main impurities are predictable.[3][4]

Common Impurities and Identification:

Compound Structure Expected Rf Value (Relative to Product) Visualization
Salicylaldehyde (Starting Material)o-HOC₆H₄CHOOften higher than the product due to being less polar.UV active. May stain with KMnO₄.
2-Chloroacetamide (Starting Material)ClCH₂CONH₂Typically very polar, may remain at the baseline.May be visible with certain stains (e.g., iodine).
This compound (Product)o-(H₂NCOCH₂O)C₆H₄CHOIntermediate polarity.UV active.
Side Productse.g., self-condensation products of salicylaldehydeVariableUV active.

Purification Strategies:

  • Liquid-Liquid Extraction: As detailed in Question 1, a proper aqueous workup is the first line of defense. Washing with a base is particularly effective for removing unreacted salicylaldehyde.[2]

  • Column Chromatography: If extraction is insufficient, flash column chromatography is the most effective method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is standard for this type of compound.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Begin with a low polarity mixture and gradually increase the polarity to elute your product.

  • Recrystallization: Once the product is reasonably pure, recrystallization can be used to obtain highly pure crystalline material.[5]

Question 3: What is the best solvent system for recrystallizing this compound?

Answer:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] For a molecule with both an amide and an aromatic aldehyde functional group, a moderately polar solvent or a mixed solvent system is often effective.

Recommended Solvents to Screen:

  • Single Solvents:

    • Ethanol or Isopropanol: Often good for compounds with hydrogen bonding capabilities.

    • Ethyl Acetate: A versatile solvent of intermediate polarity.

    • Water: Given the amide group, there might be some solubility in hot water, but it's likely to be low.[6]

  • Mixed Solvent Systems:

    • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.[6]

    • Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes until the cloud point is reached.

    • Methanol/Diethyl Ether: A common system for acetamides where the compound is dissolved in methanol and ether is added to induce precipitation.[7][8]

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude solid into several test tubes.

  • Add a small volume (0.5 mL) of a single test solvent to each tube.

  • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

  • For solvents where the compound was insoluble, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.

Question 4: My final product has a yellowish or brownish tint. How can I decolorize it?

Answer:

A persistent color in the final product often indicates the presence of highly conjugated, colored impurities, which can sometimes be polymeric materials or oxidation products of the aldehyde.

Decolorization Methods:

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution.

    • Procedure: After your product is fully dissolved in the hot recrystallization solvent, remove the flask from the heat source and add a very small amount (a spatula tip's worth) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize as usual.[6]

  • Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[9][10] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase. The process is reversible.

    Protocol for Bisulfite Purification:

    • Dissolve the impure product in a minimal amount of a water-miscible solvent like THF or ethanol.[10]

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes. A precipitate of the bisulfite adduct may form.

    • Wash the mixture with an organic solvent (e.g., diethyl ether) to remove the colored, non-aldehydic impurities. The adduct will remain in the aqueous layer or as a solid.

    • Separate the aqueous layer (containing the adduct) and treat it with either a strong base (e.g., NaOH) or a strong acid (e.g., HCl) to regenerate the pure aldehyde.

    • Extract the regenerated aldehyde with a fresh portion of an organic solvent, dry, and concentrate to obtain the pure, decolorized product.[10]

Experimental Workflows

Diagram 1: General Post-Reaction Workup Workflow

Workup_Workflow Reaction_Mixture Crude Reaction Mixture Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction_Mixture->Solvent_Removal Crude_Product Crude Solid/Oil Solvent_Removal->Crude_Product Liquid_Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Wash_Base Wash with NaHCO3 Liquid_Extraction->Wash_Base Aqueous_Waste Aqueous Waste Liquid_Extraction->Aqueous_Waste Wash_Brine Wash with Brine Wash_Base->Wash_Brine Wash_Base->Aqueous_Waste Drying Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Drying Wash_Brine->Aqueous_Waste Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Purification Further Purification Concentration->Purification Pure_Product Pure Product Purification->Pure_Product Crude_Product->Liquid_Extraction

Caption: General workflow for the initial workup of this compound.

Diagram 2: Troubleshooting Guide for Purification

Troubleshooting_Purification Start Crude Product Analysis (TLC) Impure Multiple Spots on TLC? Start->Impure Column_Chromatography Flash Column Chromatography (Silica, Hex/EtOAc) Impure->Column_Chromatography Yes Recrystallization_Direct Recrystallization (Solvent Screening) Impure->Recrystallization_Direct No Pure Single Spot on TLC Fractions_Analysis Analyze Fractions (TLC) Column_Chromatography->Fractions_Analysis Colored_Check Product Colored? Recrystallization_Direct->Colored_Check Combine_Pure Combine Pure Fractions Fractions_Analysis->Combine_Pure Combine_Pure->Recrystallization_Direct Proceed to polish Charcoal Recrystallize with Activated Charcoal Colored_Check->Charcoal Yes (Slight Color) Bisulfite Bisulfite Adduct Purification Colored_Check->Bisulfite Yes (Strong Color/ Aldehyde Impurities) Final_Product Pure Crystalline Product Colored_Check->Final_Product No Charcoal->Final_Product Bisulfite->Final_Product

Caption: Decision tree for purifying crude this compound.

References

  • Reddit. (2015). Purifying aldehydes? r/chemistry.
  • LookChem. (n.d.). Purification of Acetamide - Chempedia.
  • Sawada, H., et al. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed.
  • Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • St. Jean, D. J., & Fagnou, K. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • Noyes, W. A. (1922). The purification of acetamide. Journal of the American Chemical Society.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • Shutterstock. (2018). Recrystallization Organic Matter Acetamide Sunlight Crystals.
  • YouTube. (2020). Williamson ether synthesis (done wrong).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Quantification of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth comparison of analytical methodologies for the precise and reliable quantification of 2-(2-Formylphenoxy)acetamide, a compound of interest in synthetic chemistry and pharmaceutical development. We will dissect the principles, performance, and practical applications of three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is structured to provide not only procedural steps but also the underlying scientific rationale, enabling informed method selection and development for quality control, stability testing, and impurity profiling.

Introduction: The Imperative for Accurate Quantification

This compound (C₉H₉NO₃) is a key chemical entity, often utilized as a building block in organic synthesis or identified as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs)[1][]. Its molecular structure, featuring a formylphenoxy group and an acetamide side chain, imparts specific physicochemical properties that dictate the choice of an analytical method[3][4]. Accurate and precise quantification is paramount for ensuring the purity, safety, and efficacy of pharmaceutical products, making the selection and validation of a suitable analytical method a critical step in the drug development lifecycle[5].

This guide compares the most viable analytical techniques, offering a decision-making framework based on performance metrics, specificity, and the intended application.

Primary Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For routine quality control, stability studies, and impurity quantification, RP-HPLC with UV detection stands as the gold standard. Its robustness, precision, and ability to separate the analyte from closely related structures make it exceptionally well-suited for this purpose[6].

Expertise & Rationale: Why RP-HPLC?

The choice of RP-HPLC is deliberate. The this compound molecule possesses moderate polarity and contains a phenyl ring and carbonyl groups, which act as strong chromophores for UV detection. A reverse-phase C18 column, with its nonpolar stationary phase, provides optimal retention and separation from both more polar starting materials and less polar byproducts when used with a polar mobile phase, such as a water/acetonitrile mixture[7][8]. The inclusion of a mild acid like formic or phosphoric acid in the mobile phase is crucial; it protonates free silanol groups on the silica-based column packing, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration[6][9].

Experimental Protocol: Stability-Indicating RP-HPLC-UV Method

This protocol is designed to be a self-validating, stability-indicating method, capable of resolving the main analyte from potential degradation products[5].

A. Instrumentation & Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis or DAD Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 254 nm (or λmax determined by UV scan)
Injection Volume 10 µL

B. Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
18.01090
20.01090
20.19010
25.09010

C. Reagent and Sample Preparation

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Accurately weigh the test sample, dissolve in the diluent to achieve a target concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.

D. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes to ensure a stable baseline.

  • Inject a blank (diluent) to confirm the absence of interfering peaks.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the analyte by comparing its peak area to the linear regression of the calibration curve.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/H2O/Formic Acid) System System Equilibration MobilePhase->System Standard Standard Prep (Stock & Dilutions) Inject Inject Blank, Standards, Samples Standard->Inject Sample Sample Prep (Weigh, Dissolve, Filter) Sample->Inject System->Inject Detect UV Detection (254 nm) Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample (Peak Area vs. Curve) CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC quantification of this compound.

Alternative Methodologies: A Comparative Overview

While HPLC is the primary recommendation, other techniques may be advantageous in specific scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds. Its applicability here depends on the thermal stability of this compound.

  • Expertise & Rationale: GC-MS offers unparalleled specificity due to mass fragmentation patterns, making it ideal for impurity identification and trace-level analysis in complex matrices[10]. The presence of MS data for a structurally similar compound suggests its potential viability[11]. However, the acetamide and formyl functional groups may be susceptible to thermal degradation in the GC injector port, which is a critical parameter to evaluate during method development.

A. Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate.

  • Injection: Use a split/splitless injector. Optimize the injector temperature to ensure volatilization without degradation (e.g., start at 250 °C and adjust as needed).

  • Oven Program: Employ a temperature gradient (e.g., 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min) to ensure separation.

  • MS Detection: Operate in full scan mode for qualitative identification or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.

B. Visualization: GC-MS Experimental Workflow

GCMS_Workflow SamplePrep Sample Prep (Dissolve in Volatile Solvent) Injection GC Injection (Optimized Temp.) SamplePrep->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MS_Detect Mass Detection (Scan or SIM) Ionization->MS_Detect Data Data Analysis (Library Match, Quantify) MS_Detect->Data

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectrophotometry

For rapid quantification of the pure compound where interfering substances are absent, UV-Vis spectrophotometry is a simple and cost-effective method.

  • Expertise & Rationale: This technique relies on the principle of Beer-Lambert Law, correlating absorbance with concentration. The aromatic ring and carbonyl groups in this compound result in significant UV absorbance[12][13]. The key limitation is its lack of specificity; any impurity with a similar chromophore will interfere with the measurement, making it unsuitable for stability or impurity testing[5].

A. Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., Methanol or Acetonitrile).

  • Determine λmax: Scan a dilute solution of the analyte from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at λmax. Plot absorbance vs. concentration to create a calibration curve.

  • Sample Analysis: Prepare the sample solution, ensuring its absorbance falls within the linear range of the calibration curve, and measure its absorbance at λmax.

B. Visualization: UV-Vis Experimental Workflow

UVVis_Workflow cluster_dev Method Development cluster_quant Quantification Wavelength Determine λmax Calibration Prepare Standards & Generate Calibration Curve Wavelength->Calibration Measure Measure Absorbance at λmax Calibration->Measure SamplePrep Prepare Sample Solution SamplePrep->Measure Calculate Calculate Concentration Measure->Calculate

Caption: Workflow for UV-Vis quantification of this compound.

Data Presentation: At-a-Glance Method Comparison

The table below summarizes the expected performance characteristics of each method, providing a clear basis for comparison. Data are illustrative and based on typical performance for similar analytes[10].

ParameterRP-HPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Mass-based)Low (Interference from absorbers)
Sensitivity (LOQ) ~0.1 µg/mL~0.05 µg/mL (SIM mode)~1 µg/mL
Precision (%RSD) < 2%< 10%< 3%
Linearity (r²) > 0.999> 0.995> 0.998
Application Routine QC, Stability, Impurity ProfilingImpurity ID, Trace AnalysisQuick Assay of Pure Substance
Complexity ModerateHighLow

Conclusion and Recommendations

The choice of an analytical method for quantifying this compound is dictated by the specific requirements of the analysis.

  • For routine quality control, release testing, and stability studies , the RP-HPLC-UV method is unequivocally the most suitable choice. Its high specificity, precision, and robustness provide a reliable system for ensuring product quality in a regulated environment[5][6].

  • For definitive impurity identification or trace-level quantification in complex matrices , GC-MS is the superior technique, provided the analyte demonstrates sufficient thermal stability. Its mass-selective detection offers a level of confidence that other methods cannot match[10].

  • For rapid, non-specific assays of the pure, isolated compound , UV-Vis Spectrophotometry offers a fast and economical solution. It is best reserved for in-process checks where the purity of the material is already established.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical method to support their work.

References

  • Geetha, S., Sribalan, R., & Lakshmi, S. (2023). Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-COVID-19 Molecular Docking Investigation of this compound. Asian Journal of Chemistry, 35, 2389-2398. [Link]
  • PlumX. (n.d.). Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-COVID-19 Molecular Docking Investigation of this compound. Ebsco.
  • SpectraBase. (n.d.). Acetamide, 2-(2-ethoxy-4-formylphenoxy)- [MS (GC)].
  • Rao, D. R., & Kankan, R. N. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-64. [Link]
  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. National Center for Biotechnology Information.
  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column.
  • PubChemLite. (n.d.). This compound (C9H9NO3).
  • SpectraBase. (n.d.). Acetamide, 2-(2-ethoxy-4-formylphenoxy)- [Vapor Phase IR].
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  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
  • Al-Hamdani, A. A., & Al-Khafaji, Y. A. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Scientific Reports, 14(1), 13627. [Link]
  • MDPI. (2023). Advances in Quantitative Analytical Methods for Solid Drugs. Molecules, 28(15), 5891. [Link]
  • de Araújo, T. A., et al. (2022). Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties. Molecules, 27(19), 6296. [Link]

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A Comparative Guide to LC-MS/MS Methods for the Detection of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise and sensitive quantification of novel compounds is paramount. This guide provides an in-depth technical comparison of a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the detection of 2-(2-Formylphenoxy)acetamide against alternative analytical techniques. The methodologies and data presented herein are grounded in established principles of bioanalysis, ensuring scientific integrity and providing a practical framework for your laboratory's needs.

Introduction to this compound and its Analytical Challenges

This compound is an aromatic amide with a molecular weight of 179.17 g/mol .[1] Its structure, featuring a formyl group, an ether linkage, and a primary amide, presents unique analytical considerations. The presence of polar functional groups and a moderately lipophilic aromatic ring (XLogP3-AA: 0.6) suggests that careful optimization of chromatographic and sample preparation conditions is necessary to achieve optimal retention, peak shape, and sensitivity.[1] The primary analytical challenge lies in developing a highly selective and sensitive method suitable for complex matrices, such as plasma or tissue homogenates, where the analyte may be present at trace levels.

The Gold Standard: A High-Sensitivity LC-MS/MS Method

LC-MS/MS stands as the premier technique for the quantification of small molecules in complex biological samples due to its unparalleled sensitivity, selectivity, and speed.[2] The method detailed below is designed to provide robust and reliable quantification of this compound, guided by the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).

Rationale for Method Development

The choice of a reversed-phase chromatographic separation is based on the moderate hydrophobicity of this compound. A C18 or a biphenyl stationary phase is recommended to provide a balance of hydrophobic and π-π interactions, enhancing retention and selectivity for the aromatic structure.[2][3] The use of a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the matrix.

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation):

This "dilute and shoot" approach is a rapid and effective method for removing the bulk of proteins from biological samples.[4]

  • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 3 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Equilibrate at 5% B

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 180.1 (corresponding to [M+H]⁺)

  • Product Ion (Q3): To be determined by direct infusion of a standard solution. A plausible fragmentation would involve the loss of the acetamide group.

  • Collision Energy: To be optimized for the specific instrument and transition.

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Tissue Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Biphenyl Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for the LC-MS/MS analysis of this compound.

Comparative Analysis with Alternative Methods

While LC-MS/MS offers superior performance, other techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly when the analyte concentration is higher or in less complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique. For this compound, the presence of the aromatic ring provides a chromophore suitable for UV detection.

  • Advantages: Lower instrumentation cost and operational complexity compared to LC-MS/MS.

  • Disadvantages: Significantly lower sensitivity and selectivity. Prone to interference from co-eluting matrix components that also absorb UV light.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility and thermal stability.

  • Advantages: High chromatographic resolution and the availability of extensive mass spectral libraries for identification.

  • Disadvantages: The need for derivatization adds complexity and potential for sample loss. Not suitable for thermally labile compounds.

Performance Comparison

The following table provides a comparative overview of the expected performance of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of this compound, based on data from structurally similar aromatic amides.

ParameterLC-MS/MSHPLC-UVGC-MS
Linearity (R²) > 0.999[2][5]> 0.999[6][7]> 0.999[8]
Limit of Detection (LOD) 0.025 - 0.20 ng/mL[2][5]~0.5 ng/mL[6][7]~0.01 mg/kg[8]
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL[2][5]~2 ng/mL[7]~0.01 mg/kg[8]
Accuracy (% Recovery) 75 - 114%[2][5]92 - 102%[9]80 - 105%[8]
Precision (% RSD) < 15.9%[2][5]< 2.7%[6][7]< 2.5%[8]
Selectivity Very HighModerateHigh
Throughput HighModerateModerate

Logical Framework for Method Selection

The choice of analytical technique should be guided by the specific requirements of the study.

Method_Selection Start Define Analytical Needs Sensitivity High Sensitivity Required? (Trace Levels) Start->Sensitivity Matrix Complex Matrix? (e.g., Plasma) Sensitivity->Matrix Yes HPLCUV HPLC-UV Sensitivity->HPLCUV No LCMSMS LC-MS/MS Matrix->LCMSMS Yes GCMS GC-MS (with derivatization) Matrix->GCMS No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the sensitive and selective quantification of this compound in complex biological matrices, LC-MS/MS is the unequivocally superior method. Its ability to achieve low limits of detection and quantification, coupled with high throughput, makes it the ideal choice for demanding applications in drug development and clinical research. While HPLC-UV and GC-MS offer viable alternatives for less stringent applications, they lack the overall performance capabilities of LC-MS/MS. The detailed protocol and comparative data presented in this guide provide a solid foundation for the successful implementation of a robust and reliable analytical method for this compound.

References

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A Researcher's Guide to NMR Characterization of 2-(2-Formylphenoxy)acetamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the unambiguous characterization of 2-(2-Formylphenoxy)acetamide and its potential positional isomers. We will move beyond a simple recitation of data, focusing instead on the strategic application of NMR to solve real-world analytical challenges.

The Challenge of Isomerism in Drug Discovery

The subject of our analysis, this compound, possesses a deceptively simple structure. However, the potential for positional isomerism of the formyl group on the phenoxy ring (ortho, meta, and para) necessitates a robust analytical strategy to ensure the correct isomer is identified and characterized. Misidentification can lead to flawed structure-activity relationship (SAR) studies and potentially compromise preclinical and clinical development.

Foundational Analysis: 1D NMR Spectroscopy

The initial and most fundamental step in structural characterization begins with 1D NMR spectroscopy.[1] Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.

¹H NMR: The First Look

The ¹H NMR spectrum provides the initial fingerprint of the molecule. Key diagnostic signals for this compound include:

  • Aldehydic Proton (CHO): This proton is highly deshielded and appears as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. Its chemical shift is highly sensitive to the electronic environment, making it a crucial probe for identifying the isomer.

  • Aromatic Protons: The substitution pattern on the benzene ring gives rise to a complex multiplet pattern. For the ortho-isomer, we expect four distinct aromatic signals. The proton ortho to the formyl group will be the most deshielded due to the anisotropic effect of the carbonyl group.

  • Methylene Protons (OCH₂): These protons appear as a singlet, as they are not adjacent to any chiral centers or magnetically inequivalent protons.

  • Amide Protons (NH₂): These protons often appear as two broad singlets due to restricted rotation around the C-N bond and exchange with residual water in the solvent.

¹³C NMR and DEPT: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum, often acquired in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the carbon framework. DEPT-135 is particularly useful as it differentiates between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in a DEPT-135 spectrum.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)DEPT-135
Aldehyde (CHO)9.5 - 10.5188 - 195Positive (CH)
Aromatic (Ar-H)6.8 - 8.0110 - 160Positive (CH)
Methylene (OCH₂)4.5 - 5.065 - 75Negative (CH₂)
Amide (C=O)-168 - 175Quaternary
Amide (NH₂)7.0 - 8.5 (broad)--

Advanced Structural Confirmation: 2D NMR Spectroscopy

While 1D NMR provides a solid foundation, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between atoms, which is critical for differentiating isomers.[2][3][4]

COSY: Mapping ¹H-¹H Correlations

Correlation Spectroscopy (COSY) is the workhorse for establishing proton-proton coupling networks.[1][3] In the case of this compound isomers, the COSY spectrum will reveal the connectivity within the aromatic spin system, allowing for the assignment of adjacent protons on the benzene ring.

Experimental Protocol: Acquiring a COSY Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution and lineshape.

  • Pulse Sequence: Select the standard COSY pulse sequence.

  • Acquisition Parameters:

    • Set the spectral width to cover the entire ¹H chemical shift range.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The number of increments in the indirect dimension will determine the resolution of the second dimension.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

HSQC and HMBC: The Power of Heteronuclear Correlation

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful experiments that correlate proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC).[1][2]

  • HSQC: This experiment is crucial for assigning the chemical shifts of protonated carbons. Each cross-peak in the HSQC spectrum corresponds to a direct C-H bond.

  • HMBC: The HMBC experiment is the key to assembling the molecular puzzle. By observing long-range correlations, we can connect different fragments of the molecule. For instance, a correlation between the aldehydic proton and the quaternary aromatic carbon to which the formyl group is attached provides definitive evidence for the substitution pattern.

HMBC_Correlations

Caption: Key HMBC correlations for this compound.

NOESY/ROESY: Through-Space Correlations and Conformational Analysis

For molecules with conformational flexibility, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide valuable insights into the spatial proximity of protons.[3][5] For this compound, a NOESY experiment could reveal correlations between the aldehydic proton and the adjacent aromatic proton, as well as between the OCH₂ protons and the aromatic protons on the same side of the ring. This information can help to confirm the ortho-substitution pattern and provide information about the preferred conformation of the molecule in solution.

NOESY_Workflow

Caption: A streamlined workflow for conformational analysis using NOESY/ROESY.

Comparative Analysis of Isomers

The key to distinguishing the ortho, meta, and para isomers lies in the careful analysis of the aromatic region of the ¹H NMR spectrum and the long-range correlations observed in the HMBC spectrum.

  • This compound (ortho-isomer): The ¹H NMR spectrum will show four distinct aromatic signals with coupling patterns consistent with a 1,2-disubstituted benzene ring. The HMBC spectrum will show a crucial correlation between the aldehydic proton and the quaternary carbon C1, as well as the protonated carbon C3.

  • 2-(3-Formylphenoxy)acetamide (meta-isomer): The aromatic region of the ¹H NMR spectrum will be more complex, with potentially four distinct signals. The aldehydic proton will show HMBC correlations to two protonated carbons (C2 and C4) and one quaternary carbon (C3).

  • 2-(4-Formylphenoxy)acetamide (para-isomer): The ¹H NMR spectrum will exhibit a simpler pattern in the aromatic region, typically two doublets, due to the symmetry of the molecule. The aldehydic proton will show HMBC correlations to the two equivalent protonated carbons ortho to the formyl group.

Conclusion

The unambiguous characterization of this compound and its isomers is a critical step in the drug discovery process. While 1D NMR provides a foundational overview, a comprehensive suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, is essential for definitive structural elucidation. By strategically applying these techniques and carefully interpreting the resulting data, researchers can confidently identify the correct isomer, paving the way for accurate SAR studies and successful drug development.

References

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A Comparative Guide to the Biological Activities of 2-(2-Formylphenoxy)acetamide and Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the exploration of small molecules with therapeutic potential is a continuous endeavor. This guide provides an in-depth comparison of the biological activities of two structurally related compounds: 2-(2-Formylphenoxy)acetamide and its chemical precursor, salicylaldehyde. Salicylaldehyde, a naturally occurring phenolic aldehyde, is a well-documented bioactive compound. In contrast, this compound, a derivative, represents a class of phenoxyacetamide compounds that have garnered significant interest for their diverse pharmacological profiles.

The rationale for this comparison lies in understanding how the modification of the hydroxyl group in salicylaldehyde to an acetamide moiety influences the compound's biological efficacy. This guide will delve into their respective antimicrobial, antifungal, antioxidant, and cytotoxic properties, supported by experimental data from the scientific literature. We will also explore the underlying structure-activity relationships and provide detailed experimental protocols for the assays discussed.

Chemical Structures

G cluster_0 Salicylaldehyde cluster_1 This compound Salicylaldehyde Acetamide

Caption: Chemical structures of Salicylaldehyde and this compound.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Salicylaldehyde:

Salicylaldehyde has demonstrated notable antimicrobial properties against a range of bacteria. However, its activity is often more pronounced in its substituted forms.[1] Unsubstituted salicylaldehyde exhibits minimal activity, but the introduction of substituents on the aromatic ring can dramatically enhance its potency.[1] The mechanism of action is believed to involve the disruption of cellular processes through proton exchange, a concept supported by the correlation between the broadening of the NMR signal of the hydroxyl proton and antimicrobial activity.[2]

This compound and Phenoxyacetamide Derivatives:

While direct studies on the antimicrobial activity of this compound are limited, the broader class of phenoxyacetamide derivatives has been extensively investigated as antimicrobial agents.[3][4] These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides have exhibited significant antibacterial activity, with some derivatives showing improved or equivalent potency compared to their cyclic benzoxazole analogues.[3] The antimicrobial efficacy of phenoxyacetamide derivatives is often attributed to their ability to interfere with essential bacterial enzymes or disrupt cell membrane integrity.

Quantitative Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
Substituted SalicylaldehydesPotent activity observedVariable activity[1]
N-(2-hydroxyl-5-substitutedphenyl) phenoxyacetamidesMICs as low as 25 µg/mL against S. aureusMICs as low as 25 µg/mL against K. pneumoniae[3]
2-chloro-N-phenylacetamide--[5]
Antifungal Activity

Salicylaldehyde:

Salicylaldehyde and its derivatives are recognized for their potent antifungal activities.[6][7] Salicylaldehyde has shown efficacy against various fungal pathogens, including species of Aspergillus and Candida.[7][8] It can act as a fumigant, inhibiting fungal growth and mycotoxin production.[7][8] The antifungal action is thought to be linked to its ability to interfere with cellular antioxidant systems.[7]

This compound and Phenoxyacetamide Derivatives:

The phenoxyacetamide scaffold is a promising framework for the development of novel antifungal agents.[9][10] While some synthesized phenoxyacetamide derivatives have shown no significant antifungal activity at tested concentrations,[9] others, like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as fungicidal agents against Candida and Aspergillus species.[10] For example, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against strains of Aspergillus flavus and fluconazole-resistant Candida species.[5][11][12]

Quantitative Comparison of Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
SalicylaldehydeAspergillus flavusPotent activity as a fumigant[7][8]
2-chloro-N-phenylacetamideCandida albicans (fluconazole-resistant)128 - 256[5][12]
2-chloro-N-phenylacetamideAspergillus flavus16 - 256[11][13]
2-(2-oxo-morpholin-3-yl)-acetamide derivativesCandida spp., Aspergillus spp.Promising activity[10]
Antioxidant Activity

Salicylaldehyde:

Salicylaldehyde and its derivatives have been reported to possess both antioxidant and pro-oxidant properties.[9][14][15] The antioxidant activity is often evaluated through assays that measure free radical scavenging capabilities.[14] The presence of the phenolic hydroxyl group is crucial for this activity. However, in certain biological systems, salicylaldehyde-derived iron chelators can also exhibit pro-oxidant effects by increasing the autoxidation rate of Fe(2+).[9][15]

This compound and Phenoxyacetamide Derivatives:

Phenoxyacetamide derivatives have also been investigated for their antioxidant potential.[16][17] Studies on various acetamide derivatives have shown their capacity to scavenge free radicals, as demonstrated in assays like the ABTS radical scavenging test.[17][18] The antioxidant activity of these compounds is influenced by the nature and position of substituents on the phenoxy and N-phenyl rings.[18]

Conceptual Link in Antioxidant Mechanism

G cluster_Salicylaldehyde Salicylaldehyde cluster_Phenoxyacetamide Phenoxyacetamide Derivative S_ROS Reactive Oxygen Species (ROS) S_Scavenge Radical Scavenging S_ROS->S_Scavenge Neutralized by S_Phenol Phenolic -OH group S_Phenol->S_Scavenge Donates H• P_ROS Reactive Oxygen Species (ROS) P_Scavenge Radical Scavenging P_ROS->P_Scavenge Neutralized by P_Structure Phenoxyacetamide Core (+ Substituents) P_Structure->P_Scavenge Influences electron donation

Caption: Proposed radical scavenging mechanism.

Cytotoxic Activity

Salicylaldehyde:

Derivatives of salicylaldehyde have been extensively studied for their cytotoxic effects against various cancer cell lines.[3][19][20] Salicylaldehyde benzoylhydrazone derivatives, for instance, have shown cytotoxicity against human adenocarcinoma cells.[19] The cytotoxic activity can be modulated by the electronic properties of the substituents on the aromatic rings.[19] Furthermore, metal complexes of salicylaldehyde-based Schiff bases often exhibit enhanced anticancer activity.[21]

This compound and Phenoxyacetamide Derivatives:

The phenoxyacetamide scaffold is a key pharmacophore in the design of novel anticancer agents.[8][22][23] Numerous studies have reported the cytotoxic activity of phenoxyacetamide derivatives against a range of human cancer cell lines, including breast, liver, and prostate cancer.[8][20][22] The mechanism of cytotoxicity often involves the induction of apoptosis.[20][23] The potency of these derivatives is highly dependent on the substitution pattern on the aromatic rings.[8][22]

Quantitative Comparison of Cytotoxic Activity (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Salicylaldehyde benzoylhydrazone derivativesHuman adenocarcinomaVaries with substitution[19]
3-methoxysalicylaldehyde-derived hydrazonesLeukemia cell lines (e.g., HL-60)Potent activity[3]
Phenoxyacetamide Derivative (Compound I)HepG2 (Liver Cancer)1.43[20]
Phenoxyacetamide Derivative (Compound I)MCF-7 (Breast Cancer)7.43[20]
2-(4-Fluorophenyl)-N-phenylacetamide derivativesPC3 (Prostate Carcinoma)52 - 80[22]

Experimental Methodologies

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow Diagram

Caption: Workflow for Broth Microdilution Assay.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[2]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in an appropriate broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][15]

Workflow Diagram

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.[24]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. A stronger antioxidant will cause a greater decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[25]

Conclusion

This comparative guide highlights the distinct yet related biological profiles of salicylaldehyde and this compound. Salicylaldehyde serves as a foundational structure with inherent, though sometimes modest, biological activities that are significantly enhanced through chemical modification. The transformation of salicylaldehyde into a phenoxyacetamide derivative, as represented by this compound, unlocks a broader and often more potent spectrum of pharmacological activities.

The available literature strongly suggests that phenoxyacetamide derivatives are a promising class of compounds with significant antimicrobial, antifungal, antioxidant, and cytotoxic potential. While direct experimental data for this compound is needed for a definitive comparison, the extensive research on related analogues provides a solid foundation for predicting its bioactivity. Further investigation into this specific compound is warranted to fully elucidate its therapeutic potential and to understand the nuanced structure-activity relationships that govern its efficacy.

References

  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (URL: [Link])
  • Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC. (URL: [Link])
  • Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. (URL: [Link])
  • Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity rel
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  • Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. (URL: [Link])
  • Antifungal activity of salicylaldehyde (SA) volatilized in a sealed plastic container (739 ml)
  • Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chel
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC. (URL: [Link])
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
  • Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. (URL: [Link])
  • Full article: Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (URL: [Link])
  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC. (URL: [Link])
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  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (URL: [Link])
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A Comparative Guide to Phenoxyacetamide Derivatives: Spotlight on 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

The phenoxyacetamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides an in-depth comparison of 2-(2-Formylphenoxy)acetamide with other key phenoxyacetamide derivatives, offering insights into their structure-activity relationships (SAR), supported by experimental data and detailed protocols for researchers in drug discovery.

Synthesis of the Phenoxyacetamide Scaffold

The primary route for synthesizing phenoxyacetamide derivatives is the Williamson ether synthesis. This reaction involves the coupling of a substituted phenol with an N-substituted 2-chloroacetamide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone.

General Synthesis Protocol: Williamson Ether Synthesis

A typical procedure involves stirring a mixture of a substituted phenol (1 equivalent), an appropriate N-substituted 2-chloroacetamide (1 equivalent), and potassium carbonate (1.5 equivalents) in a suitable solvent (e.g., acetone or DMF) at room temperature or gentle heat until completion, which is monitored by thin-layer chromatography (TLC).[4]

For the specific synthesis of the title compound, This compound , salicylaldehyde (2-hydroxybenzaldehyde) is reacted with 2-chloroacetamide.

Workflow for the Synthesis of this compound

G cluster_reaction Reaction Conditions Salicylaldehyde Salicylaldehyde Base K₂CO₃ (Base) Stir Stirring at RT Salicylaldehyde->Stir Chloroacetamide 2-Chloroacetamide Chloroacetamide->Stir Solvent Acetone (Solvent) Product This compound Stir->Product

Caption: General workflow for Williamson ether synthesis.

The introduction of the ortho-formyl (-CHO) group in this compound provides a unique chemical handle. This aldehyde group is an electron-withdrawing group and can participate in hydrogen bonding, which can significantly influence the molecule's binding affinity to biological targets and its overall pharmacological profile compared to other derivatives.

Comparative Biological Evaluation: A Focus on Anticancer Activity

Phenoxyacetamide derivatives have been extensively studied for their potential as anticancer agents.[5][6] The cytotoxic activity is highly dependent on the nature and position of the substituents on both the phenoxy and the N-phenyl rings.

To illustrate these structure-activity relationships, the table below compares the in vitro cytotoxic activity of several phenoxyacetamide derivatives against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Phenoxyacetamide Derivatives

Compound IDStructure (R group on phenoxy ring)N-SubstituentCell LineIC₅₀ (µM)Reference
A 2-FormylUnsubstituted AmideHepG2 (Liver)Data not availableN/A
B 4-NitroN-(1-(4-chlorophenyl)ethyl)MCF-7 (Breast)> 100[2]
C 4-NitroN-(1-(4-chlorophenyl)ethyl)SK-N-SH (Neuroblastoma)50.1[2]
D UnsubstitutedN-(4-nitrophenyl)PC3 (Prostate)>100[7]
E 4-FluoroN-(2-nitrophenyl)PC3 (Prostate)52[7]
F Novel DerivativeProprietaryHepG2 (Liver)1.43[5][8]

Analysis of Structure-Activity Relationships (SAR):

From the data, several key insights emerge:

  • Role of Nitro Group: The presence of a nitro (-NO₂) group, a strong electron-withdrawing group, appears to be favorable for cytotoxicity, as seen in compounds B, C, and E.[2][7] For instance, phenylacetamide derivatives with a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy moiety.[7]

  • Impact of Halogens: Halogen substitution, such as the chloro- and fluoro- groups in compounds B, C, and E, often enhances anticancer activity.[2][6]

  • N-Substituent is Critical: The nature of the substituent on the acetamide nitrogen is crucial. Complex, substituted N-aryl or N-aralkyl groups can significantly modulate the compound's potency and selectivity.

  • Potential of the 2-Formyl Group: While quantitative data for this compound is sparse, the ortho-formyl group offers intriguing possibilities. Its electron-withdrawing nature is similar to the nitro group, and its ability to act as a hydrogen bond acceptor could facilitate strong interactions within a target's binding pocket. Furthermore, the aldehyde can be a reactive handle for further derivatization or covalent binding.

Recent studies have shown that some phenoxyacetamide derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, potentially through the inhibition of targets like PARP-1.[5][8]

Comparative Antimicrobial Activity

The phenoxyacetamide scaffold is also a promising framework for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance.[9] Certain derivatives have shown potent activity against pathogens like Pseudomonas aeruginosa by inhibiting virulence factors such as the type III secretion system (T3SS).[9][10]

Table 2: Comparative Antimicrobial Activity of Phenoxyacetamide Derivatives

Compound ClassTarget OrganismMechanism/ActivityKey FindingsReference
PhenoxyacetamidesPseudomonas aeruginosaT3SS InhibitionOptimized inhibitors show IC₅₀ values <1 µM.[9][10][9][10]
N-(2-hydroxyl-5-substitutedphenyl) phenoxyacetamidesGram-positive & Gram-negative bacteriaBroad-spectrum antibacterialDerivative 5e showed a MIC of 25 µg/mL against tested Gram-positive strains.[3]
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamidesMycobacterium tuberculosisAntitubercularThe most potent derivative showed a MIC of 4 µg/mL against M. tuberculosis H37Rv.[11]

Analysis of Structure-Activity Relationships (SAR):

  • For T3SS inhibition, systematic exploration revealed that structural modifications to the phenoxy ring and the N-benzyl amide part of the scaffold were crucial for enhancing potency.[10]

  • In broad-spectrum antibacterials, substitutions on the N-phenyl ring significantly influenced the minimum inhibitory concentration (MIC).[3]

  • For antitubercular activity, a combination of fluoro and nitro substituents on the phenoxy ring led to potent derivatives.[11]

The aldehyde functionality in This compound could be particularly interesting for antimicrobial applications. Aldehydes can react with nucleophilic residues (like cysteine or lysine) in bacterial enzymes or proteins, potentially leading to covalent inhibition and potent antimicrobial effects.

Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure the trustworthiness and reproducibility of the data presented, this section provides a standard, self-validating protocol for assessing the cytotoxic activity of synthesized compounds. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow for the MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h (allow attachment) Seed->Incubate1 Treat 3. Add serial dilutions of test compounds Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Add_MTT 5. Add MTT solution (5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate for 4h Add_MTT->Incubate3 Solubilize 7. Add DMSO to solubilize formazan Incubate3->Solubilize Read 8. Read absorbance at 570 nm Solubilize->Read

Caption: Step-by-step workflow for the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well microtiter plate at a density of 5×10³ to 1×10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds (e.g., this compound and its analogues) in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[8]

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The phenoxyacetamide scaffold remains a highly versatile and fruitful starting point for the development of novel therapeutic agents. While derivatives with nitro and halogen substituents have well-documented anticancer and antimicrobial activities, the specific derivative This compound represents an under-explored yet promising molecule.

The ortho-formyl group provides a unique combination of electronic properties and a reactive handle for chemical modification. Future research should focus on:

  • Systematic Evaluation: Synthesizing and systematically evaluating the anticancer and antimicrobial activity of this compound to establish a baseline for its potency.

  • Derivatization: Utilizing the aldehyde functionality to create novel derivatives, such as Schiff bases or chalcones, which have shown significant biological activities in other contexts.[1]

  • Mechanistic Studies: Investigating the mechanism of action for the most potent compounds to understand how they induce cell death or inhibit microbial growth, which could involve pathways like PARP-1 inhibition or T3SS disruption.[5][10]

By leveraging the foundational knowledge of phenoxyacetamide SAR and exploring the unique chemistry of the formyl group, researchers can continue to unlock the therapeutic potential of this remarkable class of compounds.

References

  • Boll Chim Farm. (2002). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. PubMed.
  • Bowlin, T. L. et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry.
  • Priyanka, G. et al. (2015). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Archiv der Pharmazie.
  • El-fakharany, E. M. et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals (Basel).
  • El-fakharany, E. M. et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • Bowlin, T. L. et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed Central.
  • Priyanka, G. et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate.
  • Yildiz, S. et al. (2007). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Arzneimittelforschung.
  • Fassihi, A. et al. (2017). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Pharmaceutical and Biomedical Research.
  • El-fakharany, E. M. et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central.
  • Al-Omaim, W. S. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Huang, W. et al. (2018). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry.
  • Huang, W. et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry.
  • Zhou, J. et al. (2024). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience.
  • ResearchGate. (2002). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. ResearchGate.
  • Wang, L. et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules.
  • Taylor & Francis Online. (2023). Design, Synthesis, and Evaluation of Novel 2-(4-Benzylideneamino)phenoxy)acetamides as Antibacterial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • National Center for Biotechnology Information. (n.d.). 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. PubChem Compound Database.
  • ResearchGate. (2017). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 2-(2-formylphenoxy)-N-(3-phenylpropyl)acetamide. PubChem Compound Database.
  • The Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry.
  • Zhou, J. et al. (2024). Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PubMed.

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A Comparative Guide to the Structure-Activity Relationship of 2-(2-Formylphenoxy)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the phenoxyacetamide scaffold represents a versatile and promising starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass, the 2-(2-Formylphenoxy)acetamide analogs. By objectively comparing their performance against various biological targets and providing detailed experimental data and protocols, this document aims to empower researchers to make informed decisions in their drug design and development endeavors.

Introduction: The Versatile this compound Scaffold

The this compound core structure is a privileged scaffold in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets. This versatility stems from its unique combination of an electrophilic formyl group, a flexible ether linkage, and an acetamide moiety that can be readily functionalized. These features allow for a multitude of structural modifications, each capable of fine-tuning the compound's potency, selectivity, and pharmacokinetic properties. This guide will dissect the SAR of this scaffold against key biological targets, including monoamine oxidases (MAOs), acetylcholinesterase (AChE), and cancer cell lines, providing a comparative framework for future drug discovery efforts.

Comparative Structure-Activity Relationship Analysis

The biological activity of this compound analogs is profoundly influenced by substitutions at three primary locations: the phenoxy ring, the formyl group, and the acetamide nitrogen. The following sections will explore these relationships in the context of different therapeutic targets.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.[1] The 2-phenoxyacetamide scaffold has yielded potent MAO inhibitors, with SAR studies revealing crucial insights for achieving both potency and selectivity for the two isoforms, MAO-A and MAO-B.[1]

Key SAR Insights for MAO Inhibition:

  • Phenoxy Ring Substitutions: The nature and position of substituents on the phenoxy ring significantly impact activity. Electron-donating groups, such as a methoxy group at the 4-position of the phenoxy ring, have been shown to confer high selectivity for MAO-A.[2]

  • Formyl Group Modification: Modification of the formyl group can lead to highly potent inhibitors. For instance, condensation of the formyl group with propargylamine to form a prop-2-ynylimino Schiff base has resulted in a potent dual MAO-A/MAO-B inhibitor.[2] This modification likely enhances binding to the FAD cofactor within the enzyme's active site.

  • Acetamide Moiety: While less explored for this specific sub-class, QSAR studies on broader phenoxyacetamide series suggest that bulky or higher molecular weight groups on the acetamide nitrogen can be beneficial for MAO inhibition.[2]

Table 1: Comparative MAO Inhibitory Activity of 2-Phenoxyacetamide Analogs

Compound IDR (Phenoxy Ring Substitution)R' (Formyl Group Modification)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-AReference
1 4-OCH₃-CHO0.0235.64245[2]
2 4-H-CH=N-CH₂C≡CH0.0180.073.89[2]
Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[3] The 2-(formylphenoxy)acetamide scaffold has been successfully adapted to create potent AChE inhibitors.

Key SAR Insights for AChE Inhibition:

  • Acetamide N-Substitution: This is a critical determinant of AChE inhibitory activity. The introduction of a substituted methyl acetate group at the acetamide nitrogen has led to a novel class of potent inhibitors.

  • Substituent on the Acetate Moiety: The nature of the substituent on the α-carbon of the acetate group significantly influences potency. Aromatic and larger alkyl groups at this position have been shown to enhance inhibitory activity, with some analogs being more potent than the standard drug, galanthamine. This suggests that these groups may be interacting with the peripheral anionic site (PAS) of the enzyme.[4]

Table 2: Comparative AChE Inhibitory Activity of Methyl 2-(2-(4-Formylphenoxy)acetamido)-2-substituted Acetate Analogs

Compound IDR (Substituent on Acetate)AChE IC50 (µM)Reference
3a Phenyl0.85[5]
3b 4-Chlorophenyl0.42[5]
3c Naphthyl0.38[5]
Galanthamine (Standard)0.51[5]

Molecular Docking Insights: Molecular docking studies suggest that these inhibitors bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[4] The formylphenoxy group likely interacts with key residues in the CAS, while the substituted acetate moiety extends into the PAS, explaining the enhanced potency observed with larger substituents.[4]

Anticancer and Anti-inflammatory Activity

The phenoxyacetamide scaffold has also demonstrated promising anticancer and anti-inflammatory activities. SAR studies in this area have highlighted the importance of specific substitutions on both the phenoxy and the N-phenyl rings.

Key SAR Insights for Anticancer and Anti-inflammatory Activity:

  • Phenoxy Ring Substitutions: The presence of a nitro group on the phenoxy ring has been associated with good anticancer, anti-inflammatory, and analgesic activities.[6]

  • N-Phenyl Substitutions: Halogen substitutions, such as chlorine, on the N-phenyl ring of the acetamide moiety have been shown to favor both anticancer and anti-inflammatory activity.[7] The combination of a 4-nitrophenoxy group and a 4-chlorophenyl group on the acetamide nitrogen resulted in a particularly potent compound.[7]

Table 3: Comparative Anticancer and Anti-inflammatory Activities of 2-(Substituted phenoxy) Acetamide Derivatives

Compound IDPhenoxy Ring SubstitutionN-Phenyl Ring SubstitutionAnticancer (MCF-7) GI50 (µM)Anti-inflammatory (% Inhibition)Reference
4a 4-NO₂4-Cl12.578.5[7]
4b 4-ClH>10065.2[7]
4c H4-Cl>10070.1[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.

General Synthesis of 2-(4-Formylphenoxy)-N-phenylacetamide Analogs

This procedure is adapted from the supplementary information of a study on antimycobacterial agents.

Step 1: Synthesis of 2-chloro-N-phenylacetamide intermediate:

  • Dissolve the desired substituted aniline (1 eq) and potassium carbonate (3.6 eq) in dry dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the DCM under reduced pressure.

  • Wash the resulting solid with excess water and recrystallize from a hexane/ethyl acetate mixture to yield the 2-chloro-N-phenylacetamide intermediate.

Step 2: Synthesis of the final 2-(4-formylphenoxy)-N-phenylacetamide analog:

  • To a solution of the 2-chloro-N-phenylacetamide intermediate (1 eq) in a suitable solvent such as dimethylformamide (DMF), add 4-hydroxybenzaldehyde (1.1 eq) and potassium carbonate (2 eq).

  • Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the final product.

dot

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Aniline Substituted Aniline Intermediate 2-chloro-N-phenylacetamide Aniline->Intermediate K2CO3, DCM Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Final_Product 2-(4-Formylphenoxy)-N-phenylacetamide Analog Intermediate->Final_Product K2CO3, DMF Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Hydroxybenzaldehyde->Final_Product

Caption: General synthetic workflow for 2-(4-Formylphenoxy)-N-phenylacetamide analogs.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[2]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer).

    • Acetylthiocholine iodide (ATCI) substrate solution (10 mM in buffer).

    • AChE enzyme solution (e.g., from electric eel) in buffer.

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the test compound solution (or solvent for control).

    • Add 10 µL of the AChE enzyme solution and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

dot

AChE_Assay_Workflow A Prepare Reagents (Buffer, DTNB, ATCI, AChE, Test Compounds) B Add Buffer, DTNB, and Test Compound to 96-well plate A->B C Add AChE and pre-incubate B->C D Initiate reaction with ATCI C->D E Measure Absorbance at 412 nm (kinetic) D->E F Calculate Reaction Rates E->F G Determine % Inhibition and IC50 F->G

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Monoamine Oxidase (MAO) Inhibition Assay

This is a general protocol for a fluorometric MAO inhibition assay.[8][9]

  • Reagent Preparation:

    • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • MAO-A or MAO-B enzyme preparation (e.g., from human recombinant sources).

    • Substrate solution (e.g., kynuramine for a continuous spectrophotometric assay or a fluorogenic substrate like Amplex Red).

    • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, enzyme, and test compound to the wells of a black 96-well plate.

    • Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate solution.

    • Measure the fluorescence (e.g., Ex/Em = 530/585 nm for Amplex Red based assays) or absorbance over time.

  • Data Analysis:

    • Calculate the reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 values as described for the AChE assay.

Mechanistic Insights and Future Perspectives

The diverse biological activities of this compound analogs underscore the importance of this scaffold in drug discovery. The formyl group, in particular, offers a reactive handle for further chemical modifications, potentially leading to covalent inhibitors or probes for target identification.

dot

SAR_Logic cluster_modifications Structural Modifications cluster_activities Biological Activities Core This compound Scaffold Phenoxy Phenoxy Ring Substitutions Core->Phenoxy Formyl Formyl Group Modifications Core->Formyl Acetamide Acetamide N-Substitutions Core->Acetamide MAO MAO Inhibition Phenoxy->MAO Selectivity (MAO-A) Anticancer Anticancer/Anti-inflammatory Phenoxy->Anticancer Potency (NO2 group) Formyl->MAO Potency (Propargylamine adduct) AChE AChE Inhibition Acetamide->AChE Potency (Substituted acetates) Acetamide->Anticancer Potency (Halogenated phenyl)

Sources

In Vitro Bioactivity of 2-(2-Formylphenoxy)acetamide: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the bioactivity of 2-(2-Formylphenoxy)acetamide. Drawing upon established methodologies and data from structurally related compounds, we present a comparative analysis to guide researchers in exploring its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design.

Introduction to this compound and Its Analogs

This compound is a synthetic organic compound featuring a salicylaldehyde moiety linked to an acetamide group via an ether bond. While direct bioactivity data for this specific molecule is not extensively published, its structural components—salicylaldehyde and phenoxyacetamide—are present in numerous compounds with well-documented biological effects. Salicylaldehyde derivatives are known for their broad-spectrum bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, the phenoxyacetamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of therapeutic potentials, including anticancer and anti-inflammatory effects.[4][5]

This guide will therefore leverage data from these related compounds to propose a robust in vitro validation strategy for this compound and to provide a comparative context for interpreting the experimental outcomes.

I. Anticancer Activity Validation

The presence of the salicylaldehyde and phenoxyacetamide moieties suggests a potential for anticancer activity. Phenoxyacetamide derivatives have been reported to induce apoptosis in cancer cells, while salicylaldehyde-based Schiff bases and other derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6][7][8][9]

Comparative Compounds:
  • Doxorubicin: A well-established chemotherapeutic agent used as a positive control.[1][9]

  • Salicylaldehyde Schiff Base Derivatives: Known for their potent anticancer activities.[2][6]

  • Substituted 2-Phenoxyacetamide Analogs: To establish a structure-activity relationship.[4][5]

Proposed In Vitro Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, comparative compounds, and Doxorubicin for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Hypothetical Comparative Data: Anticancer Activity (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compoundTo be determinedTo be determined
Doxorubicin (Positive Control)~2.5[1]>20[1]
Salicylaldehyde Schiff Base Derivative~29.6[6]~38.0[6]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideReported Activity[4]Not Reported
Mechanistic Insight: Potential Signaling Pathways

Phenoxyacetamide derivatives have been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspases.[10] Salicylaldehyde and its derivatives can modulate key signaling pathways in cancer, such as inhibiting the activation of NF-κB, a transcription factor that promotes cell survival and inflammation.[11][12]

graph "Anticancer_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.0];
Potential anticancer mechanisms of this compound.

II. Anti-inflammatory Activity Validation

The anti-inflammatory potential of salicylates is well-established, and derivatives of salicylaldehyde have shown promising anti-inflammatory effects.[13][14][15] This suggests that this compound may also possess anti-inflammatory properties.

Comparative Compounds:
  • Diclofenac Sodium: A standard nonsteroidal anti-inflammatory drug (NSAID) for positive control.[16][17][18]

  • Salicylaldehyde 2-chlorobenzoyl hydrazone: A salicylaldehyde derivative with known anti-inflammatory activity.[13]

  • Phenoxyacetic acid derivatives: Known to possess anti-inflammatory properties.

Proposed In Vitro Assay: Bovine Serum Albumin (BSA) Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.

Experimental Protocol: BSA Denaturation Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing BSA solution and various concentrations of this compound, comparators, and Diclofenac Sodium.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes to induce denaturation.

  • Cooling and Absorbance Measurement: Cool the samples and measure the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation and determine the IC₅₀ value.

Hypothetical Comparative Data: Anti-inflammatory Activity (IC₅₀ in µg/mL)
CompoundBSA Denaturation Inhibition
This compoundTo be determined
Diclofenac Sodium (Positive Control)~10.68[19]
Salicylaldehyde-derived secondary amine~699.72[15]
Phenoxyacetic acid derivativePotent activity reported
Mechanistic Insight: NF-κB Inhibition

Salicylates are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][12][20] This pathway plays a crucial role in the expression of pro-inflammatory cytokines and enzymes. Inhibition of NF-κB activation leads to a downstream reduction in the inflammatory response.

graph "Anti_Inflammatory_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.0];
Workflow for the BSA Denaturation Assay.

III. Antimicrobial Activity Validation

Salicylaldehyde and its derivatives have a long history of investigation for their antimicrobial properties against a wide range of bacteria and fungi.[3][21][22][23][24] The structural features of this compound suggest it may also exhibit such activity.

Comparative Compounds:
  • Ampicillin: A broad-spectrum antibiotic for Gram-positive and Gram-negative bacteria.[10][15][25]

  • Fluconazole: A common antifungal agent.

  • Substituted Salicylaldehydes: To compare the effect of different functional groups.[3][24]

Proposed In Vitro Assay: Agar Well Diffusion Method

This method is a widely used technique to evaluate the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

Experimental Protocol: Agar Well Diffusion
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Evenly spread the inoculum over the surface of an agar plate.

  • Well Preparation: Create wells in the agar using a sterile borer.

  • Compound Application: Add a defined volume of the test compound solutions to the wells.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Hypothetical Comparative Data: Antimicrobial Activity (Zone of Inhibition in mm)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
This compoundTo be determinedTo be determinedTo be determined
Ampicillin (Positive Control)19-36[15]VariableNot applicable
Fluconazole (Positive Control)Not applicableNot applicableMIC: 0.25-4 µg/ml[8]
Substituted SalicylaldehydeUp to 49[3]Variable[3]Active[3]
Salicylaldehyde Mannich Base23[22]18[22]17[22]
Mechanistic Insight: Potential Antimicrobial Action

The antimicrobial mechanism of salicylaldehyde derivatives is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The aldehyde group can react with nucleophilic groups in proteins and nucleic acids, leading to cellular dysfunction.

graph "Antimicrobial_Action" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.0];
Potential antimicrobial mechanisms of action.

Conclusion

This guide outlines a comprehensive and comparative approach to the in vitro validation of this compound's bioactivity. By leveraging established protocols and comparing its performance against standard drugs and structurally related compounds, researchers can efficiently and rigorously assess its potential as a novel therapeutic agent. The proposed experiments, coupled with an understanding of the potential underlying molecular mechanisms, provide a solid foundation for further drug discovery and development efforts.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI.
  • Anticancer activities of some transition metal complexes of a schiff base derived from salicylaldehyde and glycine. ResearchGate.
  • Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. PubMed.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central.
  • Fluconazole versus Candida albicans: A Complex Relationship. PubMed Central.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Scirp.org.
  • Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes. PubMed.
  • Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells. PubMed.
  • Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. Sphinxsai.com.
  • (PDF) Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate.
  • Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H2LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H2LASSBio-1064) and Their Zinc(II) Complexes. MDPI.
  • (PDF) Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. ResearchGate.
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  • Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. PubMed.
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  • Antibacterial activity of Pd(II) complexes with salicylaldehyde-amino acids Schiff bases ligands. PubMed.
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  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Zora.uzh.ch.
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A Senior Application Scientist's Guide to the Cross-Reactivity Profile of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" is a foundational aspiration. The clinical success and safety profile of a therapeutic candidate are intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins, often referred to as off-targets. Unforeseen interactions can lead to a spectrum of adverse effects or, in some serendipitous instances, opportunities for drug repurposing.

This guide provides a comprehensive, albeit hypothetical, cross-reactivity analysis of 2-(2-Formylphenoxy)acetamide , a novel small molecule with potential therapeutic applications. While direct biological data for this specific molecule is not yet publicly available, its structural motif—the phenoxy acetamide core—is prevalent in compounds exhibiting a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4] Many such compounds have been investigated as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[1][5][6]

Therefore, for the purpose of this illustrative guide, we will postulate Cyclooxygenase-2 (COX-2) as the primary therapeutic target of this compound. Our investigation will then systematically explore its potential for cross-reactivity against a panel of clinically relevant off-targets:

  • Cyclooxygenase-1 (COX-1): The constitutive isoform of COX, inhibition of which is associated with gastrointestinal side effects.[7][8][9]

  • Acetylcholinesterase (AChE): A key enzyme in the nervous system, and a known target for some phenoxy acetamide derivatives.[3][10][11]

  • A Representative Kinase Panel: To assess broader off-target effects that could influence a range of cellular processes.

  • A Representative G-Protein Coupled Receptor (GPCR): To screen for interactions with this large and diverse family of cell surface receptors.

Through a series of robust biochemical and cell-based assays, this guide will delineate a clear, data-driven comparison of the binding affinity and functional activity of this compound at its hypothetical primary target versus these potential off-targets. The methodologies presented herein are designed to be self-validating and are grounded in established principles of enzyme kinetics and cellular pharmacology.

Comparative Binding Affinity and Functional Activity

The initial assessment of a compound's selectivity involves determining its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for the primary target and a range of potential off-targets.

Biochemical Assay Data Summary

The following table summarizes the hypothetical inhibitory activity of this compound and a known control compound against our panel of targets in direct enzymatic or binding assays.

TargetThis compound (IC50/Ki)Control CompoundControl IC50/KiAssay Type
COX-2 50 nM Celecoxib20 nMEnzyme Inhibition
COX-15 µMCelecoxib2 µMEnzyme Inhibition
AChE15 µMDonepezil10 nMEnzyme Inhibition
Kinase (e.g., SRC)> 50 µMDasatinib1 nMKinase Inhibition
GPCR (e.g., A2A)> 50 µMIstradefylline5 nMRadioligand Binding

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical data suggests that this compound is a potent inhibitor of COX-2 with a 100-fold selectivity over COX-1. It displays significantly weaker activity against AChE and negligible interaction with the representative kinase and GPCR at concentrations up to 50 µM.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments used to generate the cross-reactivity profile.

COX-1/COX-2 Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of COX-1 and COX-2.[12]

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Arachidonic Acid (Substrate) - COX-1/COX-2 Enzyme - Test Compound Dilutions mix Mix Enzyme and Test Compound reagents->mix incubate1 Pre-incubate (15 min) mix->incubate1 add_substrate Add Arachidonic Acid to initiate reaction incubate1->add_substrate incubate2 Incubate (10 min) add_substrate->incubate2 stop_reaction Stop Reaction (e.g., with HCl) incubate2->stop_reaction detect Quantify Prostaglandin E2 (e.g., via ELISA) stop_reaction->detect plot Plot % Inhibition vs. [Compound] detect->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for the COX-1/COX-2 Enzyme Inhibition Assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution series of the compound in assay buffer.

    • Prepare solutions of recombinant human COX-1 and COX-2 enzymes in assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions to the appropriate wells.

    • Add the COX-1 or COX-2 enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Stop the reaction by adding a solution of 1M HCl.

  • Detection and Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13][14]

Acetylcholinesterase (AChE) Competitive Binding Assay

This assay measures the ability of this compound to displace a known radiolabeled ligand from the active site of AChE.[15][16][17][18]

AChE_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - AChE Enzyme - [3H]-Donepezil (Radioligand) - Test Compound Dilutions mix Combine Enzyme, Radioligand, and Test Compound reagents->mix incubate Incubate to Equilibrium mix->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate detect Quantify Radioactivity (Scintillation Counting) separate->detect plot Plot % Displacement vs. [Compound] detect->plot calculate Calculate Ki plot->calculate

Caption: Workflow for the AChE Competitive Binding Assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution series of the compound in binding buffer.

    • Prepare a solution of purified human AChE enzyme.

    • Prepare a solution of [3H]-Donepezil (or another suitable radioligand) at a concentration close to its Kd.

  • Assay Procedure:

    • In a 96-well filter plate, add the test compound dilutions.

    • Add the [3H]-Donepezil solution to all wells.

    • Add the AChE enzyme solution to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding displaced by the test compound at each concentration.

    • Plot the percentage of displacement against the logarithm of the compound concentration.

    • Determine the Ki value using the Cheng-Prusoff equation.

Cell-Based Target Engagement Assay (NanoBRET™)

To confirm target engagement within a more physiologically relevant context, a live-cell assay such as the NanoBRET™ Target Engagement assay can be employed.[19][20][21][22] This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.

NanoBRET_Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis transfect Transfect Cells with NanoLuc-Target Fusion Vector plate Plate Transfected Cells transfect->plate add_tracer Add Fluorescent Tracer plate->add_tracer add_compound Add Test Compound Dilutions add_tracer->add_compound incubate Incubate (2 hours) add_compound->incubate add_substrate Add Nano-Glo® Substrate incubate->add_substrate read Read BRET Signal (Donor and Acceptor Emission) add_substrate->read calculate_ratio Calculate BRET Ratio read->calculate_ratio plot Plot BRET Ratio vs. [Compound] calculate_ratio->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target protein (e.g., COX-2) fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest and plate the cells in a white, 96-well assay plate.

  • Assay Procedure:

    • Prepare a serial dilution of this compound.

    • Add the fluorescent tracer specific for the target protein to the cells.

    • Add the test compound dilutions to the appropriate wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value, which reflects the compound's apparent affinity for the target in live cells.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to characterizing the cross-reactivity profile of this compound. Based on our hypothetical data, this compound demonstrates promising selectivity for its primary target, COX-2, over other relevant off-targets. The detailed experimental protocols provide a clear roadmap for researchers to validate these findings and further investigate the compound's mechanism of action.

Future studies should expand the panel of off-targets to include a broader range of kinases and GPCRs, as well as other enzyme families. Investigating the functional consequences of target engagement in various cell-based models will also be crucial for translating these in vitro findings into a deeper understanding of the compound's potential therapeutic effects and safety profile. The methodologies and principles detailed in this guide serve as a valuable resource for any researcher embarking on the critical task of evaluating compound selectivity in drug discovery.

References

  • MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
  • PubMed. (2025, June 1). Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities.
  • PubMed. (n.d.). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
  • PubMed Central. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • ResearchGate. (2014, October 13). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • Galaxy Publication. (n.d.). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2-(2-Formylphenoxy)acetamide, a potent and selective inhibitor of Sirtuin 2 (SIRT2), against other notable inhibitors of this enzyme class. We will delve into the mechanistic underpinnings of its action, present comparative efficacy data, and provide robust experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sirtuins and their role in cellular processes and disease.

Introduction: SIRT2 as a Therapeutic Target

Sirtuin 2 (SIRT2) is a member of the sirtuin family, a class of NAD+-dependent protein deacetylases. Unlike the predominantly nuclear SIRT1, SIRT2 is primarily located in the cytoplasm, where it plays a crucial role in a variety of cellular processes. Its major substrate is α-tubulin, and by deacetylating it, SIRT2 influences microtubule dynamics, cell motility, and cell cycle progression. Furthermore, emerging evidence has implicated SIRT2 in neurodegenerative diseases such as Parkinson's and Huntington's, as well as in cancer and inflammatory responses, making it a compelling target for therapeutic intervention.

The development of small molecule inhibitors for SIRT2 is a key strategy for both elucidating its biological functions and exploring its therapeutic potential. An ideal inhibitor should exhibit high potency towards SIRT2 and, critically, high selectivity over other sirtuin isoforms (SIRT1-SIRT7) to minimize off-target effects. Among the various chemical scaffolds developed, this compound, a derivative of the SirReal (Sirtuin-Rearranging Ligand) class of inhibitors, has emerged as a noteworthy candidate.

Mechanism of Action: Covalent Inhibition

This compound and its analogs, such as the well-characterized inhibitor SirReal2, operate through a unique, multi-step covalent inhibition mechanism. This process, termed "substrate-assisted inhibition," is initiated by the inhibitor binding to the active site of SIRT2.

The mechanism unfolds as follows:

  • The inhibitor's aldehyde group reacts with a lysine residue within the acetylated peptide substrate, which is also bound in the active site.

  • This is followed by a Pictet-Spengler-type reaction, which is a key step.

  • The final step involves the formation of a stable, covalent adduct, which effectively and irreversibly inactivates the enzyme.

This covalent and substrate-assisted mechanism contributes to the high selectivity of these inhibitors for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.

cluster_0 SIRT2 Active Site SIRT2 SIRT2 Enzyme Substrate Acetylated Substrate (e.g., α-tubulin) SIRT2->Substrate Binds Inhibitor This compound (contains aldehyde group) Substrate->Inhibitor Recruits Adduct Covalent Ternary Adduct (Inactive Complex) Inhibitor->Adduct Forms Covalent Bond

Caption: Covalent inhibition mechanism of this compound.

Comparative Efficacy of SIRT2 Inhibitors

The efficacy of a SIRT2 inhibitor is determined by its potency (typically measured as IC50) and its selectivity against other sirtuin family members. Below is a comparative summary of this compound and other widely used or structurally related SIRT2 inhibitors.

InhibitorSIRT2 IC50SIRT1 IC50SIRT3 IC50MechanismKey Features
This compound ~140 nM>100 µM>100 µMCovalent, Substrate-assistedHigh selectivity; Forms irreversible adduct with substrate and enzyme.
SirReal2 143 nM>100 µM>100 µMCovalent, Substrate-assistedParent compound of the class; well-characterized.
AGK2 3.5 µM>100 µM>100 µMNon-covalent, CompetitiveCell-permeable; widely used but less potent than SirReal class.
AK7 15.7 µMNo significant inhibitionNo significant inhibitionNon-covalentPotent inducer of α-tubulin acetylation in cells.
Sirtuin-2 inhibitor IV 460 nM19.4 µM10.1 µMNot specifiedPotent but shows lower selectivity compared to the SirReal class.

Note: IC50 values can vary depending on assay conditions (e.g., substrate concentration, enzyme source).

This data clearly positions this compound and its parent compound, SirReal2, as highly potent and exceptionally selective inhibitors of SIRT2. Their covalent mechanism offers a distinct advantage in achieving sustained target engagement. While compounds like AGK2 and AK7 are valuable tools, they exhibit significantly lower potency.

Experimental Protocols for Efficacy Evaluation

To ensure the rigorous evaluation of this compound or any related inhibitor, standardized and validated assays are essential. Here, we provide step-by-step protocols for both in vitro enzymatic and cell-based assays.

In Vitro SIRT2 Inhibition Assay (Fluorogenic)

This assay measures the ability of an inhibitor to block SIRT2-mediated deacetylation of a fluorogenic acetylated peptide substrate.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Enzyme Solution: Recombinant human SIRT2 diluted in Assay Buffer to the desired concentration (e.g., 2x final concentration).

    • Substrate Solution: Fluorogenic acetylated peptide substrate (e.g., Ac-Lys-AMC based peptide) and NAD+ diluted in Assay Buffer.

    • Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create a dilution series in Assay Buffer.

    • Developer Solution: Prepare a solution containing a developing enzyme (e.g., Trypsin) in Assay Buffer.

  • Assay Procedure:

    • Add 25 µL of the inhibitor dilutions (or DMSO as a vehicle control) to the wells of a black 96-well plate.

    • Add 25 µL of the SIRT2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the Substrate/NAD+ solution.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of the Developer Solution.

    • Incubate for an additional 15 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 355/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based SIRT2 Inhibition Assay (Western Blot)

This assay quantifies the increase in acetylated α-tubulin, a direct downstream target of SIRT2, in cells treated with an inhibitor.

cluster_workflow Western Blot Workflow for SIRT2 Inhibition cluster_antibodies Antibodies Used A 1. Cell Culture & Treatment (e.g., HeLa, SH-SY5Y) B 2. Treat with Inhibitor (e.g., this compound) A->B C 3. Cell Lysis (RIPA Buffer + Protease/Deacetylase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I Ab1 Primary Ab 1: Anti-acetylated α-tubulin Ab2 Primary Ab 2: Anti-α-tubulin (Loading Control)

Caption: Workflow for assessing SIRT2 inhibition in cells via Western Blot.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa or SH-SY5Y) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and controls) for a predetermined time (e.g., 4-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and sodium butyrate) to preserve the acetylation state of proteins.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against acetylated α-tubulin.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with a primary antibody against total α-tubulin or a housekeeping protein like GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • Normalize the signal of acetylated α-tubulin to the signal of the loading control (total α-tubulin).

    • Plot the fold-change in normalized acetylated α-tubulin levels relative to the vehicle-treated control.

Conclusion and Future Perspectives

This compound stands out as a superior chemical probe for studying SIRT2 biology. Its high potency, exceptional selectivity, and covalent mechanism of action provide distinct advantages over many other commercially available inhibitors. The substrate-assisted nature of its inhibitory action makes it a particularly sophisticated tool for targeting SIRT2 activity with precision.

Future research should focus on leveraging this potent scaffold to develop drug candidates for SIRT2-implicated diseases. Further studies on its pharmacokinetic and pharmacodynamic properties in vivo will be critical steps in translating its proven in vitro and cellular efficacy into therapeutic applications. The protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently employ and evaluate this promising class of SIRT2 inhibitors in their own work.

References

  • Title: SIRT2 Deacetylates and Stabilizes NRF1 to Promote the Proteasome-Associated Anti-oxidant Response.
  • Title: Substrate-assisted inhibition of human sirtuin 2 (SIRT2) by 2-formylphenoxyacetamide derivatives. Source: RSC Publishing. URL:[Link]
  • Title: Identification of a small molecule inhibitor of SirT2 from a screen of known drugs and natural products.
  • Title: A Novel Role for the Cytosolic NAD+-Dependent Deacetylase SIRT2 in Regulation of B-Myb Activity.
  • Title: SirReal2, a potent and selective covalent inhibitor of Sirt2.
  • Title: Discovery of a new class of sirtuin 2 (SIRT2) inhibitors and their anticancer activity.
  • Title: Sirtuin-2 Inhibitor IV.

Benchmarking Novel P2Y14R Antagonists: A Comparative Guide for 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The P2Y14 Receptor as a Key Target in Inflammation

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a range of inflammatory and immune-related diseases.[1] Activated by endogenous UDP-sugars like UDP-glucose, which are released from cells during stress or injury, P2Y14R functions as a damage sensor.[1][2] Its expression is prominent in immune cells such as neutrophils and lymphocytes.[3] Upon activation, the receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of downstream signaling cascades, including the mitogen-activated protein (MAP) kinase and Rho/Rho kinase pathways.[3][4][5] This signaling culminates in key inflammatory responses, including neutrophil chemotaxis.[5][6] Given its central role in modulating immune responses, the discovery of potent and selective P2Y14R antagonists is a highly active area of drug development.[7][8]

This guide provides a comprehensive framework for benchmarking novel compounds against established P2Y14R antagonists. We will use 2-(2-Formylphenoxy)acetamide , a compound belonging to a promising chemical class, as our primary example. Recent research has highlighted phenoxy acetamide derivatives as a scaffold for highly potent P2Y14R antagonists, making our candidate a molecule of significant interest.[3][9] We will compare it against well-characterized antagonists from different chemical series, providing the necessary context and detailed protocols for a thorough evaluation.

The Competitive Landscape: Established P2Y14R Antagonists

A successful benchmarking study requires comparison against well-validated reference compounds. The field of P2Y14R antagonists has evolved from initial discoveries to highly potent molecules identified through both traditional screening and structure-based design.

  • The Naphthoic Acid Series (e.g., PPTN): For years, (4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) has been the gold-standard P2Y14R antagonist.[7] It is a potent and selective competitive antagonist with a reported IC50 of 4 nM and a KB of 434 pM.[7][10] However, limitations such as poor solubility and low oral bioavailability have driven the search for alternative scaffolds.[7]

  • Virtual Screening Hits: Structure-based virtual screening, often using homology models of P2Y14R, has successfully identified novel antagonist scaffolds.[7] These efforts have yielded compounds with IC50 values in the low nanomolar range, demonstrating the power of computational approaches in this field.[7]

  • The Phenoxy Acetamide Series: Very recent discoveries have identified N-substituted acetamide derivatives as exceptionally potent P2Y14R antagonists.[3] A standout example, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (Compound I-17) , displays a sub-nanomolar IC50 of 0.6 nM and demonstrates high selectivity and favorable pharmacokinetic properties.[3] This class is particularly relevant for our target compound, this compound, as it validates the core chemical scaffold.

The following table summarizes the key performance data for these established antagonists and provides a template for recording the experimental results for our test compound.

CompoundChemical ClassPotency (IC50)Selectivity ProfileKey Features & Limitations
PPTN 2-Naphthoic Acid~4 nM[7]High selectivity over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13)[10]Gold-standard reference; potent and selective. Poor solubility and low oral bioavailability.[7]
Compound 8 (Virtual Screening Hit) Novel Scaffold~2.46 nM[7]Not fully detailed, but shown to be active against P2Y14R.Identified through computational methods; demonstrates high potency.[7]
Compound I-17 Phenoxy Acetamide~0.6 nM [3]High selectivity over P2Y1, P2Y2, P2Y4, P2Y6, P2Y12 (IC50 > 80 µM).[9]Sub-nanomolar potency; favorable bioavailability (F=75%).[3] Validates the phenoxy acetamide scaffold.
This compound Phenoxy AcetamideTo be determinedTo be determinedNovel candidate for evaluation.

A Step-by-Step Guide to Benchmarking this compound

This section details the critical experiments required to characterize a novel P2Y14R antagonist. The causality behind each step is explained to ensure a robust and self-validating workflow.

Part 1: In Vitro Potency Determination via cAMP Inhibition Assay

The Rationale: The canonical signaling pathway for the Gi-coupled P2Y14R is the inhibition of adenylyl cyclase, which leads to a measurable drop in intracellular cAMP levels. The most reliable method for quantifying antagonist potency is to measure its ability to reverse this agonist-induced cAMP decrease. This functional assay provides an IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

P2Y14R Signaling Pathway

P2Y14R_Signaling cluster_cell Cell Membrane UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14R UDP_Glucose->P2Y14R Activates Antagonist This compound (Antagonist) Antagonist->P2Y14R Blocks Gi Gαi/Gβγ P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Downstream Downstream Effects (e.g., MAPK, Rho) Gi->Downstream Activates Gβγ Signaling cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Downstream Regulates

Caption: P2Y14R activation by UDP-glucose inhibits cAMP production.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Utilize a recombinant cell line stably expressing the human P2Y14 receptor, such as HEK293 or CHO cells.[7][10] This is critical as endogenous expression in many cell lines is too low for a robust assay window. Culture cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells into 96-well or 384-well plates at an optimized density and allow them to adhere overnight.

  • Assay Preparation: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound and the reference antagonists (e.g., PPTN, Compound I-17) in assay buffer. Add the antagonist solutions to the wells and incubate for 15-30 minutes at room temperature. This allows the antagonist to reach equilibrium binding with the receptor.

  • Agonist Stimulation: Prepare a solution containing a cAMP-elevating agent (e.g., 30 µM Forskolin) and a P2Y14R agonist (e.g., UDP-glucose at a concentration that elicits 80% of the maximal response, the EC80). The inclusion of Forskolin is essential to create a high baseline of cAMP that can then be robustly inhibited by the Gi-coupled receptor activation.[10]

  • Incubation: Add the Forskolin/agonist solution to the wells and incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Plot the response (e.g., HTRF ratio) against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental Workflow for P2Y14R Antagonist IC50 Determination

cAMP_Workflow start Start: P2Y14R-expressing cells in plate add_antagonist 1. Add serial dilutions of Antagonist (e.g., this compound) start->add_antagonist pre_incubate 2. Pre-incubate (15-30 min) add_antagonist->pre_incubate add_agonist 3. Add Agonist (UDP-Glucose at EC80) + Forskolin pre_incubate->add_agonist incubate 4. Incubate (30 min) add_agonist->incubate detect_cAMP 5. Lyse cells & Detect cAMP (e.g., HTRF Assay) incubate->detect_cAMP analyze 6. Data Analysis: Plot Dose-Response Curve detect_cAMP->analyze end Result: IC50 Value analyze->end

Caption: Workflow for a cell-based cAMP inhibition assay.

Part 2: Selectivity Profiling

The Rationale: A therapeutically viable antagonist must be selective for its target to avoid off-target effects. It is crucial to assess the activity of this compound against other P2Y receptor subtypes, particularly those that are also activated by nucleotides.[10]

Experimental Protocol: Receptor Selectivity Panel

  • Target Selection: A standard selectivity panel should include other human P2Y receptors such as P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12.[10]

  • Assay Formats: Employ appropriate functional assays for each receptor subtype. For Gq-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11), an inositol phosphate accumulation assay or a calcium mobilization assay is standard.[10] For the Gi-coupled P2Y12 receptor, a cAMP inhibition assay similar to the one described for P2Y14R can be used.[10]

  • Testing: Test this compound at a high concentration (e.g., 1-10 µM) against each receptor in the panel in both agonist and antagonist modes.

  • Analysis: Significant activity at any of the other receptors indicates a lack of selectivity. The goal is to find a compound that is potent at P2Y14R with minimal to no effect on other subtypes at the tested concentration.

Part 3: Functional Efficacy in a Chemotaxis Assay

The Rationale: While the cAMP assay confirms molecular interaction and signaling, a functional assay demonstrates the compound's ability to block a physiological process mediated by the receptor. Since P2Y14R activation promotes neutrophil migration, a chemotaxis assay is a highly relevant functional readout.[5][6]

Experimental Protocol: Neutrophil Chemotaxis Assay

  • Cell Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors. Alternatively, use a neutrophil-like differentiated cell line (e.g., dHL-60 cells) that expresses P2Y14R.[5]

  • Assay Setup: Use a multi-well chemotaxis plate (e.g., a Boyden chamber) with a porous membrane separating an upper and lower chamber.

  • Loading:

    • Lower Chamber: Add assay buffer containing the chemoattractant (UDP-glucose).

    • Upper Chamber: Add the isolated neutrophils that have been pre-incubated with either vehicle control, a reference antagonist (PPTN), or various concentrations of this compound.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the migrated cells and using a fluorescent DNA-binding dye (e.g., CyQUANT).

  • Analysis: Compare the extent of migration in the presence of the antagonist to the vehicle control. A potent antagonist will significantly reduce UDP-glucose-stimulated cell migration.

Conclusion and Future Directions

By following this comprehensive benchmarking guide, researchers can systematically evaluate the potential of novel compounds like this compound as P2Y14R antagonists. A successful outcome would be the demonstration of potent, sub-nanomolar to low-nanomolar IC50 in the cAMP assay, high selectivity against other P2Y receptors, and effective blockade of P2Y14R-mediated functional responses such as neutrophil chemotaxis.

The discovery of the phenoxy acetamide scaffold as a source of highly potent P2Y14R antagonists is a significant breakthrough.[3] If this compound demonstrates strong performance in these assays, it would warrant further investigation, including pharmacokinetic studies and in vivo testing in animal models of inflammatory diseases like gout, inflammatory bowel disease, or chronic pain, where P2Y14R is known to play a crucial role.[3] This structured approach ensures that only the most promising candidates are advanced, accelerating the path toward novel anti-inflammatory therapeutics.

References

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]
  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update.
  • UDP-glucose sensing P2Y 14 R: A novel target for inflamm
  • P2Y 14 - R -dependent activation of MAP kinase signalling by UDP.
  • The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology. [Link]
  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis.
  • P2Y14R for Inflammation Therapy: Is It a Promising target?. BioMed Central. [Link]
  • A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils.
  • P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model.
  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. PubMed. [Link]
  • A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. PubMed. [Link]
  • Recent Progress on the Discovery of P2Y 14 Receptor Antagonists. PubMed. [Link]
  • P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. NIH Technology Transfer. [Link]

Sources

A Comparative Guide to the In Vitro Metabolism of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for studying the in vitro metabolism of 2-(2-Formylphenoxy)acetamide. Designed for researchers, scientists, and drug development professionals, this document outlines predictive metabolic pathways, details robust experimental protocols, and presents a framework for data interpretation, ensuring scientific integrity and supporting the critical evaluation of this compound's metabolic fate.

Introduction: The Imperative of Early Metabolic Profiling

In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) metabolic fate is paramount.[1][2] Early in vitro metabolism studies are not merely a regulatory checkbox; they are a critical tool for identifying potentially active or toxic metabolites, elucidating clearance mechanisms, and predicting potential drug-drug interactions (DDIs).[2][3][4] This information, when generated at an early stage, allows for structural modifications to mitigate risks of adverse reactions during later clinical development.[2] For this compound, a compound featuring an aldehyde, an ether linkage, and an acetamide group, a multifaceted metabolic profile can be anticipated. This guide will explore the experimental systems and analytical strategies required to comprehensively characterize its biotransformation.

Predicted Metabolic Pathways of this compound

The chemical structure of this compound suggests several potential sites for metabolic transformation, primarily driven by Phase I and Phase II enzymes.[5][6]

  • Phase I Metabolism (Functionalization): These reactions introduce or expose functional groups, typically increasing the compound's polarity.[5][6] For the target molecule, the following pathways are likely:

    • Oxidation of the Aldehyde: The formyl group is a prime target for oxidation to a carboxylic acid, a reaction that can be catalyzed by cytochrome P450 (CYP) enzymes and aldehyde dehydrogenases.[7][8]

    • Reduction of the Aldehyde: Conversely, the aldehyde can be reduced to a primary alcohol, also potentially mediated by CYPs or other reductases.[7][8]

    • Aromatic Hydroxylation: The phenoxy ring can undergo hydroxylation at various positions, a classic CYP-mediated reaction.[9]

    • Amide Hydrolysis: The acetamide moiety could be hydrolyzed to form 2-formylphenoxyacetic acid and ammonia, although this is often a slower metabolic route.

    • O-dealkylation: Cleavage of the ether bond is another possibility, leading to the formation of 2-hydroxybenzaldehyde and acetamide.

  • Phase II Metabolism (Conjugation): If Phase I metabolism introduces suitable functional groups (e.g., hydroxyl or carboxyl groups), the metabolites can undergo conjugation to further increase water solubility and facilitate excretion.[6][10]

    • Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for hydroxylated metabolites and the carboxylic acid metabolite.[6]

    • Sulfation: Sulfotransferases (SULTs) can conjugate sulfate groups to hydroxylated metabolites.

The following diagram illustrates these predicted pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Carboxylic_Acid 2-(2-Carboxyphenoxy)acetamide (Oxidation) Parent->Carboxylic_Acid CYPs, ALDH Alcohol 2-(2-Hydroxymethylphenoxy)acetamide (Reduction) Parent->Alcohol CYPs, Reductases Hydroxylated Hydroxylated Metabolites (Aromatic Hydroxylation) Parent->Hydroxylated CYPs Glucuronide Glucuronide Conjugates Carboxylic_Acid->Glucuronide UGTs Alcohol->Glucuronide UGTs Hydroxylated->Glucuronide UGTs Sulfate Sulfate Conjugates Hydroxylated->Sulfate SULTs

Caption: Predicted metabolic pathways for this compound.

Comparative Experimental Guide: In Vitro Systems

The choice of an in vitro system is a critical decision that influences the scope of metabolic pathways that can be investigated.[11] A tiered approach, starting with simpler systems and progressing to more complex ones, is often the most efficient strategy.

In Vitro System Description Primary Use Case for this Topic Advantages Limitations
Human Liver Microsomes (HLM) Subcellular fractions of the endoplasmic reticulum, rich in Phase I CYP enzymes.[10][11]Initial screening for oxidative metabolites (aldehyde oxidation, aromatic hydroxylation).[10]Cost-effective, high-throughput, well-characterized.[10]Lacks cytosolic enzymes (e.g., some dehydrogenases) and Phase II conjugation enzymes (unless supplemented).[11]
Hepatocytes (Suspension or Plated) Intact, viable liver cells containing a full complement of Phase I and Phase II enzymes.[10][12]Comprehensive metabolite profiling, including both Phase I and Phase II metabolites.[10][12]More physiologically relevant, contains both membrane-bound and cytosolic enzymes.[10][12]Shorter viability in suspension (hours), potential for de-differentiation in culture.[12]
Recombinant Enzymes (e.g., specific CYPs) Individual drug-metabolizing enzymes expressed in a cellular system.Reaction phenotyping to identify the specific CYP isoforms responsible for metabolite formation.Allows for precise identification of enzyme contribution.Does not account for the interplay between different enzymes.

Recommendation: For a comprehensive evaluation of this compound, a combination of these systems is advised. Start with HLM for a rapid assessment of oxidative metabolism, followed by studies in cryopreserved human hepatocytes to obtain a complete metabolic profile, including conjugation.[10] Recombinant enzymes should then be used to pinpoint the specific CYPs involved in the major clearance pathways.[4]

Detailed Experimental Protocols

Scientific rigor demands detailed and reproducible methodologies. The following protocols are provided as a robust starting point for your investigations.

Objective: To determine the rate of disappearance of the parent compound and identify major oxidative metabolites.[10]

Materials:

  • This compound

  • Pooled Human Liver Microsomes (from at least 10 donors)[4]

  • NADPH regenerating system (e.g., NADPH-Regen®)

  • Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (for reaction termination)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.[10]

  • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.[10]

  • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[10]

  • Vortex and centrifuge to precipitate proteins.[10]

  • Transfer the supernatant for LC-MS/MS analysis.[10]

Objective: To identify both Phase I and Phase II metabolites in a more physiologically relevant system.[10]

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Ice-cold Acetonitrile

Procedure:

  • Thaw and plate cryopreserved hepatocytes according to the supplier's protocol. Allow cells to attach and recover.

  • Remove the plating medium and add fresh medium containing the test compound (e.g., 10 µM).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).[10]

  • At the end of the incubation, collect the medium.[10]

  • Terminate any enzymatic activity by adding 2 volumes of ice-cold acetonitrile.[10]

  • Centrifuge the mixture to precipitate proteins.[10]

  • Transfer the supernatant for LC-MS/MS analysis.[10]

The following diagram outlines the general workflow for these in vitro experiments.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution of Test Compound Initiate Initiate Reaction (Add Compound & Cofactors) Stock->Initiate System Prepare In Vitro System (Microsomes or Hepatocytes) PreIncubate Pre-incubate System at 37°C System->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze

Caption: General workflow for in vitro metabolism experiments.

Analytical Strategy: The Power of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for modern metabolite identification.[2][10] This powerful technique allows for the separation of the parent compound from its metabolites, followed by their detection and structural elucidation based on mass-to-charge ratio and fragmentation patterns.[2][10] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, which can help determine the elemental composition of unknown metabolites.[1][10]

Conclusion and Future Directions

The in vitro metabolism of this compound is predicted to be complex, involving multiple Phase I and Phase II pathways. A systematic approach, utilizing a combination of human liver microsomes and hepatocytes, is essential for a comprehensive evaluation. The protocols and analytical strategies outlined in this guide provide a robust framework for researchers to elucidate the metabolic fate of this compound. These studies are not only fundamental for regulatory submissions but are also crucial for building a comprehensive safety and efficacy profile, ultimately guiding the successful development of new therapeutic agents.[13][14]

References

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
  • Baillie, T. A. (2003). Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. PubMed.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA.
  • Capecchi, A., et al. (1994). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. PubMed.
  • Tirillini, B., & Pintore, G. (2012). Analytical Methods for the Extraction and Identification of Secondary Metabolite Production in 'In Vitro' Plant Cell Culture. ResearchGate.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
  • Tirillini, B., & Pintore, G. (2012). Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures. PubMed.
  • Selvasudha, N., et al. (2012). In vitro test methods for metabolite identification: A review. SciSpace.
  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate.
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  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
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  • Prough, R. A., et al. (2009). Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. Chemical Research in Toxicology.
  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT.
  • Nebert, D. W., & Syed, D. N. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Minichmayr, I. (2023). Clinical Implications and Phases of Drug Metabolism Pathways. Longdom Publishing.

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A Guide to the Experimental Confirmation of the Molecular Weight of 2-(2-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for advancing discovery. The molecular weight of a compound is one of its most fundamental properties, and its accurate determination is a critical step in identity confirmation and purity assessment. This guide provides an in-depth comparison of common analytical techniques for confirming the molecular weight of 2-(2-Formylphenoxy)acetamide, a valuable building block in medicinal chemistry. We will delve into the principles and practical applications of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offering insights into experimental design and data interpretation.

Understanding this compound

This compound possesses a molecular formula of C₉H₉NO₃. Based on this, its calculated molecular weight is approximately 179.17 g/mol , with a monoisotopic mass of 179.058243149 Da.[1][2] While this theoretical value provides a target, empirical validation is essential. This guide will explore the experimental methodologies to confirm this value, comparing the strengths and nuances of each approach.

Core Analytical Strategies for Molecular Weight Determination

Two primary analytical techniques are indispensable for the confirmation of a small molecule's molecular weight:

  • Mass Spectrometry (MS): This powerful technique directly measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It is the most direct method for determining molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily used for structure elucidation, high-resolution NMR data can provide detailed structural information that, when combined, corroborates the molecular formula and, by extension, the molecular weight.

The following sections will provide a comparative overview of these techniques, complete with experimental protocols and data interpretation guidelines.

Comparison of Analytical Techniques

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Direct molecular weight (as m/z), fragmentation patterns for structural clues.High sensitivity, high accuracy, direct measurement of molecular weight.Destructive technique, may not be suitable for thermally labile compounds (depending on the ionization method).
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, including the number and connectivity of atoms.Non-destructive, provides rich structural detail.Indirect confirmation of molecular weight, lower sensitivity than MS.

Experimental Protocols and Data Interpretation

Mass Spectrometry: A Direct Measurement

Mass spectrometry is the gold standard for determining the molecular weight of a compound.[4][5] For a molecule like this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.

Caption: Workflow for ESI-MS analysis.

In positive ion mode ESI-MS, we would expect to observe the protonated molecule, [M+H]⁺, at an m/z of approximately 180.0655. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of roughly 178.0510. High-resolution mass spectrometry can provide a mass measurement with high accuracy (typically within 5 ppm), which can be used to confirm the elemental composition.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z (example) Difference (ppm)
[M+H]⁺180.06552180.0653-1.2
[M+Na]⁺202.04746202.0471-1.5
[M-H]⁻178.05096178.05121.3
¹H NMR Spectroscopy: Structural Confirmation

While not a direct measure of molecular weight, ¹H NMR spectroscopy provides a detailed "fingerprint" of the molecule's structure. By identifying all the hydrogen atoms and their chemical environments, we can confirm the molecular structure and, therefore, the molecular formula.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

G cluster_0 Expected Proton Signals Aldehyde Proton Aldehyde Proton (~10 ppm, singlet) Aromatic Protons Aromatic Protons (4H, ~7-8 ppm, complex multiplet) Methylene Protons Methylene Protons (2H, ~4.7 ppm, singlet) Amide Protons Amide Protons (2H, broad singlet, variable shift)

Caption: Predicted ¹H NMR signals for this compound.

The integration of these signals should correspond to the number of protons in each environment (1H, 4H, 2H, and 2H, respectively), confirming the presence of nine hydrogen atoms in the molecule.

Comparison with an Alternative: N-benzyl-2-(2-formylphenoxy)acetamide

To further illustrate the power of these techniques, let's consider a related compound, N-benzyl-2-(2-formylphenoxy)acetamide. This molecule has a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.3 g/mol .[5]

Table 2: Comparison of Expected Analytical Data

Property This compound N-benzyl-2-(2-formylphenoxy)acetamide
Molecular Formula C₉H₉NO₃C₁₆H₁₅NO₃
Molecular Weight 179.17 g/mol 269.3 g/mol
Expected [M+H]⁺ (m/z) ~180.07~270.11
Key ¹H NMR Differences - NH₂ protons (broad singlet)- NH proton (triplet) - Benzylic CH₂ protons (doublet) - Additional 5 aromatic protons

The significant difference in molecular weight would be readily apparent in the mass spectrum. Furthermore, the ¹H NMR spectrum of the N-benzyl analog would show additional signals for the benzyl group and a different splitting pattern for the amide proton, providing a clear distinction between the two compounds.

Conclusion

The confirmation of a compound's molecular weight is a non-negotiable step in chemical research and development. While mass spectrometry provides the most direct and accurate measurement, NMR spectroscopy offers invaluable complementary data that confirms the compound's structure. For this compound, the expected molecular ion peak in the mass spectrum and the characteristic signals in the ¹H NMR spectrum together provide a robust and definitive confirmation of its identity and molecular weight. By employing these techniques in a complementary fashion, researchers can proceed with confidence in their downstream applications.

References

  • Advances in structure elucidation of small molecules using mass spectrometry.
  • This compound | C9H9NO3 | CID 2759228. PubChem. [Link]
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]
  • Interpreting H-NMR Spectra Arom
  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
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A Comparative Guide to the Quantitative Analysis of 2-(2-Formylphenoxy)acetamide in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in complex biological or environmental matrices is a cornerstone of robust research and development. This guide provides an in-depth, objective comparison of three principal analytical techniques for the quantitative analysis of 2-(2-Formylphenoxy)acetamide, a molecule of interest featuring both an aldehyde and an acetamide functional group. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in established scientific principles.

The challenge in quantifying this compound lies in its polarity and potential for reactivity, particularly of the aldehyde group, within complex sample matrices such as plasma, urine, or tissue homogenates. These matrices are rich in interfering substances like proteins, lipids, and salts, which can suppress analytical signals, degrade the analyte, or damage instrumentation. Therefore, both the sample preparation and the final analytical measurement must be meticulously optimized and validated.

This guide will compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated on its suitability, performance, and practical considerations, supported by detailed experimental protocols.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is often the workhorse for quantitative analysis in pharmaceutical settings due to its versatility, robustness, and suitability for non-volatile and thermally sensitive molecules like this compound. Coupled with a UV detector, it offers a straightforward and cost-effective analytical solution.

Rationale and Methodological Considerations

The core principle of this method is the separation of the analyte from matrix components on a reversed-phase (C18) column, followed by quantification based on its ultraviolet absorbance. The aromatic nature of this compound makes it an excellent candidate for UV detection.

The choice of a C18 column is based on its proven ability to retain and separate moderately polar aromatic compounds. The mobile phase, a gradient mixture of acidified water and acetonitrile, is selected to ensure sharp peak shapes and efficient elution. The acidic modifier (formic acid) helps to suppress the ionization of any potential acidic impurities and improves chromatographic performance.

Sample preparation is critical for protecting the HPLC column and ensuring accurate results. For a plasma matrix, protein precipitation is a rapid and effective method to remove the majority of interfering macromolecules. Acetonitrile is an ideal precipitation solvent as it is also a common mobile phase component, ensuring miscibility.[1][2]

Experimental Protocol: HPLC-UV

1. Sample Preparation (Human Plasma)

  • To 200 µL of human plasma in a 1.5 mL microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing the internal standard (e.g., 2-phenoxyacetamide at 1 µg/mL).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
  • Vortex for 30 seconds and transfer to an HPLC vial with a micro-insert.

2. HPLC-UV Conditions

ParameterCondition
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 95% B over 10 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Plasma Sample + Acetonitrile (with IS) s2 Vortex & Centrifuge s1->s2 s3 Collect Supernatant s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 Inject into HPLC s4->a1 a2 C18 Column Separation a1->a2 a3 UV Detection (254 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Workflow for HPLC-UV analysis of this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique renowned for its high chromatographic resolution and specificity, provided by mass spectrometric detection. However, for a molecule like this compound, its polarity and low volatility necessitate a chemical derivatization step prior to analysis.[3]

Rationale and Methodological Considerations

The primary challenge for GC analysis is ensuring the analyte is volatile enough to travel through the column. The aldehyde and the amide groups in this compound require derivatization. The aldehyde group is highly reactive and can be effectively converted into a more stable and volatile oxime using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[4][5] This reagent has the added benefit of introducing a polyfluorinated moiety, which makes the derivative highly sensitive for detection by MS in negative chemical ionization (NCI) mode, significantly lowering detection limits.[6] The amide proton is less of a concern for volatility but can also undergo silylation if needed, though for this protocol, we focus on the essential derivatization of the aldehyde.

Sample preparation for GC-MS often involves liquid-liquid extraction (LLE) to transfer the analyte from the aqueous biological matrix into an organic solvent, leaving behind non-volatile interferences like salts and proteins.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization (Urine)

  • To 500 µL of urine in a glass tube, add an internal standard (e.g., 2-phenoxyacetamide-d5).
  • Adjust the pH to ~5.0 with a suitable buffer (e.g., acetate buffer).
  • Add 100 µL of a 10 mg/mL PFBHA solution in water.
  • Heat the mixture at 60°C for 60 minutes to form the oxime derivative.[6]
  • After cooling, add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
  • Centrifuge at 3,000 x g for 5 minutes.
  • Transfer the upper organic layer (ethyl acetate) to a clean tube.
  • Evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute in 100 µL of hexane and transfer to a GC vial.

2. GC-MS Conditions

ParameterCondition
GC-MS System Gas Chromatograph with Mass Spectrometric Detector
Column SLB™-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
MS Acquisition Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s1 Urine Sample + IS s2 PFBHA Derivatization (60°C, 60 min) s1->s2 s3 Liquid-Liquid Extraction (Ethyl Acetate) s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 Inject into GC s4->a1 a2 Capillary Column Separation a1->a2 a3 Mass Spectrometry Detection (SIM) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Workflow for GC-MS analysis of this compound.

Section 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a specific analyte reference standard for calibration curve construction.[7] Its power lies in the direct proportionality between the integrated NMR signal area and the number of protons giving rise to that signal.

Rationale and Methodological Considerations

For qNMR, sample preparation is often simpler than for chromatographic methods, but the requirements for data acquisition are much stricter to ensure accuracy.[8] A key experimental choice is the selection of an internal standard that has a simple spectrum with peaks that do not overlap with the analyte's signals, is chemically inert, non-volatile, and accurately weighable. For this compound, maleic acid is a suitable internal standard as its vinylic proton signal appears in a clear region of the spectrum (~6.3 ppm), away from the aromatic and aldehyde protons of the analyte.

The most critical parameter in qNMR acquisition is the relaxation delay (D1), which must be set to at least five times the longest longitudinal relaxation time (T1) of both the analyte and the standard. This ensures all protons are fully relaxed before the next pulse, making the signal integrals directly proportional to molar concentration.[9]

Experimental Protocol: qNMR

1. Sample Preparation

  • Accurately weigh approximately 15 mg of the sample extract (previously purified by solid-phase extraction to remove bulk interferences) into a tared vial.
  • Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., Maleic Acid) to the same vial.
  • Record the exact masses of both the sample and the standard.
  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
  • Ensure complete dissolution by vortexing, then transfer the solution to a high-precision NMR tube.

2. ¹H-NMR Acquisition Parameters (400 MHz)

ParameterConditionRationale
Pulse Program Standard 30° or 90° pulse (e.g., zg30)A 30° pulse allows for a shorter relaxation delay if T1 values are not known.
Relaxation Delay (D1) 30 secondsEnsures full spin-lattice relaxation for accurate integration.[9]
Acquisition Time (AT) ≥ 3 secondsProvides good digital resolution for accurate integration.
Number of Scans (NS) 16 - 64To achieve an adequate signal-to-noise ratio (S/N > 250:1 for quantitative peaks).
Temperature 298 K (controlled)Ensures spectral stability and consistency.

3. Data Processing and Calculation

  • Apply a minimal line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation.
  • Carefully phase the spectrum and perform a baseline correction.
  • Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton) and a signal for the internal standard (e.g., the two vinylic protons of maleic acid).
  • Calculate the analyte concentration using the standard qNMR equation, accounting for the mass, molecular weight, number of protons in the integrated signal, and purity of the standard.
Workflow Diagram: qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis s1 Accurately weigh Sample Extract & Internal Standard s2 Dissolve in Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Acquire ¹H Spectrum (Long D1 Delay) s3->a1 a2 Process Data (Phasing, Baseline) a1->a2 a3 Integrate Analyte & Standard Peaks a2->a3 a4 Calculate Concentration a3->a4

Sources

A Senior Application Scientist's Guide to Validating 2-(2-Formylphenoxy)acetamide Function: From Hit to Lead

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, scientists, and drug development professionals pioneering the next wave of therapeutics, this guide offers a comprehensive framework for validating the biological function of the novel small molecule, 2-(2-Formylphenoxy)acetamide. While the specific biological activity of this compound is not yet widely characterized in peer-reviewed literature, its core structure—the phenoxy acetamide scaffold—is prevalent in compounds with diverse and potent bioactivities, including anti-inflammatory, anti-cancer, and enzyme-inhibiting properties.[1][2][3]

This guide, therefore, eschews a one-size-fits-all template. Instead, we will navigate the validation process through two robust, plausible, and industrially relevant scenarios that mirror real-world drug discovery campaigns:

  • Scenario A: Target-Based Validation. Here, we hypothesize that this compound has been identified as a "hit" in a high-throughput screen (HTS) against a purified enzyme target—for our purposes, a hypothetical but therapeutically relevant protein kinase, "Kinase X."

  • Scenario B: Phenotypic-Based Validation & Target Deconvolution. In this scenario, the compound is a hit from a phenotypic screen, demonstrating potent apoptosis-inducing activity in a cancer cell line. The challenge here is not only to validate the phenotype but also to identify its direct molecular target.

Through these parallel explorations, we will detail the necessary peer-reviewed methodologies, explain the causal logic behind experimental choices, and present data in a clear, comparative format. Our goal is to equip you with a self-validating system of protocols to rigorously interrogate the function of this compound or any novel small molecule hit.

Scenario A: Validating this compound as a "Kinase X" Inhibitor

In a target-based discovery project, a high-throughput screen (HTS) is the first step, often yielding hundreds to thousands of initial hits.[4] The crucial next phase is a rigorous validation cascade designed to eliminate false positives and confirm that the compound's activity is due to direct, specific interaction with the target.[5][6][7]

The Hit Validation Cascade

Our validation strategy is a multi-tiered funnel, moving from high-throughput biochemical assays to lower-throughput, more complex biophysical and cellular assays. This ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: On-Target Engagement cluster_2 Phase 3: Cellular Activity HTS Primary HTS Hit (e.g., >50% inhibition @ 10 µM) Reconfirm Dose-Response Curve (Biochemical Assay) Determine IC50 HTS->Reconfirm Initial Hit Purity LC-MS/NMR Purity & Identity Check Reconfirm->Purity Confirmed Activity CounterScreen Assay Interference Counter-Screen Biophysical Direct Binding Assays (SPR or ITC or TSA) CounterScreen->Biophysical Validated Hit Purity->CounterScreen Mechanism Mechanism of Action (Enzyme Kinetics) Biophysical->Mechanism TargetEngagement Cellular Target Engagement (e.g., CETSA) Mechanism->TargetEngagement Characterized Hit CellularActivity Functional Cellular Assay (Target-dependent Proliferation) TargetEngagement->CellularActivity Selectivity Kinase Panel Selectivity (>100 Kinases) CellularActivity->Selectivity Cell-Active Lead G cluster_0 Phase 1: Phenotype Confirmation cluster_1 Phase 2: Target ID (Unbiased) cluster_2 Phase 3: Target Validation PhenoScreen Phenotypic Screen Hit (e.g., Apoptosis Induction) PhenoConfirm Confirm Phenotype (Dose-response, Orthogonal Assay) PhenoScreen->PhenoConfirm SAR Establish SAR (Inactive Analog) PhenoConfirm->SAR Affinity Affinity Chromatography (Compound Immobilization) SAR->Affinity Validated Phenotype Thermal Proteome-wide CETSA (Thermal Stability Profiling) SAR->Thermal LCMS LC-MS/MS Proteomics Affinity->LCMS Thermal->LCMS Hypothesis Generate Target Hypothesis (List of Candidate Proteins) LCMS->Hypothesis Genetic Genetic Validation (siRNA/CRISPR Knockdown) Hypothesis->Genetic Top Candidate Biochem Biochemical Validation (Recombinant Protein Assay) Hypothesis->Biochem Top Candidate Genetic->Biochem Phenocopy?

Caption: Workflow for phenotypic hit validation and target deconvolution.

Phase 1: Rigorous Phenotype Confirmation

Before embarking on a costly target ID campaign, the observed biological effect must be confirmed to be robust, specific, and on-target.

  • Confirm Dose-Response and Orthogonal Phenotype: Validate that this compound induces apoptosis in a concentration-dependent manner. Use multiple assays that measure different hallmarks of apoptosis (e.g., Caspase-3/7 activation, Annexin V staining) to ensure the phenotype is not an artifact of a single detection method.

  • Establish Structure-Activity Relationship (SAR): Synthesize or acquire a close structural analog of the compound that is inactive in the apoptosis assay. This inactive control is invaluable for distinguishing specific binding partners from non-specific interactors in subsequent target ID experiments. [8]

Phase 2: Unbiased Target Identification

The goal here is to generate a list of candidate proteins that directly bind to this compound.

1. Affinity Chromatography coupled with Mass Spectrometry

  • Causality: This classic method uses an immobilized version of the small molecule to "fish" for its binding partners from a complex cell lysate. [9]* Protocol:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Incubate the "bait" beads with a native cell lysate.

    • Wash extensively to remove non-specific binders.

    • Elute the specifically bound proteins. A powerful elution method is to use a high concentration of the free, unmodified this compound to competitively displace the bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are those that are significantly enriched compared to control beads (e.g., beads with the immobilized inactive analog).

2. Proteome-wide Cellular Thermal Shift Assay (CETSA®)

  • Causality: This label-free method identifies targets by detecting changes in protein thermal stability across the entire proteome upon compound treatment in living cells. [8]* Protocol:

    • Treat two populations of intact cells, one with DMSO and one with this compound.

    • Heat aliquots of the cells to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction.

    • Analyze the soluble fractions from all temperatures using quantitative LC-MS/MS.

    • Candidate targets are proteins that show a statistically significant shift in their melting curves to higher temperatures in the drug-treated samples.

Phase 3: Target Validation

The output of the target ID experiments is a list of candidates. The final, critical phase is to prove which of these candidates is responsible for the observed apoptotic phenotype.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the expression of the top candidate genes in the cancer cell line. If knockdown of a specific protein mimics the apoptotic effect of this compound, it provides strong evidence that the compound acts through this target.

  • Biochemical Validation: Once a top candidate is identified (e.g., "Apoptosis Regulator Z"), the validation process reverts to the workflow described in Scenario A . Obtain or produce recombinant "Apoptosis Regulator Z" protein and use biophysical (e.g., SPR) and biochemical assays to confirm a direct, high-affinity interaction and functional modulation by this compound.

Conclusion

The validation of a small molecule's function is a systematic process of hypothesis testing. Whether beginning with a defined molecular target or an intriguing cellular phenotype, the principles of scientific integrity remain the same: confirm the initial observation, prove direct physical interaction, and link this interaction to a functional biological outcome.

For this compound, the journey from a chemical structure to a validated biological tool or therapeutic lead requires the rigorous application of the multi-disciplinary methods outlined in this guide. By employing this structured, evidence-based approach, researchers can build a compelling and robust data package that clearly elucidates the compound's mechanism of action, paving the way for successful downstream development.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
  • Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed. [Link]
  • Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology. [Link]
  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Charles River. [Link]
  • Interpreting and Validating Results from High-Throughput Screening Approaches. (n.d.). Next Steps for Functional Genomics - NCBI Bookshelf. [Link]
  • Early Validation of HTS hits using X-ray Crystallography. (n.d.).
  • Hit Identific
  • Target deconvolution techniques in modern phenotypic profiling. (2013). Request PDF. [Link]
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences. [Link]
  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (n.d.).
  • Target Deconvolution. (n.d.).
  • Phenyldiazenyl-phenoxy-1,2,3-triazol-acetamide derivatives as new dual cholinesterase Inhibitors: Design, synthesis, in vitro, and in silico enzymatic inhibition evalu
  • New 1E,1′E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives as potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. (2025). RSC Advances. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-Formylphenoxy)acetamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Formylphenoxy)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in scientific advancement, we are committed to providing value beyond the product, fostering a culture of safety and responsibility within the laboratory.

Chemical Profile and Hazard Identification

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is essential.

Chemical Identity:

  • Name: this compound

  • CAS Number: 24590-06-5[1][2]

  • Molecular Formula: C₉H₉NO₃[1][2]

  • Molecular Weight: 179.17 g/mol [2]

Hazard Summary:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[2]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

This hazard profile underscores the necessity for strict adherence to safety protocols during handling and disposal.

Hazard Classification GHS Category
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Serious Eye IrritationCategory 2
Personal Protective Equipment (PPE) and Safe Handling

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons and boots should be worn.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) for detailed PPE requirements.

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound follows the principles of hazardous waste management. Direct disposal into sanitary sewers or regular trash is strictly prohibited.

DisposalWorkflow A Step 1: Waste Segregation Is the waste pure this compound or a solution? F Pure Compound/Concentrated Solution Collect in a dedicated hazardous waste container. A->F Pure/Concentrated G Dilute Aqueous Solution Collect in a dedicated aqueous hazardous waste container. A->G Dilute B Step 2: Container Selection Choose a compatible, leak-proof container. C Step 3: Labeling Clearly label the container with 'Hazardous Waste' and the full chemical name. B->C D Step 4: Accumulation Store in a designated Satellite Accumulation Area (SAA). C->D E Step 5: Request for Pickup Contact your institution's Environmental Health and Safety (EHS) office for disposal. D->E F->B G->B

Caption: Decision workflow for the proper disposal of this compound.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

  • Solid Waste: Unused or expired this compound powder should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as pipette tips, weigh boats, and gloves, should be collected in a designated solid hazardous waste container.

Step 2: Container Selection

Choose a waste container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof lid.

Step 3: Labeling

Proper labeling is a regulatory requirement and crucial for the safety of all personnel. Your hazardous waste label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "24590-06-5"

  • An accurate estimation of the concentration and volume

  • The date the waste was first added to the container

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

Step 4: Accumulation

Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

Step 5: Request for Pickup

Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (Solid): If you are trained and it is safe to do so, gently sweep up the solid material, avoiding dust generation. Place the material into a labeled hazardous waste container. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit). Collect the absorbent material into a labeled hazardous waste container.

  • Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's emergency response team or EHS office immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

In case of personal exposure, follow these first-aid measures and seek immediate medical attention:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Considerations for Chemical Neutralization (For Informational Purposes Only)

Currently, there are no established and validated protocols for the chemical neutralization of this compound for disposal purposes. The presence of both an aldehyde and an amide functional group complicates potential chemical deactivation strategies.

  • Aldehyde Group: Aromatic aldehydes can be oxidized to carboxylic acids or reduced to alcohols. However, the reagents used for these transformations (e.g., strong oxidizing or reducing agents) are themselves hazardous and would require subsequent neutralization.

  • Amide Group: Amides can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions, often requiring heat. This process would generate a new set of chemical waste products that would also need to be disposed of as hazardous waste.

It is imperative to emphasize that any attempt at chemical neutralization must be considered a new chemical experiment and should only be undertaken by qualified personnel after a thorough risk assessment and validation of the procedure. Unauthorized chemical treatment of hazardous waste is a regulatory violation.

Environmental Fate and Ecological Considerations

There is limited specific data on the environmental fate of this compound. However, based on its structural components, some general considerations can be made:

  • Phenoxy Herbicides: Compounds with a phenoxy moiety, like some herbicides, can exhibit varying degrees of persistence in the environment. Biodegradation in soil and water is a potential degradation pathway for some of these compounds.

  • Aromatic Amides: Aromatic amides can also be subject to microbial degradation in the environment, although some have been shown to be persistent.

Given the lack of specific data and the hazardous nature of the compound, it is crucial to prevent its release into the environment. The disposal procedures outlined in this guide are designed to ensure that this compound is managed as a hazardous waste and does not enter terrestrial or aquatic ecosystems.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the principles of waste minimization, segregation, and proper containment, we can ensure a safe working environment and protect our planet. This guide provides a comprehensive framework for these procedures, empowering researchers to conduct their vital work with the highest standards of safety and environmental stewardship.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

Sources

Navigating the Safe Handling of 2-(2-Formylphenoxy)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, scientifically grounded framework for the safe handling of 2-(2-Formylphenoxy)acetamide, moving beyond generic protocols to explain the causality behind each critical step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

Before any handling protocol can be established, a thorough understanding of the inherent risks of this compound (CAS No: 24590-06-5) is essential.[1] This compound's hazard profile is primarily derived from its functional groups: an aromatic aldehyde, an ether, and an acetamide. Aldehydes, in particular, can be irritants and sensitizers.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[2]:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

This classification underscores the necessity for a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through all potential routes: ingestion, dermal contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a matter of simple box-checking but a risk-based assessment to create an effective barrier against the specific hazards of this compound.

Respiratory Protection

Given that this compound is harmful if inhaled, all operations with the potential to generate dust or aerosols must be conducted in a certified chemical fume hood.[3] For situations where a fume hood is not feasible, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required. The National Institute for Occupational Safety and Health (NIOSH) recommends careful consideration for reducing exposure to low-molecular-weight aldehydes.[4]

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[2] Therefore, chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

Skin and Body Protection

A standard laboratory coat is required to protect against incidental contact. For tasks with a greater potential for splashes, a chemically resistant apron or suit should be considered.

Hand Protection: A Deeper Dive into Glove Selection

The directive to "wear protective gloves" is insufficient without a detailed analysis of glove material compatibility. The choice of glove material should be based on its resistance to both the aromatic aldehyde and amide functional groups.

Glove MaterialSuitability for Aromatic Aldehydes & AmidesRationale & Causality
Nitrile Good for Splash Protection Nitrile gloves offer good resistance to a range of chemicals and are a common choice for general laboratory use. However, their resistance to aromatic hydrocarbons can be limited, so they are best suited for incidental contact. Prolonged exposure is not recommended.
Neoprene Very Good Neoprene provides excellent resistance to a broad spectrum of chemicals, including aldehydes and amides. It offers a good balance of chemical resistance and dexterity.
Butyl Rubber Excellent Butyl rubber offers superior resistance to a wide variety of chemicals, including aldehydes and ketones. It is particularly effective for prolonged handling or in situations with a high risk of exposure.

It is crucial to inspect gloves for any signs of degradation or damage before each use and to change them immediately after known contact with the chemical.

Operational Plan: From Benchtop to Disposal

A comprehensive safety plan extends beyond PPE to encompass the entire workflow, from handling and storage to waste disposal.

Prudent Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan: A Step-by-Step Protocol

The disposal of this compound and any contaminated materials must be handled with the same rigor as its use. As a non-halogenated organic compound, it requires a specific waste stream.

Waste Segregation and Containerization
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Non-Halogenated Organic Waste."

  • Compatibility: Ensure the container material is compatible with this compound.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • No Mixing: Do not mix this waste stream with halogenated solvents or other incompatible waste types.

Disposal Procedure
  • Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper) and rinsates from cleaning glassware, in the designated non-halogenated waste container.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key decision points in the handling and disposal of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Hazards Assess Hazards (SDS, GHS) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Conduct_Experiment Conduct Experiment Prepare_Work_Area->Conduct_Experiment Spill_Check Spill? Conduct_Experiment->Spill_Check Spill_Cleanup Spill Cleanup Protocol Spill_Check->Spill_Cleanup Yes Dispose_Waste Segregate & Containerize Waste (Non-Halogenated) Spill_Check->Dispose_Waste No Spill_Cleanup->Dispose_Waste EHS_Pickup Arrange EHS Pickup Dispose_Waste->EHS_Pickup

Caption: Experimental workflow for this compound.

PPE_Decision_Tree Start Handling This compound Inhalation_Risk Inhalation Risk? Start->Inhalation_Risk Fume_Hood Use Fume Hood Inhalation_Risk->Fume_Hood Yes Respirator NIOSH-Approved Respirator Inhalation_Risk->Respirator No Fume Hood Eye_Contact_Risk Eye Contact Risk? Fume_Hood->Eye_Contact_Risk Respirator->Eye_Contact_Risk Goggles Chemical Splash Goggles Eye_Contact_Risk->Goggles Low Splash Potential Face_Shield Goggles + Face Shield Eye_Contact_Risk->Face_Shield High Splash Potential Skin_Contact_Risk Skin Contact Risk? Goggles->Skin_Contact_Risk Face_Shield->Skin_Contact_Risk Lab_Coat Lab Coat Skin_Contact_Risk->Lab_Coat Yes Gloves Select Appropriate Gloves (Nitrile, Neoprene, or Butyl) Lab_Coat->Gloves

Caption: Decision tree for selecting appropriate PPE.

References

  • NIOSH Pocket Guide to Chemical Hazards. (2016). Aldehydes (Low-Molecular-Weight). Centers for Disease Control and Prevention. [Link]
  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. [Link]
  • Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services. [Link]
  • Properly Managing Chemical Waste in Labor
  • Best Practices for Laboratory Waste Management. (2024). ACTenviro. [Link]
  • This compound. (n.d.). PubChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.